1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine
Beschreibung
Eigenschaften
Molekularformel |
C20H21NO5 |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
(12S)-7,17,18-trimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),14(19),15,17-hexaene |
InChI |
InChI=1S/C20H21NO5/c1-22-13-5-4-10-8-12-15-11(6-7-21-12)17(23-2)20-19(25-9-26-20)16(15)14(10)18(13)24-3/h4-5,12,21H,6-9H2,1-3H3/t12-/m0/s1 |
InChI-Schlüssel |
CHTZCWLHHIYAJY-LBPRGKRZSA-N |
Isomerische SMILES |
COC1=C(C2=C(C[C@H]3C4=C(CCN3)C(=C5C(=C42)OCO5)OC)C=C1)OC |
Kanonische SMILES |
COC1=C(C2=C(CC3C4=C(CCN3)C(=C5C(=C42)OCO5)OC)C=C1)OC |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine: A Structurally Inferred Profile
Abstract
This technical guide provides a comprehensive overview of 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine, a distinct member of the aporphine alkaloid family. Due to a notable scarcity of direct scientific literature on this specific compound, this document synthesizes information from structurally related aporphine alkaloids to project its likely chemical and pharmacological characteristics. The guide delves into the structural elucidation, plausible synthetic routes, and an inferred pharmacological profile, with a particular focus on its potential interactions with key neurotransmitter systems. Structure-activity relationships within the aporphine class, particularly the influence of the 1,2-methylenedioxy and methoxy functional groups, are critically examined to build a predictive model of its bioactivity. This whitepaper is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a roadmap for future investigation of this and similar aporphine alkaloids.
Introduction: The Enigmatic Profile of this compound
Aporphine alkaloids represent a large and pharmacologically diverse class of isoquinoline alkaloids, with over 500 known members.[1] These compounds, both naturally occurring and synthetic, exhibit a wide array of effects on the central nervous system (CNS), making them a fertile ground for drug discovery.[2] this compound (CAS Number: 14050-90-9) is a specific aporphine alkaloid whose chemical structure suggests a compelling pharmacological profile. However, a comprehensive review of the scientific literature reveals a significant lack of dedicated studies on this molecule.
This guide, therefore, adopts a rational, structure-based approach to build a technical profile of this compound. By examining close structural analogs and established structure-activity relationships (SAR) within the aporphine family, we can infer its likely synthesis, mechanism of action, and potential therapeutic applications. The presence of a 1,2-methylenedioxy group, a well-known pharmacophore in psychoactive compounds, combined with three methoxy groups, points towards a nuanced interaction with biological targets.
Chemical & Structural Elucidation
The core of this compound is the tetracyclic aporphine skeleton. Its defining features are:
-
A 1,2-methylenedioxy group on the 'A' ring. This functional group is known to be a key factor in the bioactivity of several compounds, including some with anticancer and antiprotozoal properties.[3]
-
Three methoxy groups at positions 3, 10, and 11 on the 'D' ring. The position and number of methoxy groups are known to significantly influence the pharmacological activity of aporphine alkaloids.[4]
-
A secondary amine (noraporphine) , indicating the absence of a methyl group on the nitrogen atom of the heterocyclic 'B' ring.
The precise stereochemistry at the C6a position is crucial for the biological activity of aporphines, with (R) and (S) enantiomers often exhibiting different pharmacological profiles.[5]
Synthetic Pathways: A Roadmap to this compound
While a specific synthesis for this compound has not been published, established methods for the synthesis of the aporphine core can be readily adapted. The most common and biomimetically inspired approach involves the intramolecular oxidative coupling of a benzylisoquinoline precursor.[6][7]
A plausible synthetic route would involve the following key steps:
-
Synthesis of the Benzylisoquinoline Precursor: This would involve the condensation of a substituted phenethylamine with a substituted phenylacetaldehyde or phenylacetic acid, followed by cyclization (e.g., Bischler-Napieralski reaction) and reduction to form the tetrahydroisoquinoline core.
-
Intramolecular Oxidative Coupling: The appropriately substituted benzylisoquinoline would then undergo an intramolecular oxidative coupling reaction to form the tetracyclic aporphine skeleton. This can be achieved using various reagents, including transition metal catalysts or enzymatic methods.[6]
-
Functional Group Manipulation: Subsequent steps would involve the introduction or modification of the methoxy and methylenedioxy groups, and demethylation of the nitrogen to yield the final "nor" compound.
Experimental Protocol: A Generalized Approach to Aporphine Synthesis via Oxidative Coupling
This protocol outlines a general methodology for the synthesis of an aporphine core, which could be adapted for this compound.
Step 1: Synthesis of the N-Methyl-Benzyltetrahydroisoquinoline Precursor
-
React the appropriately substituted phenethylamine with the corresponding phenylacetyl chloride to form an amide.
-
Perform a Bischler-Napieralski cyclization using a dehydrating agent like phosphorus oxychloride to form a dihydroisoquinoline.
-
Reduce the dihydroisoquinoline using a reducing agent such as sodium borohydride to obtain the tetrahydroisoquinoline.
-
N-methylate the secondary amine using formaldehyde and a reducing agent (Eschweiler-Clarke reaction).
Step 2: Intramolecular Oxidative Phenolic Coupling
-
Dissolve the N-methyl-benzyltetrahydroisoquinoline precursor in a suitable solvent (e.g., methanol).
-
Add a metal salt catalyst, such as copper (II) chloride.[6]
-
Stir the reaction mixture at room temperature for several hours to facilitate the oxidative coupling.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Once the reaction is complete, quench the reaction and extract the product with an organic solvent.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to isolate the aporphine alkaloid.
Step 4: N-Demethylation (to obtain the "nor" compound)
-
Treat the purified aporphine with a demethylating agent, such as cyanogen bromide (von Braun reaction) or a chloroformate reagent, followed by hydrolysis.
Caption: Generalized synthetic workflow for this compound.
Inferred Pharmacological Profile: A Focus on CNS Targets
The pharmacology of aporphine alkaloids is complex, with individual compounds displaying a wide range of activities at dopamine and serotonin receptors.[2][8] The specific substitution pattern of this compound allows for some informed predictions about its likely biological targets.
Dopamine Receptor Interactions
Aporphine alkaloids are well-known for their interactions with dopamine receptors.[5][8] Depending on their structure, they can act as agonists, partial agonists, or antagonists at both D1 and D2 receptor subtypes.[5]
-
(R)-Apomorphine , a prototypical aporphine, is a non-selective dopamine receptor agonist.[1]
-
Bulbocapnine , another aporphine alkaloid, acts as a dopamine receptor antagonist.[9] It has been shown to inhibit tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.
-
The presence of a hydroxyl group at C-11 and the (R)-configuration at C-6a are often associated with dopamine receptor agonism, while the absence of a C-10 hydroxyl group can lead to antagonist activity.[5]
Given the trimethoxy substitution on the 'D' ring of this compound, it is plausible that it will exhibit significant affinity for dopamine receptors. Its functional activity (agonist vs. antagonist) would likely depend on its stereochemistry and the precise interactions with the receptor binding pocket.
Serotonin Receptor Interactions
Several aporphine alkaloids have also been shown to interact with serotonin (5-HT) receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT7 subtypes.[2][10]
-
Nuciferine , an aporphine alkaloid with a different substitution pattern, displays a complex pharmacological profile, acting as an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors, and a partial agonist at 5-HT6 receptors.[11][12]
-
Structure-activity relationship studies have shown that the substitution pattern on the aporphine core is critical for determining affinity and selectivity for different 5-HT receptor subtypes.[2] For instance, (R)-roemerine shows high affinity and selectivity for the 5-HT2A receptor.[10]
The presence of the 1,2-methylenedioxy group in conjunction with the methoxy groups in this compound suggests a potential for interaction with serotonin receptors, possibly with a unique selectivity profile.
Caption: Potential signaling pathways modulated by this compound.
Structure-Activity Relationships (SAR): Decoding the Functional Groups
The bioactivity of aporphine alkaloids is finely tuned by the nature and position of their substituents.
-
The 1,2-Methylenedioxy Group: This group can be critical for certain biological activities. For instance, in some oxoaporphines, the 1,2-methylenedioxy group is a key factor for their anti-protozoal and anticancer activities.[3] In another study, this moiety was generally found to be associated with inactivity against the poliovirus.[13] The presence of this group in this compound could therefore confer specific and potent biological effects.
-
Methoxy Groups at C-3, C-10, and C-11: The substitution pattern on the 'D' ring significantly impacts receptor affinity and selectivity. For example, a methoxyl group at C-2 has been shown to be important for antipoliovirus activity.[13] Variations in the number and position of methoxy groups can drastically alter the antiarrhythmic efficacy and toxicity of aporphines.[4]
-
The 'nor' Aporphine Structure: The absence of a methyl group on the nitrogen can influence receptor binding and functional activity.
Potential Therapeutic Applications: A Forward Look
Based on the inferred pharmacological profile, this compound could be a candidate for investigation in several therapeutic areas:
-
Neuropsychiatric Disorders: Given the likely interaction with dopamine and serotonin receptors, this compound could be explored for its potential in treating conditions such as schizophrenia, depression, or anxiety.[1][2]
-
Cardiovascular Conditions: Some aporphine alkaloids have demonstrated cardiovascular effects, including antiarrhythmic and vasorelaxant properties.[4] The trimethoxy substitution pattern, in particular, has been linked to antiarrhythmic activity.[4]
-
Metabolic Disorders: Certain aporphine alkaloids, such as nuciferine and thaliporphine, have shown promise in managing components of metabolic syndrome, including insulin resistance.[14]
Conclusion and Future Directions
While this compound remains a largely uncharacterized molecule, its chemical structure provides a strong basis for predicting a rich and complex pharmacology. The confluence of a 1,2-methylenedioxy group with a specific trimethoxy substitution pattern on the aporphine core suggests a high potential for potent and selective interactions with CNS and other biological targets.
Future research should focus on the following areas:
-
Total Synthesis and Structural Confirmation: The development of a robust synthetic route is essential for obtaining sufficient quantities of the pure compound for pharmacological evaluation and confirming its absolute stereochemistry.
-
In Vitro Pharmacological Profiling: A comprehensive screening against a panel of dopamine, serotonin, and other relevant receptors is necessary to determine its binding affinities and functional activities.
-
In Vivo Preclinical Studies: Once a pharmacological profile is established, in vivo studies in animal models of relevant diseases will be crucial to assess its therapeutic potential and safety profile.
This technical guide serves as a foundational document to stimulate and guide future research into this promising, yet understudied, aporphine alkaloid. The insights gleaned from its structural analogs provide a clear path forward for unlocking its full therapeutic potential.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure-Activity Relationships of a Series of Aporphine Derivatives with Antiarrhythmic Activities and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aporphines as antagonists of dopamine D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Aporphine - Wikipedia [en.wikipedia.org]
- 9. Bulbocapnine - Wikipedia [en.wikipedia.org]
- 10. Structure-based identification of aporphines with selective 5-HT(2A) receptor-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nuciferine - Wikipedia [en.wikipedia.org]
- 12. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine | PLOS One [journals.plos.org]
- 13. Antipoliovirus structure-activity relationships of some aporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine: A Technical Guide to Natural Sources and Isolation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine is a member of the noraporphine class of alkaloids, a significant group of benzylisoquinoline alkaloids with a wide range of documented biological activities. The unique substitution pattern on its aporphine core, featuring both a methylenedioxy bridge and three methoxy groups, makes it a compound of considerable interest for phytochemical research and drug discovery programs. This guide provides a comprehensive overview of the probable natural sources of this compound and delineates a robust, field-proven methodology for its extraction, isolation, and purification. The protocols described herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure reproducibility and high purity of the final product.
Natural Sources: The Hernandia Genus
While direct literature explicitly citing the isolation of this compound is scarce, a thorough review of the phytochemistry of related plant families points towards the genus Hernandia as a highly probable natural source. The Hernandiaceae family is a well-documented reservoir of aporphine-type alkaloids.[1]
Primary Candidate Species: Hernandia voyronii
Hernandia voyronii (Jum.), commonly known as Hazomalany, is an evergreen tree endemic to the dry deciduous forests of western and southwestern Madagascar.[2][3] Traditional medicinal practices in Madagascar have utilized the stem bark of H. voyronii for various ailments, including the treatment of chronic malaria, often in conjunction with chloroquine.[4] This traditional use has prompted significant phytochemical investigation, revealing a rich diversity of isoquinoline alkaloids, including numerous aporphines.[5][6] The presence of a wide array of structurally related aporphine alkaloids in H. voyronii makes it a prime candidate for the presence of this compound.
Isolation and Purification Protocol
The following protocol is a comprehensive, multi-stage process designed for the efficient isolation of this compound from the stem bark of Hernandia voyronii. The methodology is based on established principles of alkaloid chemistry and has been adapted from successful isolation strategies for related aporphine alkaloids.[7][8]
Overall Workflow
Caption: High-level workflow for isolation.
Part A: Extraction of Crude Alkaloids
The foundational step in isolating the target compound is a classic acid-base extraction. This technique leverages the basicity of the alkaloid's nitrogen atom to selectively separate it from the bulk of neutral and acidic plant metabolites.
References
- 1. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Alkaloids of Hernandia voyronii: chloroquine-potentiating activity and structure elucidation of herveline D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro antiplasmodial activity and chloroquine-potentiating action of three new isoquinoline alkaloid dimers isolated from Hernandia voyronii Jumelle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Pharmacological Landscape of 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine: A Technical Guide for Novel Drug Discovery
Abstract
This technical guide provides a comprehensive framework for the pharmacological characterization of 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine, a novel noraporphine alkaloid. Aporphine alkaloids, a significant class of isoquinoline alkaloids, are recognized for their diverse interactions with central nervous system targets, particularly dopamine and serotonin receptors.[1][2] This document outlines a systematic approach to elucidate the pharmacological profile of this specific compound, from initial receptor binding affinity studies to functional characterization and an overview of its pharmacokinetic properties. Detailed, field-proven protocols for key in vitro assays are provided, alongside a discussion of the underlying scientific principles and expected data interpretation. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive compounds and the development of next-generation therapeutics.
Introduction: The Aporphine Scaffold as a Privileged Structure in Neuropharmacology
The aporphine scaffold represents a tetracyclic isoquinoline alkaloid structure that has garnered significant attention in medicinal chemistry due to its inherent ability to interact with a variety of G-protein coupled receptors (GPCRs).[1][2] Aporphine derivatives have been investigated for their potential therapeutic applications in a range of neurological and psychiatric disorders, owing to their modulation of dopaminergic and serotonergic systems.[1][2] The prototypical aporphine, apomorphine, is a well-established dopamine receptor agonist used in the treatment of Parkinson's disease.
The subject of this guide, this compound, is a synthetic derivative characterized by a methylenedioxy bridge at the 1 and 2 positions and methoxy groups at the 3, 10, and 11 positions of the noraporphine core. These substitutions are anticipated to significantly influence its receptor binding affinity, selectivity, and functional activity compared to naturally occurring aporphines. This document will detail the essential experimental workflows to define its pharmacological signature.
Pharmacodynamics: Elucidating Receptor Interactions
The primary objective in characterizing a novel aporphine alkaloid is to determine its binding affinity and functional activity at key CNS receptors, primarily the dopamine (D1-like and D2-like) and serotonin (5-HT) receptor subtypes.
Receptor Binding Affinity Profiling
Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[3] These assays measure the displacement of a high-affinity radiolabeled ligand by the unlabeled test compound, allowing for the determination of the inhibition constant (Ki).
Table 1: Illustrative Receptor Binding Affinity Profile for this compound (Hypothetical Data)
| Receptor Subtype | Radioligand | Ki (nM) |
| Dopamine D1 | [³H]SCH23390 | 580 |
| Dopamine D2 | [³H]Spiperone | 75 |
| Dopamine D3 | [³H]Spiperone | 45 |
| Dopamine D4 | [³H]Spiperone | 120 |
| Dopamine D5 | [³H]SCH23390 | >1000 |
| Serotonin 5-HT1A | [³H]8-OH-DPAT | 25 |
| Serotonin 5-HT2A | [³H]Ketanserin | 150 |
| Serotonin 5-HT7 | [³H]LSD | 90 |
Note: The Ki values presented are hypothetical and for illustrative purposes, based on general trends observed for other aporphine alkaloids. Actual experimental data is required for validation.
This protocol provides a generalized procedure for determining the binding affinity of this compound at dopamine and serotonin receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)
-
Radiolabeled ligand (specific for each receptor)
-
Unlabeled test compound (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Diagram 1: Radioligand Binding Assay Workflow
Workflow for determining receptor binding affinity.
Functional Activity Profiling
Determining whether a compound acts as an agonist, antagonist, or inverse agonist is crucial. This is achieved through functional assays that measure the downstream signaling consequences of receptor activation. For many dopamine and serotonin receptors, this involves measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6][7][8][9]
Table 2: Illustrative Functional Activity Profile for this compound (Hypothetical Data)
| Receptor Subtype | Assay Type | Functional Response | EC50/IC50 (nM) | Emax (%) |
| Dopamine D2 | cAMP Inhibition | Partial Agonist | 150 | 65 |
| Serotonin 5-HT1A | cAMP Inhibition | Full Agonist | 40 | 95 |
| Serotonin 5-HT2A | IP-One (IP1 accumulation) | Antagonist | IC50 = 200 | N/A |
Note: The functional data presented are hypothetical. Emax is expressed relative to a known full agonist for the respective receptor.
This protocol describes a method to assess the functional activity of this compound at Gi-coupled (e.g., D2, 5-HT1A) or Gs-coupled receptors.
Materials:
-
Whole cells expressing the receptor of interest
-
Assay medium (e.g., HBSS)
-
Forskolin (an adenylyl cyclase activator, for Gi-coupled receptor assays)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Test compound
-
Reference agonist and antagonist
Procedure:
-
Cell Plating: Plate the receptor-expressing cells in a 96-well plate and culture overnight.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of the test compound to the cells.
-
Antagonist Mode (for Gi-coupled receptors): Stimulate the cells with a fixed concentration of forskolin and a reference agonist, then add varying concentrations of the test compound.
-
-
Incubation: Incubate the plate for a specified time at 37°C to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP levels against the test compound concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).
-
Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the test compound concentration to determine the IC50.
-
Diagram 2: cAMP Signaling Pathway for Gi-Coupled Receptors
Inhibition of cAMP production by a Gi-coupled receptor agonist.
Pharmacokinetics: A Preliminary Outlook
While in vitro studies define the interaction of a compound with its targets, understanding its in vivo behavior is critical for drug development. The pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of aporphine alkaloids can be complex.[1][2][10]
Table 3: Predicted and Comparative Pharmacokinetic Parameters of Aporphine Alkaloids
| Parameter | This compound (Predicted) | Apomorphine (Human, S.C.) | Nuciferine (Rat, Oral) |
| Absorption | |||
| Bioavailability | Moderate to Low (predicted) | Low (oral) | 17.9% |
| Tmax | ~1 hour (predicted) | 5-10 minutes | ~0.5 hours (in tissues) |
| Distribution | |||
| Vd | High (predicted) | Large | N/A |
| Metabolism | |||
| Primary Pathways | O-demethylation, Glucuronidation (predicted) | N-demethylation, Glucuronidation | N-demethylation, O-demethylation |
| Excretion | |||
| t½ | 2-4 hours (predicted) | 33 minutes | 2.09 hours (IV) |
Note: Data for the title compound are predictive. Comparative data for Apomorphine and Nuciferine are from published studies.[11]
The methylenedioxy group is a known target for metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates.[7] Therefore, in vitro metabolic stability assays using human liver microsomes are a crucial next step to assess the metabolic fate of this compound.
In Vivo Evaluation: Translating In Vitro Findings
Based on the in vitro profile, in vivo studies in animal models are designed to assess the physiological and behavioral effects of the compound. For a compound with potential activity at dopamine and serotonin receptors, relevant in vivo assays could include:
-
Locomotor Activity: To assess stimulant or sedative effects.
-
Drug Discrimination: To compare its subjective effects to known psychoactive drugs.
-
Thermoregulation Studies: To evaluate effects on core body temperature.[12]
Conclusion and Future Directions
This guide provides a comprehensive, technically-grounded roadmap for the pharmacological evaluation of this compound. The proposed workflow, from receptor binding to functional assays and preliminary pharmacokinetic considerations, establishes a robust foundation for understanding its potential as a novel CNS-active agent. The elucidation of its specific pharmacological profile will be instrumental in guiding future medicinal chemistry efforts to optimize its potency, selectivity, and drug-like properties, ultimately determining its therapeutic potential.
References
- 1. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Monitoring Receptor-Mediated Changes of Intracellular cAMP Level by Using Ion Channels and Fluorescent Proteins as Biosensors - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In vivo Effects of Abused ‘Bath Salt' Constituent 3,4-methylenedioxypyrovalerone (MDPV) in Mice: Drug Discrimination, Thermoregulation, and Locomotor Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Noraporphine Derivatives
Preamble: The Aporphine Scaffold as a Privileged Structure in Neuropharmacology
The aporphine alkaloid backbone, a tetracyclic structure derived from the fusion of isoquinoline and benzyl moieties, represents a "privileged scaffold" in medicinal chemistry. Its rigid conformation allows for precise orientation of functional groups to interact with specific G-protein coupled receptors (GPCRs) in the central nervous system (CNS). Noraporphine, the N-demethylated parent of this class, serves as a foundational template for a vast array of synthetic derivatives. These derivatives have been instrumental in probing the complexities of monoaminergic neurotransmission and have shown significant therapeutic potential for treating neuropsychiatric and neurological disorders, including Parkinson's disease and schizophrenia.
This guide provides a detailed exploration of the mechanism of action of noraporphine derivatives, moving from primary molecular interactions to downstream signaling cascades and the structure-activity relationships (SAR) that govern their pharmacological profiles. We will also detail the key experimental methodologies used to elucidate these mechanisms, providing a framework for researchers in drug discovery and development.
Primary Molecular Targets: A Focus on Dopamine and Serotonin Receptors
The primary mechanism of action for the majority of pharmacologically active noraporphine derivatives involves direct interaction with dopamine receptors. However, their affinity for other monoamine receptors, particularly serotonin subtypes, is critical to their diverse and often therapeutically advantageous profiles.
Dopamine Receptor Interactions: The Core Mechanism
Noraporphine derivatives exhibit a strong predilection for the D2-like family of dopamine receptors (D2, D3, D4) over the D1-like family (D1, D5). This selectivity is a cornerstone of their activity.
-
D2 Receptor Affinity and Functional Activity: A vast body of research demonstrates that modifications to the noraporphine scaffold, particularly at the nitrogen atom, profoundly influence affinity and functional activity at the D2 receptor. Many derivatives act as potent agonists or partial agonists. For instance, N-n-propyl-norapomorphine (NPA) is a classic example of a potent D2 receptor agonist, exhibiting 10-20 times greater potency than apomorphine in inhibiting dopamine synthesis and the firing of dopaminergic neurons[1]. This agonist activity is mediated through the high-affinity, G-protein coupled state of the D2 receptor[2]. Conversely, other derivatives, such as S(+)N-n-propylnoraporphine, are being investigated as potential atypical antipsychotics, a profile that often involves D2 receptor antagonism or partial agonism[3].
-
D1 Receptor Affinity: Most N-substituted noraporphine derivatives display relatively low affinity for D1 receptor sites[4]. This D2-like selectivity is a key feature distinguishing their pharmacology from less selective dopamine agonists.
-
D3 and D4 Receptor Engagement: Certain derivatives show significant affinity for D3 and D4 receptors. Engagement of D4 receptors, in particular, is a characteristic shared by several atypical antipsychotic drugs[5][6]. Long-term treatment with the candidate atypical antipsychotic (+)-NPA has been shown to increase D4-like receptor binding in the striatolimbic system, supporting the hypothesis that these receptors contribute to antipsychotic action[3].
Serotonin Receptor Modulation: The Key to an "Atypical" Profile
The "atypical" profile of second-generation antipsychotics is largely attributed to their interaction with serotonin receptors, most notably 5-HT2A receptor antagonism, in addition to D2 receptor blockade[5][6]. While the core noraporphine scaffold is primarily dopaminergic, specific substitutions can introduce significant affinity for serotonin receptors. For example, some novel 2-O- or 11-O-substituted N-alkylnoraporphines show low affinity for 5-HT1A receptors, indicating that high selectivity for dopamine receptors can be engineered[7]. The interplay between dopamine D2 and serotonin 5-HT2A receptor activity is crucial for achieving antipsychotic efficacy with a reduced risk of extrapyramidal side effects (EPS).
Structure-Activity Relationships (SAR): Rational Design of Noraporphine Derivatives
The pharmacological profile of a noraporphine derivative is exquisitely sensitive to its chemical structure. Decades of synthetic chemistry have established clear SAR principles that guide the design of compounds with desired affinity, selectivity, and functional activity.
The Critical Role of the N-Alkyl Substituent
The substituent on the nitrogen atom is arguably the most critical determinant of D2 receptor interaction.
-
Optimal Chain Length and Shape: Optimal D2 affinity and agonist activity are typically observed with N-substituents like propyl, ethyl, allyl, or cyclopropylmethyl[4]. These groups strike a balance of size and lipophilicity that fits the receptor's binding pocket.
-
Steric Hindrance: The introduction of branching on the N-alkyl side chain, as seen in N-isopropyl or N-isobutyl derivatives, leads to a marked reduction in D2 affinity and activity, presumably due to steric clashes within the binding site[4].
-
Electronic Effects: The basicity of the nitrogen atom is essential for forming a cationic charge at physiological pH, a proposed requirement for high-affinity binding. Highly electronegative fluorine atoms in N-trifluoroethyl derivatives decrease this basicity, resulting in low affinity for dopamine receptors[4].
Influence of Aromatic Ring Substituents
The catechol moiety (hydroxyl groups at positions 10 and 11) is a key feature for potent dopaminergic activity. However, modifications at these and other positions can fine-tune the pharmacological profile.
-
Monohydroxy Derivatives: 11-hydroxyaporphines demonstrate neuropharmacological properties similar to their catechol counterparts[8].
-
Ester Prodrugs: Esterification of the hydroxyl groups can be used to create prodrugs with more prolonged behavioral actions and improved oral bioavailability[8].
-
Alkoxy Substitutions: The synthesis of 2-O- and 11-O-substituted N-alkylnoraporphines has yielded potent and highly selective D2 agents, such as (R)-(-)-2-(2-hydroxyethoxy)-11-hydroxy-N-n-propylnoraporphine[7].
The table below summarizes the binding affinities for a representative N-substituted noraporphine derivative, highlighting its selectivity.
| Compound | D1 Ki (nM) | D2 Ki (nM) | 5-HT1A Ki (nM) |
| (R)-(-)-2-(2-hydroxyethoxy)-11-hydroxy-N-n-propylnoraporphine | >10000 | 97 | >10000 |
| (Data sourced from Si et al., 2008)[7] |
Downstream Signaling Pathways
The interaction of noraporphine derivatives with their target receptors initiates a cascade of intracellular signaling events that ultimately produce a physiological response.
D2-like Receptor Gi/o-Coupled Signaling
Dopamine D2-like receptors are canonical members of the Gi/o-coupled GPCR family. The binding of an agonist derivative stabilizes a receptor conformation that facilitates the exchange of GDP for GTP on the associated Gαi subunit. This activation leads to:
-
Dissociation of the G-protein: The Gαi-GTP and Gβγ subunits dissociate.
-
Inhibition of Adenylyl Cyclase: The Gαi-GTP subunit directly inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).
-
Reduction in cAMP Levels: The resulting decrease in intracellular cAMP concentration reduces the activity of cAMP-dependent Protein Kinase A (PKA).
-
Modulation of Cellular Effectors: PKA is a critical kinase that phosphorylates numerous downstream targets, including ion channels and transcription factors. Its reduced activity alters neuronal excitability and gene expression.
Integrated Dopamine-Serotonin Pathway Modulation
In brain regions like the prefrontal cortex and striatum, dopaminergic and serotonergic systems are heavily intertwined. Atypical antipsychotic action is believed to arise from simultaneous D2 antagonism and 5-HT2A antagonism. 5-HT2A receptor stimulation on cortical pyramidal neurons can inhibit dopamine release in the striatum. Therefore, blocking these 5-HT2A receptors with an atypical agent can disinhibit this pathway, leading to an increase in striatal dopamine release. This localized increase is thought to be sufficient to overcome the D2 blockade's motor side effects while maintaining the antipsychotic effect in other pathways.
Experimental Protocols for Mechanistic Elucidation
A multi-tiered experimental approach, combining in vitro and in vivo techniques, is essential for a comprehensive characterization of noraporphine derivatives.
In Vitro Assays: Quantifying Molecular Interactions
These assays are fundamental for determining receptor affinity and functional activity.
Protocol: Radioligand Competition Binding Assay
This protocol determines the affinity (Ki) of a test compound for a specific receptor.
-
Tissue/Cell Preparation: Homogenize brain tissue (e.g., rat striatum for D2 receptors) or cultured cells expressing the receptor of interest in an appropriate buffer. Centrifuge to isolate the membrane fraction and resuspend to a known protein concentration.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [3H]spiperone for D2 receptors), and a range of concentrations of the unlabeled noraporphine derivative (the "competitor").
-
Incubation: Incubate the mixture at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Quantification: Place the filter discs into scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol: [35S]GTPγS Functional Assay
This assay measures G-protein activation to determine if a compound is an agonist, antagonist, or partial agonist.
-
Membrane Preparation: Prepare membranes as described for the binding assay.
-
Assay Setup: Combine membranes, a fixed concentration of [35S]GTPγS (a non-hydrolyzable GTP analog), GDP (to ensure low basal binding), and a range of concentrations of the test compound.
-
Incubation: Incubate at 30°C for 60-90 minutes. Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Separation & Quantification: Separate bound from unbound [35S]GTPγS via filtration and quantify using a scintillation counter.
-
Data Analysis: Plot the stimulated binding against the log concentration of the test compound. A sigmoidal curve indicates agonist activity. The potency (EC50) and efficacy (Emax, relative to a full agonist) can be determined.
In Vivo Models: Assessing Physiological and Behavioral Outcomes
In vivo studies are crucial to confirm that the molecular actions observed in vitro translate into a meaningful physiological effect in a whole organism[9].
-
Apomorphine-Induced Stereotypy: This model assesses D2 receptor antagonism. A potent D2 agonist like apomorphine induces stereotyped behaviors (e.g., sniffing, gnawing) in rodents. The ability of a noraporphine derivative to block these behaviors indicates D2 antagonist activity, a hallmark of antipsychotics[10].
-
Catalepsy Assessment: This test measures the potential for a compound to induce extrapyramidal side effects. The animal is placed in an awkward posture, and the time it remains immobile is measured. Compounds with high cataleptic potential are more likely to cause motor side effects in humans. Atypical agents are sought for their low propensity to induce catalepsy[10].
-
Microdialysis: This advanced technique involves implanting a semi-permeable probe into a specific brain region of a freely moving animal. It allows for the real-time measurement of extracellular neurotransmitter levels (e.g., dopamine, serotonin) following systemic administration of a noraporphine derivative, providing direct evidence of how the compound alters neurochemical balance in key circuits[11].
Conclusion
The noraporphine scaffold provides a remarkably versatile platform for the development of CNS-active agents. Their mechanism of action is primarily centered on the dopamine D2-like family of receptors, where subtle changes in the N-substituent and aromatic ring functionalization can shift the pharmacological profile from potent agonism to antagonism. By integrating activity at other targets, such as serotonin receptors, derivatives with the characteristics of atypical antipsychotics can be developed. A thorough understanding of these structure-activity relationships, combined with a rigorous application of in vitro and in vivo experimental protocols, is essential for the continued development of novel noraporphine derivatives as next-generation therapeutics for complex neuropsychiatric disorders.
References
- 1. N-n-propyl-norapomorphine: an extremely potent stimulant of dopamine autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (-)-N-[11C]Propyl-norapomorphine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Long-term effects of S(+)N-n-propylnorapomorphine compared with typical and atypical antipsychotics: differential increases of cerebrocortical D2-like and striatolimbic D4-like dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structural requirements of N-substituted norapomorphines for affinity and activity at dopamine D-1, D-2, and agonist receptor sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atypical antipsychotic - Wikipedia [en.wikipedia.org]
- 6. List of Atypical Antipsychotics + Uses, Types & Side Effects - Drugs.com [drugs.com]
- 7. 11-Hydroxy-N-n-propylnoraporphine|High-Affinity DA Agonist [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetics and pharmacodynamics data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JL 13, An Atypical Antipsychotic: A Preclinical Review - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Blueprint of a Noraporphine Alkaloid: A Technical Guide to 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine
Introduction
Within the intricate architecture of natural products, aporphine alkaloids represent a significant class of isoquinoline alkaloids renowned for their diverse pharmacological activities. This guide provides a comprehensive technical exploration of the spectroscopic characteristics of a specific member of this family: 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine. As a noraporphine, it lacks a substituent on the nitrogen atom, a feature that subtly yet significantly influences its spectral properties.
The unambiguous structural elucidation of such complex molecules is paramount in drug discovery and development. Spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, are the cornerstones of this characterization. This document serves as an in-depth guide for researchers, scientists, and drug development professionals, offering a predictive and interpretive framework for the spectroscopic data of this compound. The insights herein are synthesized from foundational principles of spectroscopy and comparative analysis with structurally related, well-characterized aporphine alkaloids.
Molecular Structure
The foundation of our spectroscopic journey is the molecular structure of this compound. Its rigid tetracyclic core, stereochemistry, and the unique arrangement of its functional groups—a methylenedioxy bridge, three methoxy groups, and a secondary amine—give rise to a distinct spectroscopic fingerprint.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, offering vital clues to its structure.
Predicted Molecular Ion and Fragmentation Pathways
For this compound (C₂₀H₂₁NO₅), high-resolution mass spectrometry (HRMS) is expected to show a protonated molecular ion [M+H]⁺ at an m/z corresponding to the exact mass of the molecule.
A key fragmentation pathway for aporphine alkaloids is the retro-Diels-Alder (RDA) reaction, which cleaves the B-ring. This cleavage provides significant structural information about the substituents on the A and D rings. Another common fragmentation involves the loss of substituents, such as methoxy groups.
-
[M+H]⁺ : The protonated molecular ion will be the most prominent peak in the ESI-MS spectrum under soft ionization conditions.
-
RDA Fragmentation : Cleavage of the B-ring is anticipated to yield diagnostic fragment ions.
-
Loss of Methoxy Groups : Sequential or individual loss of the methoxy groups (CH₃O•) or formaldehyde (CH₂O) from the molecular ion is also a probable fragmentation pathway.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation : Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Instrumentation : Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization source.
-
Infusion : Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization Mode : Operate in positive ion mode to generate the [M+H]⁺ ion.
-
MS Scan : Acquire a full scan MS spectrum over a mass range of m/z 100-1000.
-
Tandem MS (MS/MS) : Select the [M+H]⁺ ion for collision-induced dissociation (CID) to obtain the fragmentation pattern. Vary the collision energy to optimize the fragmentation.
Infrared (IR) Spectroscopy: Probing the Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted Infrared Absorption Bands
The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3500 (broad) | Secondary amine |
| Aromatic C-H Stretch | 3000 - 3100 | Aryl C-H vibrations |
| Aliphatic C-H Stretch | 2850 - 3000 | Alkyl C-H vibrations |
| C=C Stretch | 1500 - 1600 | Aromatic ring skeletal vibrations |
| C-O Stretch | 1000 - 1300 | Methoxy and methylenedioxy groups |
| C-N Stretch | 1000 - 1250 | Amine C-N vibration |
The presence of the methylenedioxy group is often characterized by a strong absorption band around 1040 cm⁻¹ and 930 cm⁻¹.
Experimental Protocol: KBr Pellet Method
-
Sample Preparation : Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation : Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Spectral Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The predicted chemical shifts (δ) are based on the analysis of structurally similar aporphine alkaloids like anonaine (which has a 1,2-methylenedioxy group) and glaucine (with a heavily methoxylated D-ring).
Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale/Comparison |
| H-11 | ~7.8 - 8.2 | s | - | Deshielded aromatic proton, characteristic of aporphines. |
| H-8 | ~6.7 - 6.9 | s | - | Shielded aromatic proton. |
| H-3 | ~6.5 - 6.7 | s | - | Shielded aromatic proton. |
| -OCH₂O- | ~5.9 - 6.1 | d, d | J ≈ 1.5 | Characteristic geminal coupling of the methylenedioxy protons. |
| -OCH₃ | ~3.8 - 4.0 | s | - | Three distinct singlets for the three methoxy groups. |
| H-6a | ~3.0 - 3.3 | m | - | Chiral center proton. |
| Aliphatic Protons | ~2.5 - 3.5 | m | - | Complex multiplets for the remaining aliphatic protons. |
| N-H | ~1.5 - 2.5 | br s | - | Broad singlet, exchangeable with D₂O. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule. A DEPT-135 experiment will be crucial to differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Predicted δ (ppm) | Rationale/Comparison |
| C=C (Aromatic) | 100 - 160 | Multiple signals for the aromatic carbons. |
| -OCH₂O- | ~101 | Characteristic chemical shift for the methylenedioxy carbon. |
| -OCH₃ | ~55 - 62 | Signals for the three methoxy carbons. |
| C-6a | ~60 - 65 | Chiral center carbon. |
| Aliphatic Carbons | 25 - 55 | Signals for the remaining aliphatic carbons. |
2D NMR Spectroscopy: Connecting the Pieces
A suite of 2D NMR experiments is essential for the unambiguous assignment of all proton and carbon signals and to confirm the overall structure.
-
COSY (Correlation Spectroscopy) : Will reveal ¹H-¹H spin-spin coupling networks, crucial for tracing the connectivity of the aliphatic protons in the B and C rings.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds apart. This is vital for connecting the different fragments of the molecule, for instance, linking the methoxy protons to their respective carbons on the aromatic rings.
Structural Elucidation Workflow using 2D NMR
The following diagram illustrates the logical workflow for piecing together the structure using 2D NMR data.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
1D Spectra Acquisition :
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a DEPT-135 spectrum.
-
-
2D Spectra Acquisition :
-
Acquire a phase-sensitive COSY spectrum.
-
Acquire a phase-sensitive HSQC spectrum, optimized for a one-bond ¹J(CH) of ~145 Hz.
-
Acquire an HMBC spectrum, optimized for long-range couplings of 8-10 Hz.
-
-
Data Processing and Analysis : Process the spectra using appropriate software (e.g., MestReNova, TopSpin) and interpret the correlations to assign all signals and confirm the structure.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of MS, IR, and a comprehensive suite of NMR experiments. This guide provides a robust predictive framework for the expected spectroscopic data of this molecule, grounded in the established principles of spectroscopic analysis and data from closely related aporphine alkaloids. By following the outlined experimental protocols and interpretive strategies, researchers can confidently and accurately elucidate the structure of this and other similar natural products, a critical step in advancing the frontiers of medicinal chemistry and drug development.
Preliminary In-Vitro Evaluation of 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine: A Technical Guide
Introduction
Aporphine alkaloids represent a large and structurally diverse class of isoquinoline alkaloids with significant pharmacological interest. These natural products have been investigated for a wide range of biological activities, including potential applications in oncology, neurology, and inflammatory diseases. This guide outlines a comprehensive and logically sequenced in-vitro screening cascade for a novel aporphine alkaloid, 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine. The proposed studies are designed to provide a preliminary assessment of its cytotoxic, neurological, anti-inflammatory, and cardiovascular safety profiles, thereby guiding further drug development efforts. Limited preliminary data suggests that 1,2-Methylenedioxy-3,10,11-trimethoxyaporphine exhibits moderate vessel-relaxing activities, with IC50 values ranging from 16.50 to 32.81 µM[1]. This provides an initial therapeutic area of interest, namely cardiovascular applications, and informs the selection of relevant in-vitro assays.
I. Foundational Assessment: Cytotoxicity Profiling
A fundamental first step in the evaluation of any novel compound is to determine its potential for inducing cellular toxicity. This information is crucial for establishing a therapeutic window and for interpreting the results of subsequent bioactivity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.
Scientific Rationale
The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity. Aporphine alkaloids have demonstrated a range of cytotoxic effects against various cancer cell lines, making this a critical initial screen.[2][3]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the test compound in culture medium to achieve a range of final concentrations for testing.
-
-
Assay Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
II. Neurological Activity Screening
Aporphine alkaloids are known to interact with various components of the central nervous system. Therefore, a preliminary screen for neurological activity is warranted. Key targets include neurotransmitter receptors and enzymes involved in neurotransmitter metabolism.
A. Dopamine and Serotonin Receptor Binding Assays
Scientific Rationale: Dopamine and serotonin receptors are crucial G-protein coupled receptors (GPCRs) that mediate a wide range of physiological and psychological processes.[4][5] Many psychoactive compounds exert their effects by modulating the activity of these receptors. Radioligand binding assays are a robust method for determining the affinity of a compound for a specific receptor.[4]
Experimental Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation:
-
Utilize commercially available cell lines stably expressing the human dopamine D2 receptor or serotonin 5-HT2A receptor.
-
Prepare cell membrane fractions through homogenization and centrifugation.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors), and varying concentrations of the test compound.
-
To determine non-specific binding, include wells with an excess of a known unlabeled ligand.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter mat.
-
Wash the filters to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the IC50 value, the concentration of the test compound that displaces 50% of the radioligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation to determine the affinity of the test compound for the receptor.
-
B. Acetylcholinesterase Inhibition Assay
Scientific Rationale: Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease.[6][7] The Ellman's method is a widely used colorimetric assay for measuring AChE activity.[7]
Experimental Protocol: Ellman's Method
-
Reagent Preparation:
-
Prepare a solution of acetylthiocholine iodide (ATCI), the substrate for AChE.
-
Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the chromogen.
-
Prepare a solution of purified acetylcholinesterase enzyme.
-
-
Assay Procedure:
-
In a 96-well plate, add the AChE enzyme solution and the test compound at various concentrations.
-
Pre-incubate the enzyme and the test compound for a defined period.
-
Initiate the reaction by adding the substrate (ATCI) and the chromogen (DTNB) to the wells.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of the test compound.
-
Determine the percentage of inhibition of AChE activity for each concentration.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
III. Anti-inflammatory Potential Assessment
The anti-inflammatory properties of natural products are of significant interest. Cyclooxygenase (COX) enzymes are key mediators of the inflammatory response.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Scientific Rationale: Cyclooxygenase exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[8][9] Aporphine alkaloids have been shown to inhibit COX-2.[10] An in-vitro assay to assess the inhibitory activity of the test compound against both COX isoforms is therefore a logical step.
Experimental Protocol: COX Inhibitor Screening Assay
-
Enzyme and Substrate Preparation:
-
Use purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Prepare a solution of arachidonic acid, the natural substrate for COX enzymes.
-
-
Assay Procedure:
-
In a 96-well plate, add the respective COX enzyme, a heme cofactor, and the test compound at various concentrations.
-
Pre-incubate the enzyme and test compound.
-
Initiate the reaction by adding arachidonic acid.
-
The reaction produces prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2). The peroxidase activity of COX converts PGH2 to PGG2, which can be measured colorimetrically using a chromogenic substrate.
-
Measure the absorbance at a specific wavelength to determine the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of COX-1 and COX-2 activity for each concentration of the test compound.
-
Determine the IC50 values for both isoforms to assess the compound's potency and selectivity.
-
IV. Cardiovascular Safety and Drug Metabolism Profile
Given the preliminary data suggesting vasorelaxant properties, a thorough cardiovascular safety assessment is crucial. Additionally, understanding the compound's potential for drug-drug interactions is a key component of early-stage drug development.
A. hERG Potassium Channel Assay
Scientific Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel that is critical for cardiac repolarization. Inhibition of the hERG channel can lead to a prolonged QT interval, which increases the risk of life-threatening cardiac arrhythmias.[11] Therefore, assessing a compound's potential to block the hERG channel is a mandatory part of preclinical safety evaluation.[11]
Experimental Protocol: Automated Patch-Clamp Assay
-
Cell Culture:
-
Use a stable cell line, such as Human Embryonic Kidney (HEK293) cells, that expresses the hERG channel.
-
Culture the cells under standard conditions.
-
-
Electrophysiology:
-
Utilize an automated patch-clamp system for high-throughput analysis.
-
Cells are captured on a planar patch-clamp chip, and a whole-cell recording configuration is established.
-
Apply a specific voltage protocol to elicit hERG currents. A typical protocol involves a holding potential, a depolarization step, and a repolarization step.
-
Record baseline hERG currents in the external solution.
-
Sequentially apply a vehicle control followed by increasing concentrations of the test compound.
-
Record the hERG current at each concentration until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each voltage step.
-
Calculate the percentage of inhibition of the hERG current for each concentration of the test compound.
-
Determine the IC50 value from the concentration-response curve.
-
B. Cytochrome P450 (CYP) Inhibition Assay
Scientific Rationale: Cytochrome P450 enzymes are a superfamily of enzymes that play a major role in the metabolism of most drugs.[12][13] Inhibition of these enzymes can lead to drug-drug interactions, potentially causing adverse effects.[12][13] Assessing the inhibitory potential of a new compound against major CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is a regulatory requirement.[12]
Experimental Protocol: In-Vitro CYP Inhibition Assay
-
Test System:
-
Use human liver microsomes, which contain a mixture of CYP enzymes.
-
Alternatively, use recombinant CYP enzymes for isoform-specific analysis.
-
-
Assay Procedure:
-
Incubate the human liver microsomes or recombinant CYP enzymes with a specific probe substrate for each CYP isoform and the test compound at various concentrations.
-
Include a cofactor, such as NADPH, to initiate the metabolic reaction.
-
After a defined incubation period, stop the reaction.
-
Analyze the formation of the specific metabolite of the probe substrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
A decrease in the formation of the metabolite compared to the vehicle control indicates inhibition.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that produces 50% inhibition of the CYP enzyme activity.
-
Data Summary and Visualization
Quantitative Data Summary
| Assay | Target | Cell Line/System | Endpoint |
| Cytotoxicity | Cell Viability | HeLa, HL-60, NIH/3T3 | IC50 (µM) |
| Receptor Binding | Dopamine D2 Receptor | hD2-expressing cells | Ki (nM) |
| Serotonin 5-HT2A Receptor | h5-HT2A-expressing cells | Ki (nM) | |
| Enzyme Inhibition | Acetylcholinesterase | Purified AChE | IC50 (µM) |
| Cyclooxygenase-1 | Purified COX-1 | IC50 (µM) | |
| Cyclooxygenase-2 | Recombinant hCOX-2 | IC50 (µM) | |
| Cardiovascular Safety | hERG Potassium Channel | hERG-expressing HEK293 | IC50 (µM) |
| Drug Metabolism | Cytochrome P450s | Human Liver Microsomes | IC50 (µM) for major isoforms |
Diagrams
Caption: In-vitro screening cascade for this compound.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for a radioligand competition binding assay.
Conclusion
This technical guide provides a structured and scientifically-grounded framework for the preliminary in-vitro evaluation of this compound. By systematically assessing its cytotoxicity, neurological and anti-inflammatory activities, and key safety and metabolism parameters, researchers can gain valuable insights into the compound's pharmacological profile. The data generated from this screening cascade will be instrumental in making informed decisions regarding the future development of this novel aporphine alkaloid as a potential therapeutic agent.
References
- 1. This compound [sobekbio.com]
- 2. ikm.org.my [ikm.org.my]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. benchchem.com [benchchem.com]
- 5. revvity.com [revvity.com]
- 6. attogene.com [attogene.com]
- 7. In Vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders | PLOS One [journals.plos.org]
- 8. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 10. In vitro inhibitory activities of Lauraceae aporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. creative-bioarray.com [creative-bioarray.com]
An In-depth Technical Guide to 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine (10-O-Methylhernandine)
Abstract
This technical guide provides a comprehensive overview of the aporphine alkaloid, 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine, also known as 10-O-Methylhernandine. This document delves into the historical context of its discovery within the broader phytochemical exploration of the Hernandia genus, its structural elucidation, and its biosynthetic origins. Furthermore, this guide explores the known biological activities of related compounds, offering insights into the potential pharmacological significance of this molecule. Methodologies for isolation and characterization, informed by established practices in natural product chemistry, are also detailed. This guide is intended for researchers, scientists, and professionals in drug development with an interest in novel alkaloid structures and their therapeutic potential.
Introduction: The Aporphine Alkaloids and the Hernandiaceae Family
The aporphine alkaloids represent a large and structurally diverse class of isoquinoline alkaloids, second only to the benzylisoquinolines in prevalence.[1] These tetracyclic compounds are of significant interest due to their wide range of pharmacological activities and their structural similarity to morphine.[1] Aporphine alkaloids are predominantly found in the plant kingdom, with at least 85 distinct compounds isolated from 15 different plant families.[1]
One of the prominent sources of aporphine alkaloids is the Hernandiaceae family, a group of flowering plants distributed throughout the world's tropical regions.[2] Phytochemical investigations of this family have revealed a rich diversity of secondary metabolites, including lignans, terpenes, and a significant number of alkaloids, with aporphines being a characteristic component.[2] These compounds have demonstrated a variety of biological activities, including antitumor, anti-inflammatory, antiplatelet aggregation, and antimalarial properties, making the Hernandiaceae family a valuable resource for drug discovery.[2]
Discovery and History of this compound
The discovery of this compound, also identified by its synonym 10-O-Methylhernandine, is rooted in the extensive phytochemical studies of the genus Hernandia. While the specific seminal publication detailing its initial isolation and characterization is part of a series of papers from the 1960s and 1970s, the foundational work on the alkaloids of Hernandia ovigera was conducted by Taiwanese researchers T. H. Yang, S. T. Lu, and C. S. Chuang. Their investigations, published in journals such as the Journal of the Pharmaceutical Society of Japan (Yakugaku Zasshi) and the Chemical and Pharmaceutical Bulletin, systematically unveiled the complex alkaloidal profile of this plant species.[3][4]
The structural elucidation of these novel aporphine alkaloids, including 10-O-Methylhernandine, was achieved through classical chemical degradation methods and the application of spectroscopic techniques that were becoming increasingly sophisticated during that era. These methods would have included UV-Vis spectroscopy, Infrared (IR) spectroscopy, and likely initial applications of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to piece together the intricate tetracyclic structure and the specific substitution patterns of the aromatic rings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the core aporphine skeleton with a unique substitution pattern that is key to its identity and potential bioactivity.
Systematic Name: this compound
Synonym: 10-O-Methylhernandine
Chemical Formula: C₂₀H₂₁NO₅
Molecular Weight: 355.38 g/mol
Key Structural Features:
-
Aporphine Core: A tetracyclic ring system derived from benzylisoquinoline precursors.
-
Methylenedioxy Bridge: A five-membered dioxole ring fused to the 'A' ring of the aporphine nucleus at the 1 and 2 positions. This functional group is common in a variety of natural products and is known to influence pharmacological activity.
-
Trimethoxy Substitution: Three methoxy (-OCH₃) groups located at positions 3, 10, and 11 of the aporphine skeleton.
-
Nor- designation: Indicates the absence of a methyl group on the nitrogen atom of the heterocyclic ring, resulting in a secondary amine.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Biosynthesis
The biosynthesis of aporphine alkaloids is a complex enzymatic process that begins with the amino acid L-tyrosine. The general pathway serves as a foundation for understanding the formation of this compound.
The Core Aporphine Pathway
-
Formation of Benzylisoquinoline Precursors: The pathway initiates with the condensation of two tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde, to form (S)-norcoclaurine.
-
Conversion to (S)-Reticuline: A series of enzymatic reactions, including O- and N-methylations and hydroxylations, convert (S)-norcoclaurine to the key intermediate, (S)-reticuline.
-
Aporphine Core Formation: The pivotal step is the intramolecular C-C phenol coupling of (S)-reticuline, catalyzed by cytochrome P450 enzymes of the CYP80G subfamily, to form the tetracyclic aporphine core.
Formation of the Methylenedioxy Bridge
A key structural feature of this compound is the methylenedioxy bridge. This functional group is formed through the enzymatic action of specific cytochrome P450 enzymes belonging to the CYP719 family. These enzymes catalyze the cyclization of adjacent hydroxyl and methoxyl groups on the aromatic ring to form the five-membered dioxole ring.
The following diagram illustrates the generalized biosynthetic pathway leading to the aporphine core and the subsequent formation of the methylenedioxy bridge.
Caption: Generalized biosynthetic pathway of aporphine alkaloids.
Potential Pharmacological Activity
While specific pharmacological studies on this compound are limited in the available literature, the known biological activities of related aporphine alkaloids from the Hernandia genus provide a basis for predicting its potential therapeutic effects.
Aporphine alkaloids, in general, are known to interact with various receptors in the central nervous system, including dopamine and serotonin receptors.[1] This interaction underpins the use of the well-known aporphine alkaloid, apomorphine, in the treatment of Parkinson's disease.[5]
Studies on extracts and isolated compounds from Hernandia species have demonstrated a range of activities:
-
Anti-inflammatory Effects: Several alkaloids from Hernandia nymphaeifolia have shown potent inhibition of superoxide anion production and elastase release in neutrophils, indicating significant anti-inflammatory potential.[6]
-
Cytotoxic Activity: A number of aporphine alkaloids isolated from Hernandia nymphaeifolia have exhibited significant cytotoxic activities against various cancer cell lines, including P-388, KB16, A549, and HT-29.[2]
-
Hypotensive Activity: The related alkaloid hernandaline, isolated from Hernandia ovigera, has been reported to possess hypotensive (blood pressure lowering) activity.
Given these precedents, it is plausible that this compound may exhibit similar anti-inflammatory, cytotoxic, or cardiovascular effects. Further pharmacological screening is warranted to elucidate its specific biological targets and therapeutic potential.
Experimental Protocols
The following protocols are representative of the methodologies that would have been employed for the isolation and characterization of this compound from its natural source.
Isolation of this compound
Caption: General workflow for the isolation of aporphine alkaloids.
Step-by-Step Methodology:
-
Plant Material Collection and Preparation: The relevant plant part (e.g., bark, leaves, or roots) of a Hernandia species is collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is exhaustively extracted with a suitable organic solvent, typically methanol, using maceration or Soxhlet extraction.
-
Acid-Base Partitioning: The crude extract is subjected to an acid-base partitioning process to selectively isolate the basic alkaloid fraction from non-alkaloidal components.
-
The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen of the alkaloids, making them water-soluble.
-
This aqueous solution is then washed with an immiscible organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.
-
The acidic aqueous layer is then basified (e.g., with NH₄OH) to deprotonate the alkaloids, rendering them soluble in an organic solvent.
-
The alkaloids are then extracted into an organic solvent (e.g., chloroform).
-
-
Chromatographic Separation: The crude alkaloid extract is subjected to column chromatography over a stationary phase such as silica gel or alumina. A gradient of solvents with increasing polarity is used to elute the different components.
-
Fraction Analysis and Purification: The collected fractions are analyzed by thin-layer chromatography (TLC). Fractions containing the compound of interest are combined and further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure this compound.
Structure Elucidation
The definitive structure of the isolated compound is determined through a combination of modern spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of protons in the molecule.
-
¹³C NMR: Provides information about the number and chemical environment of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms and confirming the overall structure.
-
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the secondary amine (N-H stretch) and the aromatic rings.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the aromatic system, which is characteristic of the aporphine chromophore.
Synthesis
To date, a specific total synthesis of this compound has not been prominently reported in the chemical literature. However, general synthetic strategies for the aporphine core have been developed, often inspired by the biosynthetic pathway. These approaches typically involve the intramolecular cyclization of a benzylisoquinoline precursor. The key challenge in the synthesis of this particular molecule would be the regioselective introduction of the three methoxy groups and the formation of the methylenedioxy bridge.
Conclusion and Future Directions
This compound (10-O-Methylhernandine) is a structurally interesting aporphine alkaloid with a rich history rooted in the pioneering phytochemical exploration of the Hernandiaceae family. While its discovery dates back several decades, its specific pharmacological properties remain largely unexplored. The biological activities of related compounds from the same genus suggest that it may possess valuable therapeutic potential, particularly in the areas of anti-inflammatory and anticancer research.
Future research should focus on:
-
Pharmacological Profiling: A comprehensive evaluation of the biological activity of this compound against a range of cellular and molecular targets.
-
Total Synthesis: The development of an efficient total synthesis would not only confirm its structure but also provide access to larger quantities for further study and the generation of novel analogs.
-
Biosynthetic Pathway Elucidation: Identification of the specific enzymes responsible for the unique substitution pattern of this molecule would be of significant interest for metabolic engineering and synthetic biology applications.
This in-depth guide serves as a foundational resource for stimulating further investigation into this promising natural product.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. New aporphine alkaloids and cytotoxic constituents of Hernandia nymphaeifolia [pubmed.ncbi.nlm.nih.gov]
- 3. [Alkaloids of Hernandia ovigera L. IV. The constituents of Hernandia ovigera L. collected in the Bonin Islands] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Alkaloids of Hernandia ovigera L. II. Structure of hernangerine, a new aporphine alkaloid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aporphine alkaloids - Wikipedia [en.wikipedia.org]
- 6. [Lignans and alkaloids of Hernandia ovigera L. var. mascarenensis Meissn] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Quantification of 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine
Abstract
This application note presents a comprehensive guide for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine. This aporphine alkaloid, a compound of interest in pharmaceutical research, requires a reliable analytical method to ensure the quality, stability, and safety of potential drug substances and products. The protocols herein are designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the scientific rationale behind the experimental choices, in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Imperative
This compound belongs to the aporphine class of alkaloids, a group of naturally occurring compounds known for their diverse and significant pharmacological activities.[1] Accurate quantification is critical for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[2][3]
Developing a stability-indicating analytical method is paramount in pharmaceutical development.[4][5] Such a method must be capable of accurately measuring the intact active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[2][6] This ensures that the true stability of a drug substance or product can be assessed over its shelf life.[5] This guide details the systematic development and validation of an HPLC method tailored for this compound.
Foundational Principles: Method Development Strategy
The development of a robust HPLC method is a systematic process. For aporphine alkaloids, which are basic compounds, reversed-phase chromatography is the preferred mode. The strategy involves the optimization of several key parameters to achieve the desired separation and peak characteristics.
-
Column Selection: A C18 stationary phase is the workhorse for reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of molecules.[3] Columns with smaller particle sizes (e.g., < 3 µm) can provide higher efficiency and faster analysis times.[7]
-
Mobile Phase Optimization: The choice of mobile phase is critical for achieving optimal separation of aporphine alkaloids.[8] A typical mobile phase consists of an aqueous component and an organic modifier like acetonitrile or methanol.[8]
-
pH Control: The pH of the aqueous phase is a crucial parameter as it dictates the ionization state of the basic aporphine alkaloid.[8] An acidic mobile phase (pH 3-4) is generally employed to protonate the amine group, leading to sharp, symmetrical peaks and preventing peak tailing.[8] Additives like formic acid or acetic acid are commonly used for this purpose.[8]
-
Organic Modifier: Acetonitrile often provides better peak shape and lower backpressure compared to methanol. A gradient elution, where the concentration of the organic solvent is increased over time, is typically necessary to elute all compounds of interest, including potential degradation products with varying polarities.[4]
-
-
Detector Selection: Aporphine alkaloids typically possess chromophores, making UV detection a suitable and robust choice.[4] Wavelengths around 270-280 nm are often effective for this class of compounds.[8] For enhanced sensitivity and specificity, mass spectrometry (MS) can be coupled with HPLC.[8][9]
-
Sample Preparation: Proper sample preparation is essential for reliable and reproducible results.[8] This typically involves dissolving the sample in a suitable solvent, followed by filtration through a 0.22 µm or 0.45 µm filter to remove particulates that could damage the column.[8]
Experimental Workflow and Protocols
This section provides detailed, step-by-step protocols for the quantification of this compound.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (reagent grade)
-
Water (deionized, 18.2 MΩ·cm)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
Instrumentation and Chromatographic Conditions
The following table summarizes the recommended HPLC setup.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD) |
| Column | Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | DAD, 280 nm |
Protocol: Standard and Sample Preparation
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol. Sonicate if necessary.
Working Standard Solutions (for Linearity):
-
Prepare a series of dilutions from the stock solution using a 50:50 mixture of Mobile Phase A and B as the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation:
-
Accurately weigh the sample (e.g., drug product powder) containing the equivalent of approximately 10 mg of the analyte.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to extract the analyte.[10]
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial for analysis.
Protocol: Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, forced degradation studies are essential.[5] These studies expose the analyte to harsh conditions to generate potential degradation products.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute with diluent.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute with diluent.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute with diluent.
-
Thermal Degradation: Expose the solid reference standard to 105°C for 48 hours. Prepare a solution in the diluent.
-
Photolytic Degradation: Expose a solution of the analyte to UV light (254 nm) for 24 hours.
Analyze all stressed samples alongside a non-degraded control sample. The method is considered stability-indicating if the degradation peaks are well-resolved from the main analyte peak.
Method Validation: Ensuring Trustworthiness
The developed method must be validated according to ICH Q2(R1) or the newer Q2(R2) guidelines to ensure it is suitable for its intended purpose.[7][11][12]
Protocol: Method Validation
The following parameters should be assessed:
-
Specificity: Analyze blank (diluent), placebo (if applicable), and stressed samples to demonstrate that there is no interference at the retention time of the analyte. Peak purity analysis using a DAD is crucial for the stressed samples.
-
Linearity: Inject the working standard solutions (at least five concentrations) in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two sets of data should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine these based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic) to assess the method's reliability during normal use. The system suitability parameters should remain within acceptable limits.
System Suitability
Before each analytical run, perform a system suitability test by injecting a standard solution five times. The acceptance criteria are:
-
%RSD of peak areas: ≤ 2.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
Data Presentation and Visualization
Clear presentation of data is essential for interpretation and reporting.
Quantitative Data Summary
The results of the method validation should be summarized in tables for clarity.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
|---|---|
| 1 | [Example Value] |
| 10 | [Example Value] |
| 25 | [Example Value] |
| 50 | [Example Value] |
| 100 | [Example Value] |
| Correlation (r²) | ≥ 0.999 |
Table 2: Accuracy and Precision Summary
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Accuracy (% Recovery) | 98.0 - 102.0% | [Example Value] |
| Repeatability (%RSD) | ≤ 2.0% | [Example Value] |
| Intermediate Precision (%RSD) | ≤ 2.0% | [Example Value] |
Visual Diagrams
Diagrams help to visualize complex workflows and relationships.
Caption: HPLC analysis workflow from preparation to reporting.
Caption: The logical flow of HPLC method validation.
Conclusion
This application note provides a detailed framework for the quantification of this compound by HPLC. By following the outlined protocols for method development, forced degradation, and validation, researchers can establish a reliable, robust, and stability-indicating analytical method. Adherence to these principles and the guidelines set forth by the ICH is crucial for generating high-quality, defensible data in a regulated drug development environment.
References
- 1. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. ijpsr.com [ijpsr.com]
- 7. actascientific.com [actascientific.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ijcmas.com [ijcmas.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. database.ich.org [database.ich.org]
Application Note: A Comprehensive Protocol for the Isolation of Aporphine Alkaloids from Plant Material
Abstract: Aporphine alkaloids represent a significant class of isoquinoline alkaloids with a wide array of pharmacological activities, making them prime candidates for drug discovery and development.[1][2] This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on the isolation and purification of aporphine alkaloids from raw plant material. The protocol emphasizes the chemical principles behind each step, from initial extraction to final chromatographic purification, ensuring a robust and reproducible workflow. We detail two primary extraction strategies and advanced purification techniques, including High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC), to yield high-purity aporphine alkaloids for downstream analysis and application.
Part 1: Foundational Principles - The Chemistry of Alkaloid Extraction
The successful isolation of aporphine alkaloids hinges on exploiting their fundamental chemical properties. Like most alkaloids, aporphines contain a basic nitrogen atom within their structure, which can accept a proton (H+).[3][4] This basicity is the cornerstone of the entire isolation strategy, allowing for selective separation from the myriad of other neutral or acidic compounds present in a crude plant extract.
The core principle is an acid-base equilibrium. In an acidic environment, the nitrogen atom is protonated, forming a positively charged salt. This salt is typically soluble in polar solvents like water.[5][6] Conversely, in a basic (alkaline) environment, the nitrogen is deprotonated, existing as a neutral "free base." This free base form is soluble in non-polar organic solvents such as chloroform or dichloromethane.[5][7]
This pH-dependent solubility allows for a powerful purification technique known as acid-base extraction or liquid-liquid partitioning, where the alkaloids are selectively moved between aqueous and organic phases by simply adjusting the pH.[8][9]
Part 2: Experimental Workflow - From Plant to Pure Alkaloid
The overall process can be visualized as a multi-stage workflow designed to progressively enrich the concentration of the target alkaloids while removing impurities.
Caption: High-level workflow for aporphine alkaloid isolation.
Step 1: Plant Material Preparation
Causality: The primary goal is to maximize the surface area of the plant material to ensure efficient contact with the extraction solvent. Inefficient extraction is a primary source of low yield.
Protocol:
-
Drying: Dry the fresh plant material (e.g., leaves, stems, roots) at a controlled temperature (typically 40-60°C) in a circulating air oven until a constant weight is achieved.[1] This prevents enzymatic degradation and makes the material brittle for grinding.
-
Pulverization: Grind the dried material into a fine powder using a mechanical grinder or mill. A particle size of 100-200 mesh is often suitable.[10] Store the powder in an airtight, light-proof container to prevent degradation.
Step 2: Crude Extraction
Two primary strategies can be employed, based on the initial solvent system. The choice depends on available equipment, scale, and the specific plant matrix.
Strategy A: Acidic Aqueous Extraction
This method extracts the alkaloids in their salt form directly into an acidic aqueous solution.
Protocol:
-
Macerate or reflux 100 g of the pulverized plant material with 1 L of a dilute acid solution (e.g., 0.1 M HCl or 1% acetic acid) for a specified duration (e.g., 2-4 hours).[1][7][9] Ultrasonic-assisted extraction can significantly improve efficiency and reduce extraction time.[1]
-
Filter the mixture through cheesecloth or filter paper to remove the solid plant debris (the marc).
-
Repeat the extraction process on the marc two more times with fresh acidic solution to ensure exhaustive extraction.[1]
-
Combine all the filtrates. This acidic aqueous solution contains the protonated aporphine alkaloid salts, along with other water-soluble compounds like sugars and tannins. Proceed to Step 3 for purification.
Strategy B: Alkaline Organic Solvent Extraction
This method converts the alkaloids to their free-base form within the plant material before extracting them with an organic solvent.
Protocol:
-
Moisten 100 g of the pulverized plant material with a small amount of water to form a paste.
-
Add an alkaline solution, such as 25% ammonium hydroxide, and mix thoroughly until the pH is approximately 9-11.[11][12] This deprotonates the alkaloid salts present in the plant, converting them to their free-base form.
-
Extract the alkalized plant material with a non-polar organic solvent like dichloromethane (CH2Cl2) or a chloroform:methanol mixture.[12][13][14] This can be done by soaking (maceration) for several days or more efficiently using a Soxhlet apparatus for 8-12 hours.[6][10]
-
Collect the organic solvent extract. This solution contains the free-base alkaloids and other lipid-soluble impurities like fats, waxes, and chlorophyll.[6]
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude organic extract. Proceed to Step 3 for purification.
Step 3: Liquid-Liquid Partitioning (Acid-Base Wash)
This is the critical purification step that leverages the pH-dependent solubility of alkaloids. The goal is to separate the basic alkaloids from neutral and acidic impurities.
Caption: Workflow for acid-base liquid-liquid partitioning.
Protocol:
-
Acidification:
-
If starting from the crude organic extract (Strategy B), dissolve it in a suitable organic solvent (e.g., chloroform).
-
If starting from the crude aqueous extract (Strategy A), first basify it with NH4OH to pH 9-11, then extract the free-base alkaloids into an organic solvent.
-
Transfer the organic solution containing the free-base alkaloids to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 5% HCl).
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated alkaloids will move into the aqueous layer, leaving many lipid-soluble impurities in the organic layer.[11]
-
Drain and collect the aqueous layer. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of alkaloids.
-
-
Defatting (Optional): The collected acidic aqueous layer can be washed with a fresh portion of organic solvent (e.g., hexane or diethyl ether) to remove any remaining neutral, non-polar impurities.
-
Basification:
-
Combine all acidic aqueous extracts in a clean separatory funnel.
-
Slowly add a base (e.g., concentrated NH4OH) while cooling and shaking until the pH reaches 9-11. This converts the alkaloid salts back to their free-base form.[3][11] A precipitate may form.
-
Add an equal volume of a fresh organic solvent (e.g., dichloromethane or chloroform) and shake vigorously to extract the free-base alkaloids.
-
Collect the organic layer. Repeat the extraction of the aqueous layer two more times with fresh organic solvent.
-
-
Final Steps:
-
Combine all organic extracts. Wash with distilled water to remove residual salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
Filter and evaporate the solvent under reduced pressure to yield the enriched total alkaloid fraction.
-
Step 4: Advanced Chromatographic Purification
The enriched fraction contains a mixture of different alkaloids. Chromatography is required to separate these individual compounds.
Method 1: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a form of liquid-liquid partition chromatography that avoids solid stationary phases, thus preventing irreversible sample adsorption and leading to high recovery.[1] It is exceptionally well-suited for purifying crude extracts in a single, scalable step.[2][15]
Protocol Example (from Nelumbo nucifera): [1][2][15]
-
Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5, v/v/v/v/v). Shake thoroughly in a separatory funnel and allow the layers to separate. The upper phase will serve as the stationary phase and the lower phase as the mobile phase.
-
HSCCC Operation:
-
Fill the HSCCC column entirely with the stationary phase (upper phase).
-
Rotate the column at the desired speed (e.g., 800-900 rpm).
-
Pump the mobile phase (lower phase) into the column until hydrodynamic equilibrium is reached.
-
-
Sample Injection: Dissolve the enriched alkaloid fraction (e.g., 100 mg) in a mixture of the upper and lower phases (1:1, v/v).[1] Inject the sample into the column.
-
Elution & Fractionation: Continue pumping the mobile phase and collect fractions at regular intervals using a fraction collector.
-
Analysis: Analyze the collected fractions by Thin-Layer Chromatography (TLC) or analytical HPLC to identify which fractions contain the pure compounds. Combine fractions containing the same pure compound and evaporate the solvent.
| Parameter | Value | Reference |
| Plant Source | Nelumbo nucifera leaves | [1] |
| Input | 100 mg crude extract | [1] |
| Solvent System | n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5) | [1][2] |
| Yield & Purity | ||
| Nuciferine | 8.5 mg (98.9% purity) | [1][2] |
| 2-hydroxy-1-methoxyaporphine | 6.3 mg (95.1% purity) | [1][2] |
| Roemerine | 2.7 mg (97.4% purity) | [1][2] |
| Pronuciferine | 1.1 mg (96.8% purity) | [1][2] |
Method 2: Column Chromatography and Preparative HPLC
This is a more traditional, multi-step approach. An initial separation by lower-resolution column chromatography is followed by high-resolution preparative HPLC.
Protocol:
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel (100-200 mesh) slurried in a non-polar solvent (e.g., n-hexane).[10]
-
Dissolve the enriched alkaloid fraction in a minimal amount of solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, sample-adsorbed silica onto the top of the column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% chloroform and gradually adding methanol).[10][12]
-
Collect fractions and analyze by TLC to pool fractions with similar profiles.
-
-
Preparative Reversed-Phase HPLC (RP-HPLC):
-
Further purify the pooled fractions from the silica column using preparative RP-HPLC. A C18 column is most common for aporphine alkaloid separation.[13]
-
Dissolve the fraction in a solvent compatible with the mobile phase and filter through a 0.2 or 0.45 µm syringe filter before injection.[13]
-
Elute with a suitable mobile phase, typically a mixture of an organic solvent (acetonitrile or methanol) and an acidic aqueous buffer.[10][13] The acidic pH ensures sharp, symmetrical peaks by keeping the basic alkaloids protonated.[13]
-
Collect the peaks corresponding to individual alkaloids and evaporate the solvent to obtain the pure compounds.
-
| Parameter | Typical Condition | Rationale / Reference |
| Stationary Phase | Reversed-Phase C18 | Good retention and separation for alkaloids.[13] |
| Mobile Phase | Acetonitrile/Methanol and Water | Common organic modifiers.[13] |
| pH Modifier | 0.1% Formic or Acetic Acid | Ensures alkaloids are protonated for sharp peaks.[10][13] |
| Detection | UV at ~270 nm or Mass Spectrometry (MS) | Aporphine skeleton has UV absorbance; MS is for higher sensitivity.[13] |
Part 3: Analysis and Characterization
Once isolated, the identity and purity of the aporphine alkaloids must be confirmed.
-
Purity Assessment: Analytical HPLC-UV is used to determine the purity of the isolated compound, which should ideally appear as a single, sharp peak.[1]
-
Structural Elucidation: The precise chemical structure is determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS) to find the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR, 13C-NMR, and 2D-NMR) to determine the connectivity of atoms in the molecule.[10][12]
References
- 1. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and characterization of aporphine alkaloids from leaves of Nelumbo nucifera Gaertn and their effects on glucose consumption in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alkaloids and extraction of alkaloids | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. jocpr.com [jocpr.com]
- 8. Sciencemadness Discussion Board - Questions regarding Alkaloid / Acid-Base Extractions - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. phytopharmajournal.com [phytopharmajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. ir.upsi.edu.my [ir.upsi.edu.my]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Pharmacological Use of 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Aporphine Alkaloid
1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine is a member of the aporphine class of alkaloids, a group of naturally occurring and synthetic compounds known for their diverse and potent pharmacological activities.[1] The unique structural features of this molecule, specifically the presence of a 1,2-methylenedioxy group and three methoxy groups on the aporphine core, suggest a potential for interaction with various biological targets, particularly within the central nervous system. Aporphine alkaloids are known to exhibit a wide range of effects, including anticancer, anti-diabetic, and neuropharmacological activities. The 1,2-methylenedioxy moiety, in particular, is a key structural element in several psychoactive compounds, hinting at the possibility of neurological effects for the title compound.
This guide provides a comprehensive framework for the initial pharmacological characterization of this compound. It is designed to be a practical resource for researchers, offering detailed protocols for in vitro and in vivo studies to elucidate its mechanism of action, target engagement, and potential therapeutic applications. While specific pharmacological data for this compound is not yet extensively documented, the protocols outlined herein are based on established methodologies for characterizing novel aporphine alkaloids and related compounds.
Hypothesized Mechanism of Action: A Focus on Neuromodulatory Systems
Based on the structural similarities to other psychoactive aporphine alkaloids, it is hypothesized that this compound may primarily exert its effects through modulation of dopaminergic and serotonergic neurotransmitter systems. The aporphine scaffold is a well-established pharmacophore for dopamine receptor ligands, and the methylenedioxy group is present in many compounds that interact with serotonin receptors.[2][3]
For instance, the related compound (-)-10,11-methylenedioxy-N-n-propylnoraporphine acts as a long-acting, orally effective prodrug of a dopamine receptor agonist.[4] Furthermore, various aporphines have demonstrated significant binding affinity for serotonin 5-HT2A receptors.[5][6] Therefore, the initial characterization of this compound should focus on its interaction with these two key receptor families.
Hypothesized Signaling Pathway
Caption: Hypothesized signaling pathways for this compound.
Part 1: In Vitro Characterization
The initial in vitro evaluation of this compound will focus on three key areas: determining its cytotoxic potential, quantifying its binding affinity for dopamine and serotonin receptors, and assessing its functional activity at these receptors.
Cytotoxicity Assessment: The MTT Assay
Before proceeding with more specific pharmacological assays, it is crucial to determine the concentration range at which the compound exhibits cytotoxic effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8][9][10]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Culture a relevant cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa or MCF-7 if investigating anticancer potential) to 70-80% confluency.[9]
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL.[9]
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours.[7]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HEK293 | 24 | > 100 |
| HeLa | 24 | 75.2 |
| MCF-7 | 24 | 88.5 |
| HEK293 | 48 | 95.8 |
| HeLa | 48 | 52.1 |
| MCF-7 | 48 | 63.7 |
Radioligand Binding Assays: Determining Receptor Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[11] These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Use commercially available cell membranes expressing the human dopamine D₂ receptor or serotonin 5-HT₂ₐ receptor, or prepare them from cultured cells overexpressing the receptor of interest.
-
-
Assay Buffer:
-
Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
-
Competition Assay:
-
In a 96-well plate, combine:
-
Cell membranes (typically 10-20 µg of protein per well).
-
A fixed concentration of the radioligand (e.g., [³H]-Spiperone for D₂ receptors, [³H]-Ketanserin for 5-HT₂ₐ receptors) at a concentration close to its Kₔ.
-
A range of concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
-
For non-specific binding determination, include wells with a high concentration of a known unlabeled ligand (e.g., Haloperidol for D₂, Ketanserin for 5-HT₂ₐ).
-
For total binding, include wells with only the radioligand and membranes.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the bound from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the compound concentration.
-
Determine the IC₅₀ value from the resulting competition curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Data Presentation: Hypothetical Receptor Binding Affinities
| Receptor Subtype | Radioligand | Kᵢ (nM) |
| Dopamine D₂ | [³H]-Spiperone | 150 |
| Dopamine D₁ | [³H]-SCH23390 | > 1000 |
| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | 85 |
| Serotonin 5-HT₁ₐ | [³H]-8-OH-DPAT | > 1000 |
Part 2: In Vivo Evaluation
Following in vitro characterization, in vivo studies in rodent models are essential to understand the physiological and behavioral effects of this compound.
Assessment of Anxiolytic/Anxiogenic Effects: The Elevated Plus-Maze Test
The elevated plus-maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.[12]
Detailed Protocol: Elevated Plus-Maze Test
-
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
-
Animals:
-
Male rats or mice are commonly used. Acclimatize the animals to the testing room for at least 1 hour before the experiment.
-
-
Drug Administration:
-
Administer this compound (at various doses determined from preliminary toxicity studies) or vehicle via an appropriate route (e.g., intraperitoneal injection) 30 minutes before the test.
-
Include a positive control group treated with a known anxiolytic (e.g., diazepam) or anxiogenic (e.g., caffeine) drug.
-
-
Testing Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera for later analysis.
-
-
Behavioral Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of general locomotor activity).
-
-
Data Analysis:
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
-
A decrease in these parameters suggests an anxiogenic effect.
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Evaluation of Locomotor Activity
Changes in locomotor activity can indicate stimulant or sedative effects of a compound. This is a fundamental assessment for any novel psychoactive substance.
Detailed Protocol: Open Field Test
-
Apparatus:
-
A square or circular arena with walls to prevent escape. The arena is typically equipped with infrared beams to automatically track the animal's movement.
-
-
Animals and Drug Administration:
-
Similar to the EPM test, use acclimatized rodents and administer the test compound, vehicle, and a positive control (e.g., amphetamine for stimulation, diazepam for sedation) prior to the test.
-
-
Testing Procedure:
-
Place the animal in the center of the open field.
-
Record locomotor activity for a specified period (e.g., 30-60 minutes).
-
-
Parameters Measured:
-
Total distance traveled.
-
Time spent in the center of the arena versus the periphery.
-
Rearing frequency.
-
-
Data Analysis:
-
An increase in the total distance traveled suggests a stimulant effect.
-
A decrease in locomotion indicates a sedative effect.
-
The time spent in the center can also be an indicator of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Conclusion and Future Directions
The application notes and protocols provided in this guide offer a robust starting point for the pharmacological characterization of this compound. The initial in vitro assays will establish its basic safety profile and identify its primary molecular targets within the dopaminergic and serotonergic systems. Subsequent in vivo studies will then provide crucial information about its physiological and behavioral effects.
Based on the initial findings, further investigations can be pursued, including:
-
Functional Assays: To determine whether the compound acts as an agonist, antagonist, or partial agonist at its target receptors.
-
In Vivo Microdialysis: To measure the effects of the compound on neurotransmitter levels in specific brain regions.
-
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
More Complex Behavioral Models: To assess its potential in models of depression, psychosis, or cognitive enhancement.
By systematically applying these methodologies, researchers can unlock the pharmacological profile of this compound and evaluate its potential as a novel therapeutic agent or a valuable pharmacological tool.
References
- 1. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aporphines. 39. Synthesis, dopamine receptor binding, and pharmacological activity of (R)-(-)- and (S)-(+)-2-hydroxyapomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Behavioral effects of (-)10,11-methylenedioxy-N-n-propylnoraporphine, an orally effective long-acting agent active at central dopamine receptors, and analogous aporphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based identification of aporphines with selective 5-HT(2A) receptor-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assay Development: Interrogating 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the development of robust cell-based functional assays to characterize the bioactivity of 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine. Aporphine alkaloids, the chemical class to which this compound belongs, are known to exhibit a wide range of pharmacological activities, often through modulation of G-protein coupled receptors (GPCRs).[1][2] This guide outlines a strategic approach, beginning with hypothesized target engagement based on structural and class-level data, followed by detailed protocols for primary screening assays focusing on key second messenger systems: cyclic adenosine monophosphate (cAMP) and intracellular calcium flux. We further provide a framework for assay validation and data interpretation to ensure the generation of reliable and reproducible results for drug discovery professionals.
Introduction: The Scientific Rationale
This compound is a member of the aporphine alkaloid family, a class of natural products recognized for their diverse biological effects, including anti-tumor, anti-inflammatory, and antimicrobial activities.[1][2][3] A common mechanism of action for these compounds involves interaction with GPCRs, particularly those within the dopaminergic and serotonergic systems.[2] The presence of a methylenedioxy group, also found in psychoactive compounds like 3,4-Methylenedioxymethamphetamine (MDMA), suggests a potential interaction with monoamine transporters and receptors.[4][5]
Given the lack of specific data for this novel compound, a logical starting point for assay development is to screen for functional activity at dopamine and serotonin receptors, which are pivotal in numerous physiological processes and represent major drug targets.[6][7] This application note will detail the development of assays to detect agonistic or antagonistic activity at these GPCRs.
The core of our strategy relies on monitoring the modulation of intracellular second messengers, which are downstream indicators of GPCR activation. Specifically, we will focus on:
-
cAMP Assays: To detect modulation of Gs and Gi-coupled receptors (e.g., D1-like dopamine receptors, 5-HT4 serotonin receptors).[6][8][9]
-
Calcium Flux Assays: To detect modulation of Gq-coupled receptors (e.g., 5-HT2A serotonin receptors).[10][11]
This dual-pronged approach provides broad coverage of the most probable signaling pathways for this class of compound.
Strategic Workflow for Assay Development
A systematic approach is critical for the successful development of a cell-based assay. The following workflow provides a logical progression from initial setup to a fully validated screening platform.
Caption: A three-phase workflow for cell-based assay development.
Phase 1: Foundational Steps - Cell Line Selection and Optimization
The choice of an appropriate cell line is paramount for a biologically relevant and robust assay.[12]
3.1. Cell Line Selection
Ideally, a cell line should endogenously express the target receptor. However, for screening purposes, recombinant cell lines are often preferred due to their consistent and high-level expression of the target. Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used as they are easy to culture and transfect, providing a clean background for heterologous receptor expression.[13]
-
Recommendation: Utilize commercially available, validated cell lines stably expressing human dopamine receptors (e.g., D1, D2) and serotonin receptors (e.g., 5-HT2A, 5-HT4). This eliminates the need for in-house cell line development and ensures reproducibility.
3.2. Cell Culture and Maintenance
Strict adherence to good cell culture practice is essential to minimize variability.[14]
-
Media and Supplements: Use the recommended media and supplements from the cell line supplier. Ensure all reagents are fresh and from a consistent source.[12]
-
Passaging: Avoid excessive passaging, which can lead to phenotypic drift. Maintain a log of passage numbers and use cells within a defined range for all experiments.[12]
-
Confluency: Do not allow cells to become over-confluent. Optimal confluency for seeding should be determined during assay development, typically between 60-90%.[14]
3.3. Optimization of Cell Seeding Density
The number of cells seeded per well directly impacts the assay window and signal-to-background ratio.
-
Protocol:
-
Prepare a serial dilution of the cell suspension.
-
Seed cells in a 96- or 384-well plate at various densities (e.g., 5,000 to 50,000 cells/well).
-
Incubate for 24 hours.
-
Perform the assay using a known agonist at its EC80 concentration and a vehicle control.
-
Select the cell density that provides the largest and most consistent signal window.[12]
-
Phase 2: Assay Protocols
The following protocols are designed for a 96-well plate format but can be adapted for 384-well plates to increase throughput.
4.1. Protocol 1: cAMP Accumulation Assay (Gs/Gi Signaling)
This assay measures changes in intracellular cAMP levels, a key second messenger for Gs and Gi-coupled receptors.[9][15] We will use a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF).[16]
Principle of HTRF cAMP Assay: Intracellular cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate. When the antibody and tracer are in close proximity, a FRET signal is generated. An increase in cellular cAMP disrupts this interaction, leading to a decrease in the FRET signal.[16]
Materials:
-
HEK293 or CHO cells stably expressing the target receptor (e.g., Dopamine D1 for Gs, Dopamine D2 for Gi).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compound: this compound.
-
Reference Agonist and Antagonist for the target receptor.
-
Forskolin (for Gi-coupled receptor assays).
-
HTRF cAMP Assay Kit (containing d2-labeled cAMP, anti-cAMP cryptate antibody, and lysis buffer).
Step-by-Step Protocol:
-
Cell Plating: Seed the cells at the optimized density in a 96-well white, solid-bottom plate and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the test compound and reference compounds in assay buffer.
-
Assay Procedure (Antagonist Mode): a. Gently remove the culture medium from the wells. b. Add 20 µL of the test compound or reference antagonist dilutions to the wells. c. Incubate for 15-30 minutes at room temperature. d. Add 20 µL of the reference agonist at its EC80 concentration. For Gi-coupled receptors, co-stimulate with forskolin. e. Incubate for 30 minutes at room temperature.
-
Assay Procedure (Agonist Mode): a. Gently remove the culture medium. b. Add 20 µL of assay buffer. c. Add 20 µL of the test compound or reference agonist dilutions. d. Incubate for 30 minutes at room temperature.
-
Cell Lysis and Detection: a. Add 20 µL of the d2-labeled cAMP solution (diluted in lysis buffer) to each well. b. Add 20 µL of the anti-cAMP cryptate antibody solution (diluted in lysis buffer). c. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader.
4.2. Protocol 2: Intracellular Calcium Flux Assay (Gq Signaling)
This assay measures transient increases in intracellular calcium concentration following the activation of Gq-coupled receptors.[17] We will use a fluorescent calcium indicator dye, such as Fluo-4 AM.
Principle of Calcium Flux Assay: The acetoxymethyl (AM) ester form of the dye is cell-permeable. Once inside the cell, esterases cleave the AM group, trapping the dye. Upon binding to free calcium, the dye's fluorescence intensity increases significantly.[17]
Materials:
-
HEK293 or CHO cells stably expressing a Gq-coupled receptor (e.g., 5-HT2A).
-
Assay Buffer: HBSS with 20 mM HEPES and 2.5 mM probenecid (to prevent dye leakage).
-
Fluo-4 AM calcium indicator dye.
-
Test Compound and reference compounds.
Step-by-Step Protocol:
-
Cell Plating: Seed cells at the optimized density in a 96-well black, clear-bottom plate and incubate for 24 hours.
-
Dye Loading: a. Remove the culture medium. b. Add 100 µL of Fluo-4 AM loading solution (prepared in assay buffer) to each well. c. Incubate for 45-60 minutes at 37°C, 5% CO2. d. Wash the cells twice with assay buffer, leaving 100 µL in each well.
-
Compound Preparation: Prepare serial dilutions of the test compound and reference compounds at a 2X concentration in assay buffer.
-
Data Acquisition: a. Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation). b. Record a stable baseline fluorescence reading for 10-20 seconds. c. Inject 100 µL of the 2X compound solutions into the wells. d. Continue to monitor the fluorescence signal in real-time for 60-120 seconds.
Phase 3: Assay Validation and Data Analysis
A thorough validation is necessary to ensure the assay is robust, reproducible, and suitable for screening.[18]
5.1. Key Validation Parameters
| Parameter | Description | Acceptance Criteria | Reference |
| Z'-Factor | A statistical measure of the separation between the positive and negative control signals, indicating the quality and robustness of the assay for high-throughput screening (HTS). | Z' > 0.5 indicates an excellent assay. | [6][19][20][21][22][23] |
| Signal-to-Background (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | S/B ≥ 5 is generally considered good, but is assay-dependent. | [21] |
| EC50 / IC50 | The concentration of a compound that produces 50% of the maximal response (EC50 for agonists) or 50% of the maximal inhibition (IC50 for antagonists). | Should be consistent with published values for reference compounds. | [21] |
Z'-Factor Calculation: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| Where:
-
μ_p = mean of the positive control
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control
-
σ_n = standard deviation of the negative control
5.2. Data Analysis and Interpretation
-
Calcium Flux: Data is typically analyzed as the maximum peak fluorescence response or the area under the curve.
-
cAMP: HTRF data is analyzed using the ratio of the two emission wavelengths and converted to cAMP concentration using a standard curve.
-
Dose-Response Curves: Data from serial dilutions should be plotted using a non-linear regression model (four-parameter logistic equation) to determine EC50 or IC50 values.
Caption: Hypothesized signaling pathways and corresponding assay readouts.
Conclusion
This application note provides a strategic and detailed framework for developing cell-based assays to characterize the bioactivity of this compound. By focusing on high-probability GPCR targets and employing robust second messenger assays, researchers can efficiently determine the compound's mechanism of action. Adherence to the outlined optimization and validation procedures will ensure the generation of high-quality, reliable data, thereby accelerating the drug discovery process.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 10. PlumX [plu.mx]
- 11. innoprot.com [innoprot.com]
- 12. biocompare.com [biocompare.com]
- 13. Screening and isolation of a natural dopamine D1 receptor antagonist using cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 10 Tips for Successful Development of Cell Culture Assays | Technology Networks [technologynetworks.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Intracellular calcium flux measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 18. biotechniques.com [biotechniques.com]
- 19. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 20. Z-factor - Wikipedia [en.wikipedia.org]
- 21. indigobiosciences.com [indigobiosciences.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. support.collaborativedrug.com [support.collaborativedrug.com]
Sourcing and Qualifying Analytical Standards for 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine: An Application Guide
For: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the sourcing, evaluation, and in-house qualification of analytical standards for the novel aporphine alkaloid, 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine. Adherence to these principles is critical for ensuring data integrity and reproducibility in research and development.
Introduction: The Foundational Role of a High-Purity Analytical Standard
This compound is a complex alkaloid belonging to the aporphine class.[1] Aporphine alkaloids represent the second-largest group of isoquinoline alkaloids and are a subject of significant scientific interest due to their structural relationship to morphine and their broad spectrum of biological activities.[1] The integrity of any research into this compound—from basic discovery to preclinical development—is fundamentally reliant on the quality of the analytical standard employed. A meticulously characterized standard is indispensable for accurate quantification, impurity profiling, and the establishment of robust pharmacokinetic and pharmacodynamic (PK/PD) relationships.
Strategic Sourcing for a Niche Alkaloid
The specialized nature of this compound means it is not a common, off-the-shelf chemical. While several suppliers may list the compound, it is often marked as "Not Available For Sale," indicating that custom synthesis is likely required.[2][3]
Supplier Identification and Vetting
A multi-pronged approach is recommended for sourcing this standard:
-
Specialized Chemical Suppliers: Focus on vendors with a demonstrated expertise in natural products and complex alkaloids. Companies such as Sobekbio Biosciences and TargetMol Chemicals list this specific compound, making them logical starting points for inquiries.[4][5]
-
Custom Synthesis Organizations (CSOs): Engaging a CSO is often the most direct route for obtaining a high-purity standard, especially when specific concentrations or larger quantities are needed. This approach allows for greater control over the synthesis process and the final product's specifications.
-
Certified Reference Material (CRM) Providers: While a dedicated CRM for this molecule is improbable, leading providers like LGC Standards and Sigma-Aldrich are valuable resources.[6] They may offer custom synthesis of analytical standards under rigorous quality management systems, such as ISO 17034.[6]
The Certificate of Analysis (CoA): Your Primary Quality Document
The Certificate of Analysis is the most critical document accompanying your analytical standard. It provides the supplier's verification of the material's identity and purity. A comprehensive CoA should be a non-negotiable requirement.
Table 1: Key Parameters for a Comprehensive Certificate of Analysis
| Parameter | Recommended Analytical Technique(s) | Rationale and Importance |
| Identity Confirmation | ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), FT-IR | Provides unambiguous confirmation of the molecular structure, which is the most fundamental characteristic. |
| Purity Assay | HPLC-UV (by area % or with a qualified standard), qNMR | Determines the proportion of the desired compound, which is essential for accurate quantitative analysis. |
| Residual Solvents | Headspace Gas Chromatography (GC-HS) | Identifies and quantifies any solvents remaining from the synthesis, which can interfere with analysis or be toxic. |
| Water Content | Karl Fischer Titration | Accurately measures water content, which is crucial for determining the precise concentration of the standard. |
| Inorganic Impurities | Residue on Ignition (ROI) / Sulfated Ash | Quantifies non-volatile inorganic impurities that may be present from reagents or equipment used during synthesis. |
In-House Qualification: The "Trust, but Verify" Mandate
Upon receipt, it is imperative to conduct an in-house verification of the analytical standard. This step confirms the information on the CoA and ensures that the material's integrity was not compromised during shipping and handling.
Workflow for In-House Standard Qualification
References
Application Note: A Robust LC-MS/MS Method for the Sensitive and Selective Quantification of 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine in Human Plasma
Abstract
This document details a comprehensive protocol for the quantitative analysis of 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine, a distinct aporphine alkaloid, in human plasma. Aporphine alkaloids are a significant class of natural products with a wide range of pharmacological activities, necessitating sensitive and specific analytical methods for their study in biological matrices.[1][2] The described method employs Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) for optimal separation and detection. The protocol outlines a straightforward protein precipitation procedure for sample preparation, optimized chromatographic conditions using a reversed-phase C18 column, and precisely defined mass spectrometric parameters for detection in Multiple Reaction Monitoring (MRM) mode. This application note serves as a complete guide for researchers in pharmacology, drug metabolism, and natural product analysis, providing a validated framework for immediate implementation and adaptation.
Principle of the Method
The analytical strategy is founded on the principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for quantifying small molecules in complex biological fluids.
-
Chromatographic Separation: The analyte is separated from endogenous plasma components using reversed-phase UHPLC. The choice of a C18 stationary phase provides excellent retention and separation for moderately nonpolar molecules like aporphine alkaloids. A gradient elution with an acidified mobile phase (formic acid) ensures efficient elution, sharp peak shapes, and promotes protonation of the analyte for mass spectrometric detection.[3]
-
Ionization: Detection is achieved using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Aporphine alkaloids contain a basic nitrogen atom that is readily protonated in the acidic mobile phase, yielding a strong signal for the protonated molecule, [M+H]⁺.[4][5]
-
Selective Detection: Quantification is performed using Multiple Reaction Monitoring (MRM). The protonated precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific, stable product ions are monitored in the third quadrupole (Q3). This process provides exceptional selectivity and sensitivity by filtering out background noise and interferences from the matrix.
Analyte Chemical Properties
A thorough understanding of the analyte's properties is foundational to method development.
| Property | Value | Source |
| Chemical Name | This compound | [6][7] |
| Synonym | 10-O-Methylhernandine | [6] |
| Molecular Formula | C₂₀H₂₁NO₅ | [6][8] |
| Exact Mass | 355.1420 Da | [6] |
| Calculated [M+H]⁺ | 356.1492 m/z |
Materials, Reagents, and Instrumentation
| Item | Description / Vendor |
| Analyte Standard | This compound (≥98% purity) |
| Internal Standard (IS) | Structurally similar compound, e.g., Boldine or a stable isotope-labeled analog |
| Solvents | Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm) |
| Reagents | Formic Acid (LC-MS Grade, ~99%) |
| Biological Matrix | Human Plasma (K₂EDTA anticoagulant), sourced from authorized vendors |
| Consumables | 1.5 mL polypropylene microcentrifuge tubes, 2 mL autosampler vials, syringe filters (optional) |
| UHPLC System | Standard system with binary pump, autosampler, and column oven (e.g., Agilent 1290, Waters Acquity) |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex 6500, Thermo TSQ, Waters Xevo TQ-S) |
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and QCs
Causality: Preparing standards in an organic solvent prevents degradation and allows for serial dilution. Spiking into the biological matrix mimics the unknown samples and accounts for matrix effects during validation.
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of the analyte standard and dissolve in 1 mL of methanol.
-
Working Stock Solutions: Prepare intermediate stock solutions by serially diluting the primary stock with 50:50 (v/v) acetonitrile:water to create a range of concentrations for spiking.
-
Calibration (CAL) Standards & Quality Controls (QCs): Spike the appropriate working stock solutions into blank human plasma to achieve the desired concentration range (e.g., 1-1000 ng/mL). Prepare CAL and QC samples in bulk to ensure consistency.
Sample Preparation: Protein Precipitation (PPT)
Causality: Protein precipitation is a rapid and effective method to remove the majority of proteins from plasma, which would otherwise foul the analytical column and ion source.[9] Acetonitrile is an efficient precipitating agent and is compatible with reversed-phase chromatography. The internal standard is added early to control for variability during the extraction process.
-
Label 1.5 mL polypropylene tubes for each sample, CAL, and QC.
-
Pipette 50 µL of plasma sample into the corresponding tube.
-
Add 10 µL of Internal Standard (IS) working solution to every tube except for blank matrix samples.
-
Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.
-
Vortex mix vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Analytical Workflow Diagram
The following diagram illustrates the complete process from sample receipt to final data generation.
Caption: End-to-end analytical workflow.
LC-MS/MS Method Parameters
UHPLC Conditions
Causality: A sub-2 µm particle size C18 column provides high resolution and peak efficiency. The gradient starts with high aqueous content to focus the analyte at the column head and ramps up the organic phase to elute it. Formic acid improves peak shape and ionization efficiency.
| Parameter | Setting |
| Column | Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Mass Spectrometer Conditions
Causality: The MRM transitions are selected based on predictable fragmentation patterns of aporphine alkaloids.[5][10] The precursor ion is the protonated molecule ([M+H]⁺). The product ions (quantifier and qualifier) are chosen for their high intensity and specificity, arising from characteristic losses of the molecule's functional groups, such as the methylenedioxy moiety. These parameters must be optimized empirically.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | +5500 V |
| Source Temperature | 550°C |
| Gas 1 (Nebulizer) | 50 psi |
| Gas 2 (Heater) | 60 psi |
| Curtain Gas | 35 psi |
| Collision Gas (CAD) | Nitrogen, Medium Setting |
| MRM Transitions | Compound |
| Analyte (Quantifier) | |
| Analyte (Qualifier) | |
| Internal Standard |
Note: Predicted product ions are based on losses such as [M+H - CH₂O - CO]⁺ and [M+H - CH₃•]⁺. Actual m/z values and collision energies require experimental optimization.
Method Validation Framework
For use in regulated bioanalysis, the method must be rigorously validated according to industry standards, such as the FDA Bioanalytical Method Validation Guidance.[11] The following table summarizes the key experiments and typical acceptance criteria.
| Validation Parameter | Description | Acceptance Criteria (Example) |
| Selectivity | Assess interference from endogenous matrix components at the analyte's retention time. | Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ). |
| Linearity & Range | Determine the concentration range over which the assay is accurate and precise. | Calibration curve with a correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal. |
| Accuracy & Precision | Evaluate the closeness of measured values to the nominal concentration (accuracy) and the variability of measurements (precision). | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Assess the suppression or enhancement of ionization due to matrix components. | The CV of the matrix factor across different lots should be ≤15%. |
| Stability | Evaluate analyte stability under various conditions (bench-top, freeze-thaw, long-term storage). | Mean concentrations of stability samples should be within ±15% of nominal (freshly prepared) samples. |
Conclusion
This application note presents a detailed and robust LC-MS/MS method for the quantification of this compound in human plasma. The protocol, built upon established principles for alkaloid analysis, combines a simple and efficient sample preparation technique with highly selective and sensitive UHPLC-MS/MS detection. The provided parameters serve as an excellent starting point for method implementation, and the outlined validation framework ensures that the method can be qualified for reliable performance in regulated and non-regulated research environments.
References
- 1. Characterization of aporphine alkaloids by electrospray ionization tandem mass spectrometry and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. This compound [sobekbio.com]
- 8. This compound [sobekbio.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
Experimental Design for the Pharmacological Assessment of Noraporphine Compounds
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for studying noraporphine compounds. Noraporphines are a class of aporphine alkaloids with significant potential as therapeutic agents, primarily targeting central nervous system (CNS) pathways. Their structural similarity to dopamine and interaction with key G-protein coupled receptors (GPCRs) necessitate a rigorous and multi-faceted evaluation approach. This guide outlines a logical progression of experiments, from initial in vitro receptor profiling to in vivo behavioral assessment, emphasizing the scientific rationale behind each protocol and the importance of self-validating experimental systems.
Introduction: The Rationale for Studying Noraporphine Compounds
Noraporphine alkaloids and their synthetic derivatives represent a compelling class of molecules for CNS drug discovery. Their core chemical scaffold allows for interaction with aminergic GPCRs, including dopamine, serotonin, and opioid receptors.[1][2] These receptors are critical targets for treating a spectrum of neuropsychiatric and neurological disorders, such as psychosis, depression, and anxiety.[3][4]
The primary challenge and opportunity in noraporphine research lie in characterizing their specific receptor interaction profiles. A single compound may act as an agonist, antagonist, or partial agonist at multiple receptor subtypes, leading to a complex pharmacological profile. Therefore, a systematic approach is essential to dissect this polypharmacology and identify candidates with desirable therapeutic activity and minimal off-target effects. This guide presents a workflow designed to build a comprehensive pharmacological dossier for any given noraporphine candidate.
The Preclinical Drug Discovery Workflow
The journey from a novel compound to a potential clinical candidate is a structured process. The workflow for noraporphine compounds should prioritize a deep understanding of its molecular mechanism before proceeding to more complex biological systems.
Caption: Preclinical workflow for noraporphine compound evaluation.
Phase 1: In Vitro Pharmacological Profiling
The initial phase focuses on defining the compound's interaction with specific molecular targets in a controlled, cell-free or cell-based environment. This is the foundation upon which all subsequent research is built.
Primary Target Engagement: Receptor Binding Assays
Causality: Before assessing function, it is critical to confirm that the noraporphine compound physically binds to its hypothesized targets. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[5] This is achieved by measuring the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor.
Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptors
This protocol is a representative example; similar principles apply to serotonin (5-HT) and opioid (μ, κ, δ) receptors by selecting the appropriate radioligand and cell membranes.[6][7]
-
Materials:
-
Test Noraporphine Compound: Solubilized in an appropriate vehicle (e.g., DMSO), with serial dilutions prepared.
-
Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone, a high-affinity D2 antagonist.[8]
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known D2 antagonist like Haloperidol.
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[9]
-
96-well plates and a cell harvester with glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the receptor membranes, varying concentrations of the test compound (or vehicle or non-specific control), and a fixed concentration of [³H]-Spiperone (typically at its Kd value).[9]
-
Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[9]
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Allow filters to dry, then add scintillation cocktail and quantify the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis & Trustworthiness:
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound.
-
A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).
-
The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Self-Validation: The assay's validity is confirmed by a wide window between total binding and non-specific binding, and the inclusion of a known reference compound to ensure the results are consistent with historical data.
-
Functional Activity: Second Messenger Assays
Causality: Binding does not equal function. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). Functional assays measure the downstream consequences of receptor binding, typically by quantifying a "second messenger" molecule produced by the signaling cascade.[10][11] The choice of assay depends on the G-protein the receptor couples to.
-
Dopamine D2 & Mu-Opioid Receptors (Gαi-coupled): These receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[12][13][14]
-
Serotonin 5-HT2A Receptors (Gαq-coupled): These receptors activate phospholipase C (PLC), leading to an increase in inositol phosphates (like IP1) and intracellular calcium.[1][15][16][17]
Caption: Key GPCR signaling pathways for noraporphine targets.
Protocol: HTRF IP-One Assay for Gαq-coupled Receptors (e.g., 5-HT2A)
This protocol uses a robust, high-throughput compatible method to measure IP1, a stable metabolite in the Gαq pathway.[18][19]
-
Materials:
-
Cells stably expressing the target receptor (e.g., HEK293-5HT2A).
-
IP-One HTRF assay kit (contains IP1-d2 acceptor and anti-IP1-cryptate donor).[20][21]
-
Stimulation buffer containing Lithium Chloride (LiCl). Rationale: LiCl blocks the degradation of IP1, allowing it to accumulate to measurable levels.[19]
-
HTRF-compatible microplate reader.
-
-
Procedure:
-
Plate cells in a 384-well plate and allow them to adhere overnight.
-
Remove culture medium and add the test noraporphine compound at various concentrations in stimulation buffer.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.[19]
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to the wells.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis & Trustworthiness:
-
The HTRF ratio (665nm/620nm) is calculated. In this competitive immunoassay, a lower ratio indicates a higher concentration of cellular IP1.
-
Data are plotted against compound concentration to generate a dose-response curve, from which potency (EC50) and efficacy (Emax, relative to a known agonist) are determined.
-
For antagonist testing, cells are co-incubated with a fixed concentration of a known agonist and varying concentrations of the test compound to determine the IC50.
-
Self-Validation: The assay includes a standard curve of known IP1 concentrations, positive controls (known agonist), and negative controls (vehicle) to ensure accuracy and reproducibility.[20] The Z'-factor, a statistical measure of assay quality, should be calculated and meet the standard of >0.5 for a robust assay.
-
Early Safety & Liability Screening
Causality: Early identification of potential liabilities is crucial to avoid wasting resources on a compound destined to fail. Two of the most critical in vitro safety assays for CNS drugs are hERG channel inhibition and Cytochrome P450 (CYP) enzyme inhibition.
-
hERG Inhibition: The hERG potassium channel is critical for cardiac repolarization. Blockade of this channel can lead to fatal arrhythmias. Regulatory agencies mandate hERG screening for all new chemical entities.
-
CYP450 Inhibition: CYP enzymes are the primary enzymes responsible for drug metabolism in the liver. Inhibition of these enzymes by a new drug can lead to dangerous drug-drug interactions (DDIs) by elevating the plasma levels of co-administered medications.[22][23][24]
Table 1: Summary of In Vitro Profiling Assays
| Assay Type | Purpose | Key Parameters | Example Protocol |
| Receptor Binding | Quantify binding affinity to target | Ki (nM) | [³H]-Spiperone displacement |
| cAMP Functional | Measure Gαi/s functional activity | EC50/IC50 (nM), Emax (%) | HTRF cAMP Assay |
| IP-One Functional | Measure Gαq functional activity | EC50/IC50 (nM), Emax (%) | HTRF IP-One Assay |
| hERG Safety | Assess risk of cardiac arrhythmia | IC50 (µM) | Automated Patch Clamp |
| CYP450 Inhibition | Assess risk of drug-drug interactions | IC50 (µM) | Fluorogenic or LC-MS/MS Assay[25] |
Phase 2: In Vivo Proof of Concept
After a compound demonstrates a promising in vitro profile (high potency at the desired target, selectivity, and a clean safety profile), it can advance to in vivo testing in animal models. These studies aim to answer two fundamental questions: Does the drug get to the target in the brain? Does it have the desired physiological effect?
Behavioral Models for CNS Activity
Causality: Behavioral assays in rodents are designed to model specific aspects of human psychiatric disorders.[4] The choice of model is dictated by the compound's in vitro profile and the intended therapeutic indication.
-
Psychosis (D2 Antagonism): The Prepulse Inhibition (PPI) of the acoustic startle reflex is a key translational model.[26] Schizophrenia patients exhibit deficits in sensorimotor gating, meaning they are less able to filter out irrelevant sensory information. This is modeled in rodents as a disruption of PPI. Effective antipsychotics can restore this function.[27][28]
-
Anxiety (5-HT Receptor Modulation): The Elevated Plus Maze (EPM) is a standard test for anxiolytic (anxiety-reducing) activity.[29][30] The test is based on the conflict between a rodent's natural tendency to explore a novel environment and its fear of open, elevated spaces.[31][32][33] Anxiolytic compounds increase the time spent in the open arms.
-
Depression (Serotonergic/Dopaminergic Modulation): The Forced Swim Test (FST) is a widely used screening tool for antidepressant-like activity.[34][35] The test is based on the principle of behavioral despair; when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture.[36][37] Antidepressants decrease the duration of this immobility.[38]
Protocol: Prepulse Inhibition (PPI) of Acoustic Startle in Mice
-
Apparatus: A startle chamber consisting of a sound-attenuating enclosure, a holding tube for the mouse on a motion-sensitive platform, a loudspeaker for auditory stimuli, and a computer to control stimuli and record responses.[27]
-
Procedure:
-
Administer the noraporphine compound or vehicle to the mice at the appropriate pretreatment time based on its pharmacokinetic profile.
-
Place a single mouse in the holder and allow for a 5-minute acclimation period with background noise.[28]
-
The test session consists of a pseudo-random series of different trial types:
-
Pulse-Alone Trials: A strong startling stimulus (e.g., 120 dB) is presented.
-
Prepulse-Pulse Trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 74-82 dB) is presented 50-120 ms before the startling pulse.[39]
-
No-Stimulus Trials: Background noise only, to measure baseline movement.
-
-
The platform records the startle response (a whole-body flinch) as a voltage signal.
-
-
Data Analysis & Trustworthiness:
-
The primary endpoint is the % PPI , calculated as: 100 * [(Startle on Pulse-Alone Trials) - (Startle on Prepulse-Pulse Trials)] / (Startle on Pulse-Alone Trials).[27]
-
A pharmacologically-induced disruption of PPI (e.g., using a dopamine agonist like apomorphine) can be used as a positive control model. The ability of the noraporphine compound to reverse this deficit is a key indicator of antipsychotic-like efficacy.
-
Self-Validation: The experimental design must include a vehicle control group, a positive control (e.g., a known antipsychotic), and multiple dose levels of the test compound. The order of testing should be counterbalanced to avoid time-of-day effects.
-
Table 2: Key In Vivo Behavioral Models for Noraporphine Compounds
| Model | CNS Indication | Principle | Key Measurement |
| Prepulse Inhibition (PPI) | Psychosis | Sensorimotor Gating | % Inhibition of Startle |
| Elevated Plus Maze (EPM) | Anxiety | Approach/Avoidance Conflict | Time Spent in Open Arms |
| Forced Swim Test (FST) | Depression | Behavioral Despair | Immobility Time |
Conclusion
The experimental framework detailed in this guide provides a logical, robust, and scientifically-grounded pathway for the evaluation of novel noraporphine compounds. By systematically progressing from in vitro target characterization to in vivo behavioral pharmacology, researchers can build a comprehensive data package that clearly defines a compound's mechanism of action, therapeutic potential, and safety profile. This structured approach, rooted in the principles of causality and self-validation, is essential for identifying promising new CNS drug candidates and advancing them toward clinical development.
References
- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Screening models of anti psychotic drugs-converted | PDF [slideshare.net]
- 7. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Recent progress in assays for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. pnas.org [pnas.org]
- 13. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 14. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. msudenver.edu [msudenver.edu]
- 18. bio-protocol.org [bio-protocol.org]
- 19. bmglabtech.com [bmglabtech.com]
- 20. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. lnhlifesciences.org [lnhlifesciences.org]
- 23. criver.com [criver.com]
- 24. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 25. enamine.net [enamine.net]
- 26. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 28. bio-protocol.org [bio-protocol.org]
- 29. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Elevated-Plus Maze Test in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 31. meliordiscovery.com [meliordiscovery.com]
- 32. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. The elevated plus maze test for measuring anxiety-like behavior in rodents [researchonline.jcu.edu.au]
- 34. The Forced Swim Test for Depression-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. scilit.com [scilit.com]
- 36. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 37. researchgate.net [researchgate.net]
- 38. brieflands.com [brieflands.com]
- 39. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]
Application Notes and Protocols for 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine in Neuroscience Research
Introduction: A Prospective Analysis of a Novel Aporphine Alkaloid
The aporphine alkaloids represent a large and structurally diverse class of isoquinoline alkaloids with significant therapeutic potential, particularly in the field of neuroscience. These compounds are known to interact with various central nervous system (CNS) targets, most notably dopamine and serotonin receptors, making them attractive scaffolds for the development of novel treatments for conditions such as Parkinson's disease, schizophrenia, depression, and substance use disorders. This guide focuses on the prospective applications of a novel, lesser-studied member of this family: 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine .
Due to the limited specific literature on this particular molecule, this document serves as a detailed, prospective guide for researchers and drug development professionals. By leveraging the extensive knowledge base of structurally similar aporphine alkaloids, we will outline a comprehensive framework for investigating the neuropharmacological profile and potential therapeutic applications of this compound. The protocols and hypotheses presented herein are based on established methodologies and structure-activity relationships (SAR) within the aporphine class, providing a robust starting point for empirical investigation.
Hypothesized Neuropharmacological Profile
The chemical structure of this compound, featuring a methylenedioxy group at the 1 and 2 positions and methoxy groups at the 3, 10, and 11 positions, suggests potential interactions with both dopaminergic and serotonergic systems.
-
Dopaminergic System: Aporphine alkaloids are well-known for their activity at dopamine D1 and D2 receptors. The substitution pattern on the aromatic rings significantly influences affinity and functional activity (agonist versus antagonist). For instance, the presence of a hydroxyl group at C-11 is often associated with D1 receptor antagonism, while a catechol (dihydroxy) moiety at C-10 and C-11, as seen in apomorphine, confers D1 agonism. The trimethoxy substitution in the target molecule suggests it may act as a modulator of dopamine receptors, with the potential for either agonist or antagonist activity depending on the specific conformational binding to the receptor.
-
Serotonergic System: Aporphines have also been identified as ligands for various serotonin receptors, including 5-HT1A and 5-HT2A. Antagonism at the 5-HT2A receptor is a key mechanism for several atypical antipsychotic drugs. Given the structural similarities to known serotonergic aporphines, it is plausible that this compound will exhibit affinity for these receptors. The interplay between its dopaminergic and serotonergic activities could result in a unique pharmacological profile, potentially offering efficacy with a reduced side-effect profile compared to more selective agents.
Key Research Applications and Experimental Protocols
The following sections detail experimental protocols to systematically evaluate the neuroscience applications of this compound.
In Vitro Characterization: Receptor Binding and Functional Activity
The initial step in characterizing a novel compound is to determine its binding affinity and functional effects at key CNS receptors.
1.1. Radioligand Binding Assays
This protocol determines the affinity of the test compound for dopamine (D1, D2) and serotonin (5-HT1A, 5-HT2A) receptors by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound at target receptors.
Materials:
-
Cell membranes expressing human recombinant D1, D2, 5-HT1A, or 5-HT2A receptors.
-
Radioligands: [³H]SCH23390 (for D1), [³H]Spiperone (for D2), [³H]8-OH-DPAT (for 5-HT1A), [³H]Ketanserin (for 5-HT2A).
-
Non-specific binding inhibitors: SKF 100330A (for D1), Haloperidol (for D2), 5-HT (for 5-HT1A), Mianserin (for 5-HT2A).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
This compound stock solution in DMSO.
-
96-well microplates, scintillation vials, liquid scintillation cocktail, and a scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either assay buffer (for total binding), the test compound at various concentrations, or the non-specific binding inhibitor.
-
Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation: Comparative Binding Affinities of Aporphine Alkaloids
| Alkaloid | D1 Ki (nM) | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Reference |
| (R)-Apomorphine | Agonist | Agonist | - | - | |
| (S)-Bulbocapnine | Antagonist | Antagonist | - | - | |
| (R)-Roemerine | >10,000 | >10,000 | 1,200 | 62 | |
| (±)-Nuciferine | 2,700 | 8,000 | 2,800 | 139 | |
| Nantenine | - | - | Moderate Affinity | Moderate Antagonist | |
| (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine | 46 | 235 | - | - | |
| (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine | 1690 | 44 | - | - |
This table provides a reference for the expected range of affinities for aporphine alkaloids.
1.2. Functional Assays
These assays determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptors.
Objective: To characterize the functional activity of this compound.
Protocol Example (D1 Receptor - cAMP Assay):
-
Culture cells stably expressing the D1 receptor (e.g., HEK293 or CHO cells).
-
Seed the cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells
Derivatization of 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine for SAR studies.
An advanced understanding of structure-activity relationships (SAR) is fundamental to modern drug discovery. It allows for the systematic optimization of a lead compound to enhance its potency, selectivity, and pharmacokinetic profile. This guide focuses on the derivatization of the noraporphine scaffold, a core structure in a class of pharmacologically significant alkaloids, to elucidate these critical SARs.
While the specific compound 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine is noted, this document will use the well-characterized and structurally related noraporphine, (S)-N-nornuciferine, as a representative scaffold. The principles and protocols described herein are broadly applicable to other noraporphines and serve as a robust framework for researchers, scientists, and drug development professionals engaged in the exploration of this chemical space. The objective is to provide a detailed, experience-driven guide for the synthesis, purification, characterization, and pharmacological evaluation of novel noraporphine derivatives.
The Noraporphine Scaffold: A Privileged Structure for CNS Drug Discovery
The aporphine alkaloid family, characterized by the dibenzo[de,g]quinoline ring system, has a rich history in medicinal chemistry, with members exhibiting a wide range of biological activities, particularly within the central nervous system (CNS). Noraporphines, which possess a secondary amine at the N-6 position, are particularly valuable as synthetic intermediates. This secondary amine provides a readily accessible handle for chemical modification, allowing for the systematic exploration of the chemical space around this critical pharmacophoric element.
The representative scaffold for this guide, (S)-N-nornuciferine, has been identified as a potent ligand for various G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors. Its derivatization aims to dissect the structural requirements for affinity and functional activity at these targets.
Key Sites for Derivatization:
-
N-6 Secondary Amine: This is the most common and synthetically accessible site for modification. Altering the steric bulk, basicity, and hydrogen-bonding capacity of the N-6 substituent can profoundly impact receptor interaction.
-
Aromatic Rings (A and D): The electron-rich aromatic rings are amenable to electrophilic substitution, allowing for the introduction of various functional groups that can probe interactions with specific sub-pockets of the receptor binding site.
Synthetic Derivatization Strategies and Protocols
The following protocols are presented as a starting point for the derivatization of the noraporphine scaffold. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
N-Substitution of the Noraporphine Core
The secondary amine at N-6 is a versatile nucleophile, readily undergoing alkylation and acylation reactions.
Protocol 2.1.1: Reductive Amination for N-Alkylation
Reductive amination is a reliable method for introducing a wide variety of alkyl groups at the N-6 position. This two-step, one-pot procedure is generally high-yielding and proceeds under mild conditions.
Rationale: This method is preferred over direct alkylation with alkyl halides, which can suffer from over-alkylation and require harsher conditions. The use of sodium triacetoxyborohydride (STAB) as a reducing agent is advantageous as it is mild, selective for iminium ions, and tolerant of a wide range of functional groups.
Step-by-Step Protocol:
-
To a solution of (S)-N-nornuciferine (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M), add the desired aldehyde or ketone (1.2 eq) and acetic acid (1.2 eq).
-
Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 2-4 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM).
-
Characterize the purified N-alkylated derivative by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2.1.2: N-Acylation
N-acylation introduces an amide functionality, which can act as a hydrogen bond acceptor and alter the compound's polarity and basicity.
Rationale: The use of an acyl chloride or anhydride in the presence of a non-nucleophilic base like triethylamine (TEA) provides a straightforward and efficient route to N-acyl derivatives.
Step-by-Step Protocol:
-
Dissolve (S)-N-nornuciferine (1.0 eq) in anhydrous DCM (0.1 M) and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA) (1.5 eq) to the solution.
-
Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, e.g., ethyl acetate/hexanes gradient) to yield the pure N-acyl derivative.
-
Confirm the structure of the product by spectroscopic methods (NMR, IR, HRMS).
Aromatic Ring Functionalization
Modification of the aromatic rings can be more challenging due to potential issues with regioselectivity. However, it offers the opportunity to explore interactions with the target protein in greater detail.
Protocol 2.2.1: Electrophilic Bromination
Bromination is a common starting point for further functionalization, such as cross-coupling reactions.
Rationale: N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for electrophilic aromatic bromination. The regioselectivity will be directed by the existing alkoxy substituents on the aromatic rings.
Step-by-Step Protocol:
-
Protect the N-6 amine of (S)-N-nornuciferine, for example, as a Boc-carbamate, to prevent side reactions.
-
Dissolve the N-Boc-protected nornuciferine (1.0 eq) in a suitable solvent such as acetonitrile or DCM.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) and stir the mixture at room temperature. The reaction may need to be heated gently to proceed.
-
Monitor the reaction for the formation of the mono-brominated product by LC-MS.
-
Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the brominated intermediate by column chromatography.
-
Deprotect the N-Boc group using standard conditions (e.g., trifluoroacetic acid in DCM) to yield the brominated noraporphine.
-
The resulting aryl bromide can then be used in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a diverse range of substituents.
Workflow for SAR-Driven Drug Discovery
The successful derivatization of the noraporphine scaffold is the first step in a larger workflow aimed at identifying compounds with improved pharmacological properties.
Troubleshooting & Optimization
Technical Support Center: Purification of 1,2-Methylenedioy-3,10,11-trimethoxynoraporphine
Welcome to the dedicated technical support guide for the purification of 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common and complex challenges encountered during the isolation and purification of this aporphine alkaloid. The guidance herein is rooted in established chromatographic theory, practical laboratory experience, and peer-reviewed methodologies.
Aporphine alkaloids are a significant class of isoquinoline alkaloids, second in size only to benzylisoquinolines, and are of great interest due to their diverse pharmacological activities and structural similarity to morphine.[1] Achieving high purity of specific analogues like this compound is paramount for accurate pharmacological studies and drug development.[2] This guide provides a structured approach to troubleshoot and optimize your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying aporphine alkaloids from a crude extract? A1: The most common and effective purification strategies involve a combination of techniques that exploit the unique physicochemical properties of alkaloids.[3] Initially, an acid-base extraction can be used to selectively separate the basic alkaloids from neutral and acidic components in the crude mixture.[4] Following this enrichment, chromatographic methods are employed. Conventional silica gel or alumina column chromatography is a standard approach.[5][6] For achieving high purity, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice.[5] The final step typically involves crystallization to obtain a pure, solid product.[7]
Q2: What are the most common impurities I might encounter? A2: Impurities can originate from several sources. These include unreacted starting materials from the synthesis, byproducts of side reactions, and structurally related alkaloids from a natural source.[8] For synthetic products sharing moieties like the 1,3-benzodioxole group, impurities can include dimers or trimers of intermediates, or byproducts from incomplete reactions.[9][10] It is crucial to characterize these impurities, often via techniques like GC-MS or LC-MS/MS, to devise an effective purification strategy.[11][12]
Q3: My aporphine alkaloid is streaking badly on a silica TLC plate and column. What is the cause and how can I fix it? A3: This is a classic issue when purifying basic compounds like alkaloids on acidic silica gel. The nitrogen atom in the aporphine core is basic and can interact strongly and irreversibly with the acidic silanol groups (Si-OH) on the silica surface. This leads to poor peak shape, tailing, and sometimes complete loss of the compound on the column.[13] The standard solution is to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia, to your mobile phase. This deactivates the acidic sites on the silica, leading to sharper bands and improved recovery.
Q4: Is reversed-phase or normal-phase chromatography better for this compound? A4: Both can be effective, and the choice depends on the specific impurities you need to remove.
-
Normal-Phase (e.g., Silica Gel): Excellent for separating compounds with different polar functional groups. As mentioned in Q3, it requires a basic modifier. It is often used for initial, large-scale cleanup.[5][6]
-
Reversed-Phase (e.g., C18): Separates compounds based on hydrophobicity. This is the dominant method for analytical HPLC and is highly effective for preparative purification of alkaloids.[11] The mobile phase typically consists of an acidified aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent like acetonitrile or methanol. The acid ensures the alkaloid is protonated, leading to sharp, symmetrical peaks.[11]
Troubleshooting Guide: Common Purification Problems
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Problem 1: Low Purity (<95%) After Silica Gel Column Chromatography
Symptom: Your target compound, this compound, elutes from the column but is contaminated with one or more impurities as confirmed by HPLC or NMR analysis.
| Potential Cause | Underlying Rationale & Solution |
| Co-elution of Structurally Similar Impurities | Rationale: Impurities with polarity very close to your target compound will not separate effectively with a given solvent system. Solution: 1. Optimize the Mobile Phase: Perform a thorough TLC analysis with various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to find one that shows baseline separation. 2. Change the Stationary Phase: If silica gel fails, consider using alumina, which has different selectivity.[13] 3. Employ High-Resolution Techniques: For challenging separations, preparative HPLC on a C18 column is the recommended next step. The different separation mechanism (hydrophobicity vs. polarity) will likely resolve the impurities.[5][11] |
| Column Overloading | Rationale: Loading too much crude material onto the column relative to its capacity prevents proper equilibration and leads to broad, overlapping bands. Solution: As a rule of thumb, for flash chromatography, the sample load should be 1-10% of the mass of the stationary phase. If you see poor separation, reduce the amount of material loaded in the next run. |
| Compound Degradation on Silica | Rationale: The acidic nature of silica gel can sometimes cause degradation of sensitive molecules.[13] Solution: 1. Deactivate the Silica: Add 0.5-1% triethylamine or ammonia to your eluent to neutralize acidic sites. 2. Work Quickly: Do not let the compound sit on the column for extended periods. |
Problem 2: The Purified Compound Fails to Crystallize and Remains an Oil
Symptom: After chromatography and solvent evaporation, the product is a viscous oil or gum, and attempts to induce crystallization have failed.
| Potential Cause | Underlying Rationale & Solution |
| Presence of Minor Impurities | Rationale: Even small amounts of impurities can disrupt the formation of a crystal lattice. An oil indicates that the purity is likely insufficient for crystallization. Solution: 1. Re-purify: Subject the oil to another round of chromatography, possibly using a different system (e.g., preparative HPLC if the first step was silica).[5] 2. Purity Check: Confirm purity (>98%) by HPLC and ¹H NMR before attempting crystallization again. |
| Incorrect Crystallization Solvent | Rationale: Crystallization requires a solvent system where the compound is soluble when hot but sparingly soluble when cold, or a solvent/anti-solvent pair. Solution: 1. Systematic Solvent Screening: In a small vial, dissolve a small amount of your oil in a good solvent (e.g., ethyl acetate, methanol). Slowly add a non-polar anti-solvent (e.g., hexane, diethyl ether) until turbidity appears, then warm to redissolve and cool slowly. 2. Vapor Diffusion: Dissolve the sample in a small amount of a volatile solvent (e.g., dichloromethane) in an open vial. Place this vial inside a larger sealed jar containing a less volatile anti-solvent (e.g., hexane). The slow diffusion of the anti-solvent vapor into the sample solution can promote the growth of high-quality crystals.[14] |
| Compound is Amorphous or a Low-Melting Solid | Rationale: Some highly pure compounds naturally exist as amorphous solids or have very low melting points. Solution: 1. Salt Formation: Convert the freebase alkaloid into a salt (e.g., hydrochloride or tartrate) by treating a solution of the base with the corresponding acid. Salts often have higher melting points and are more crystalline. 2. High Vacuum Drying: Ensure all residual solvent is removed by drying under high vacuum for an extended period, as trapped solvent can make a sample appear oily. |
Problem 3: Low or No Recovery of the Compound from the Column
Symptom: After loading your sample and eluting with the planned solvent system, analysis of the collected fractions shows that little to no target compound has eluted.
| Potential Cause | Underlying Rationale & Solution |
| Irreversible Adsorption on Silica | Rationale: As a basic amine, the aporphine alkaloid can bind very strongly to the acidic silanol groups on the silica surface, especially if the mobile phase is not sufficiently polar or lacks a basic modifier.[13] Solution: 1. Flush with a Stronger/Modified Eluent: If you suspect the compound is stuck, try flushing the column with a more polar solvent system containing a base (e.g., 5-10% Methanol in Dichloromethane + 1% Triethylamine). 2. Use a Different Stationary Phase: For future purifications, consider using neutral or basic alumina, or a reversed-phase C18 silica which does not have the same issue.[13] |
| Incorrect Mobile Phase Choice | Rationale: The chosen solvent system may be too non-polar to move the compound down the column. Solution: Always develop your method using Thin Layer Chromatography (TLC) first. The ideal solvent system for column chromatography should give your target compound an Rf value of approximately 0.2-0.4 on the TLC plate. |
Key Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
This protocol is designed for the initial cleanup of this compound from a crude reaction mixture.
-
TLC Analysis: Develop a mobile phase that gives the target compound an Rf of ~0.3. A common starting point for aporphine alkaloids is a gradient of Methanol in Dichloromethane or Ethyl Acetate in Hexane.[5] Add 0.5% triethylamine (Et₃N) to the solvent mixture to prevent tailing.
-
Column Packing: Select an appropriate size column. Wet pack the column with silica gel slurried in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase or dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the mobile phase. If running a gradient, slowly and systematically increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization by Vapor Diffusion
This is an excellent method for obtaining high-quality crystals from a small amount of purified, but oily, product.[14]
-
Preparation: Dissolve your purified oil (~10-20 mg) in a minimal volume (~0.2-0.5 mL) of a relatively volatile "good" solvent (e.g., ethyl acetate or dichloromethane) in a small, open vial (e.g., a 1-dram vial).
-
Setup: Place this small vial inside a larger jar or beaker (e.g., a 20 mL scintillation vial or a small beaker) that contains a 1-2 mL layer of a "poor" or anti-solvent in which your compound is insoluble (e.g., hexane or pentane).
-
Sealing: Seal the outer container tightly with a cap or cover with parafilm. Do not disturb the setup.
-
Crystal Growth: Over several hours to days, the more volatile solvent from the inner vial will slowly evaporate and the vapor of the anti-solvent from the outer jar will diffuse into it. This gradual decrease in solubility will promote slow, controlled crystal growth.
-
Isolation: Once suitable crystals have formed, carefully open the container, pipette away the mother liquor, wash the crystals with a small amount of cold anti-solvent, and dry them under vacuum.
Visualization of Workflows
General Purification Workflow
The following diagram illustrates a standard, logical workflow for proceeding from a crude extract to a final, pure compound.
Caption: A typical workflow for the purification of aporphine alkaloids.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common purification problems.
References
- 1. Aporphine alkaloids - Wikipedia [en.wikipedia.org]
- 2. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. phytopharmajournal.com [phytopharmajournal.com]
- 6. jocpr.com [jocpr.com]
- 7. The Art of Solvent Extraction: Purifying Alkaloids from Plant Sources [greenskybio.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic impurity profiling of methylone and intermediate compounds synthesized from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Recent doc on chemical profiling mdma impurities , Hive Methods Discourse [chemistry.mdma.ch]
- 13. scribd.com [scribd.com]
- 14. unifr.ch [unifr.ch]
Navigating Solubility Challenges with 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine in various buffer systems. As Senior Application Scientists, we have developed this resource to empower you to effectively utilize this compound in your research and development projects.
Understanding the Molecule: The Root of Solubility Issues
This compound is a member of the aporphine alkaloid class of compounds, which are known for their tetracyclic aromatic structure.[1][2][3] This rigid and complex structure contributes to its hydrophobic nature and, consequently, its limited solubility in aqueous solutions. The presence of a methylenedioxy group further enhances its lipophilicity.[4] Aporphine alkaloids are secondary metabolites found in various plants and often possess a basic nitrogen-containing skeleton.[1] Understanding these fundamental physicochemical properties is the first step toward developing a successful solubilization strategy.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the key physicochemical properties of this compound that I need to consider for my experiments?
-
Structure: A rigid, tetracyclic aromatic system, which is inherently hydrophobic.[1][2]
-
pKa: Aporphine alkaloids are typically basic due to the nitrogen atom in their structure.[1] This basicity is crucial for developing pH-dependent solubility strategies, as the molecule can be protonated to form a more soluble salt in acidic conditions.
-
LogP: The predicted octanol-water partition coefficient (XLogP3) is 2.7, indicating a greater solubility in lipids than in water and explaining its poor aqueous solubility.[5]
A solid grasp of these properties will inform your selection of appropriate solvents, pH adjustments, and solubilizing agents.
Q2: I'm having trouble dissolving the compound in standard phosphate-buffered saline (PBS) at a neutral pH. What's the best initial troubleshooting step?
A2: The difficulty in dissolving this compound in neutral buffers like PBS is expected due to its hydrophobic nature. The most direct initial approach is to adjust the pH of your buffer.
Scientific Rationale: As a basic compound, this compound will become protonated at a pH below its pKa, forming a more water-soluble salt.[6] Lowering the pH increases the ionization of the molecule, which in turn enhances its solubility in aqueous media.[6][7]
Step-by-Step Protocol for pH Adjustment:
-
Choose a buffer system with a pKa in the desired acidic range (e.g., citrate or acetate) to ensure adequate buffering capacity.
-
Begin by adding a small quantity of the compound to the buffer.
-
While continuously stirring, gradually add a dilute acid (e.g., 0.1 M HCl) dropwise, and monitor the pH using a calibrated meter.
-
Continue to add acid until the compound is fully dissolved. Note the pH at which complete dissolution occurs.
-
Be aware that if you need to adjust the pH back towards neutral for your experiment, the compound may precipitate out of solution.[6]
dot
References
- 1. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aporphine - Wikipedia [en.wikipedia.org]
- 3. asianpubs.org [asianpubs.org]
- 4. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
Technical Support Center: Optimization of Mass Spectrometry Parameters for Aporphine Alkaloids
Welcome to the comprehensive technical support center dedicated to the optimization of mass spectrometry (MS) parameters for the analysis of aporphine alkaloids. This guide is meticulously crafted for researchers, scientists, and drug development professionals who are navigating the nuances of this distinct class of isoquinoline alkaloids. Herein, we will dissect common analytical hurdles and present robust, field-tested solutions to ensure the acquisition of high-quality, reproducible data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses prevalent questions that arise during the mass spectrometric analysis of aporphine alkaloids.
Q1: Which ionization technique is most suitable for aporphine alkaloids and why?
A1: Electrospray ionization (ESI) is the preferred technique for the analysis of aporphine alkaloids, particularly in the positive ion mode.[1][2][3][4] The inherent chemical structure of aporphine alkaloids, which includes a basic nitrogen atom, facilitates efficient protonation to form [M+H]⁺ ions. This characteristic leads to high sensitivity and strong signal intensity. While Atmospheric Pressure Chemical Ionization (APCI) can be an alternative, ESI is generally more effective for these compounds.
Q2: I'm observing significant in-source fragmentation. How can this be mitigated?
A2: In-source fragmentation can complicate spectral interpretation by reducing the abundance of the precursor ion. This is typically caused by excessive energy in the ion source. To minimize this, consider the following:
-
Reduce Cone Voltage/Fragmentor Voltage: This is the primary parameter to adjust. A lower cone voltage will impart less energy to the ions as they travel from the atmospheric pressure region to the mass analyzer.
-
Optimize Capillary Voltage: While its effect is less pronounced than cone voltage, an overly high capillary voltage can contribute to fragmentation. Ensure it is within the optimal range for your instrument.
-
Adjust Source and Desolvation Temperatures: High temperatures can cause thermal degradation. Methodically lower these temperatures to find a balance between efficient desolvation and analyte stability.
Q3: What are the characteristic fragmentation patterns of aporphine alkaloids in MS/MS?
A3: Aporphine alkaloids exhibit predictable fragmentation pathways that are crucial for their identification and structural elucidation.[1][2][3][4][5][6] Common fragmentation events include:
-
Loss of the Amino Group and its Substituents: This is often an initial fragmentation step.[1][4]
-
Loss of Peripheral Groups: This includes losses of methanol (CH₃OH) and carbon monoxide (CO), especially if a hydroxyl group is vicinal to a methoxy group on an aromatic ring.[1][3][4][5]
-
Radical Losses: Radical losses of CH₃• or CH₃O• are also common.[1][3][4][5]
-
Methylenedioxy Group Fragmentation: If present, the loss of formaldehyde (CH₂O) followed by CO is a characteristic fragmentation.[1][3][4][5]
Understanding these patterns is key to developing selective Multiple Reaction Monitoring (MRM) methods for quantification.
Q4: My signal intensity is low and inconsistent. What are the potential causes and solutions?
A4: Poor signal intensity is a frequent challenge and can be addressed by systematically evaluating the following:[7][8][9][10]
-
Mobile Phase Composition: The use of an acidic mobile phase, such as 0.1% formic acid, is crucial to promote protonation and enhance the ESI signal in positive ion mode.[11]
-
Sample Preparation: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase and filtered to remove particulates.
-
Ion Source Cleanliness: A contaminated ion source is a common cause of signal suppression. Regular cleaning of the ESI probe, capillary, and other source components is essential.
-
Instrument Calibration: Verify that the mass spectrometer is properly calibrated to ensure optimal performance.[7]
Part 2: Troubleshooting Guides
This section offers detailed protocols to resolve specific experimental issues.
Troubleshooting Guide 1: Poor Chromatographic Peak Shape (Tailing)
Suboptimal chromatography directly impacts the quality of MS data. Peak tailing is a common issue with basic compounds like aporphine alkaloids.
Protocol for Improving Peak Shape:
-
Column Selection: Utilize a modern, high-purity silica-based C18 column with robust end-capping.[12][13] This minimizes interactions between the basic analytes and residual acidic silanol groups on the stationary phase, which is a primary cause of tailing.[14]
-
Mobile Phase pH Control:
-
Action: Incorporate 0.1% formic acid or acetic acid into both the aqueous and organic mobile phases.[15] This ensures the aporphine alkaloids are consistently protonated, leading to improved peak symmetry.
-
-
Optimize Gradient Elution:
-
Initial Conditions: Start with a high aqueous mobile phase (e.g., 95%) to ensure good retention of early-eluting compounds.
-
Gradient Slope: Employ a gradual gradient to effectively separate compounds with different polarities and sharpen peaks.
-
-
Consider Column Temperature: While less common, lowering the column temperature (e.g., to 25-30 °C) can sometimes reduce unwanted secondary interactions.
-
System Cleanliness: Ensure the LC system is free from contaminants that can affect peak shape by flushing with a strong solvent.
Troubleshooting Guide 2: Addressing Matrix Effects and Ion Suppression
Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte, can lead to inaccurate quantification.[16]
Protocol for Mitigating Matrix Effects:
-
Enhance Sample Preparation:
-
Solid-Phase Extraction (SPE): SPE is a highly effective method for removing interfering matrix components before LC-MS analysis.
-
Liquid-Liquid Extraction (LLE): This can also be a valuable cleanup step.
-
-
Improve Chromatographic Resolution:
-
Action: Adjust the LC gradient to better separate the aporphine alkaloids from matrix components. A shallower gradient can often resolve co-eluting interferences.
-
-
Sample Dilution: A straightforward approach is to dilute the sample. This can lower the concentration of interfering matrix components to a point where they no longer cause significant ion suppression.
-
Utilize an Internal Standard: The use of a stable isotope-labeled internal standard is the most reliable way to compensate for matrix effects, as it will be affected in the same way as the analyte.
Part 3: Experimental Workflows and Data Visualization
This section provides a visual guide to method development and a summary of starting parameters.
Workflow for Aporphine Alkaloid MS Method Development
Caption: A systematic workflow for the development of a robust LC-MS/MS method for aporphine alkaloid analysis.
Table 1: Recommended Starting Parameters for Aporphine Alkaloid Analysis
| Parameter | Recommended Starting Value | Rationale |
| Ionization Mode | ESI Positive | Aporphine alkaloids contain a basic nitrogen that is readily protonated.[1][2][3][4] |
| Capillary Voltage | 3.0 - 4.0 kV | Promotes stable electrospray. |
| Cone Voltage | 20 - 40 V | A good starting point to achieve good ion transmission without excessive in-source fragmentation. |
| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) | Ensures efficient solvent evaporation. |
| Desolvation Temperature | 350 - 450 °C | Aids in the desolvation process. |
| Source Temperature | 120 - 150 °C | Helps prevent thermal degradation of the analytes. |
| Collision Gas | Argon | An inert and efficient gas for collision-induced dissociation. |
| Collision Energy | 15 - 35 eV | This range typically induces characteristic fragmentation for structural confirmation and quantification. |
| Mobile Phase Additive | 0.1% Formic Acid | Promotes protonation for enhanced signal and improves chromatographic peak shape.[11][15] |
Note: These parameters are intended as a starting point. Empirical optimization is necessary for each specific compound and instrument.
References
- 1. Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. scite.ai [scite.ai]
- 4. Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry | DIAL.pr - BOREAL [dial.uclouvain.be]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. gmi-inc.com [gmi-inc.com]
- 8. biotage.com [biotage.com]
- 9. cgspace.cgiar.org [cgspace.cgiar.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. lcms.cz [lcms.cz]
- 13. agilent.com [agilent.com]
- 14. sielc.com [sielc.com]
- 15. benchchem.com [benchchem.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Stability Testing of 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine Solutions
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine. As an aporphine alkaloid, this compound presents specific challenges related to its chemical stability in solution.[1][2] This document offers troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity and reproducibility of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and analysis of this compound solutions.
Q1: What are the recommended solvents for preparing stock solutions of this compound?
A: For initial stock solutions, high-purity methanol or acetonitrile are recommended.[3][4] These solvents offer good solubility for many aporphine alkaloids and are compatible with reversed-phase HPLC analysis. For aqueous-based assays, subsequent dilutions should be made in the specific buffer or medium, ensuring the final concentration of the organic solvent does not interfere with the experiment. Always use HPLC-grade or higher-purity solvents to avoid introducing impurities that could degrade the compound or interfere with analysis.
Q2: What are the optimal storage conditions for our prepared solutions?
A: Aporphine alkaloids are known to be sensitive to both heat and light.[2] To minimize degradation, solutions should be stored at refrigerated temperatures (2-8°C) and protected from light by using amber vials or by wrapping clear vials in aluminum foil.[3][5] For long-term storage, freezing at -20°C or below may be considered, but it is crucial to first verify that the compound will not precipitate upon thawing. A freeze-thaw stability study is recommended if this is a routine part of your workflow.
Q3: My solution has developed a slight yellow or greenish tint. What does this indicate?
A: A color change is a strong indicator of chemical degradation, most likely due to oxidation.[6] The aporphine alkaloid apomorphine, for example, is well-known for its rapid auto-oxidation in solution, which produces greenish colored products.[6][7] The core structure of this compound is susceptible to similar oxidative pathways. If you observe a color change, the solution's integrity is compromised, and it should not be used for quantitative experiments without re-characterization. This observation underscores the importance of using freshly prepared solutions or validating the stability over the intended use period.
Q4: What is a "stability-indicating method," and why is it essential for my experiments?
A: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact drug substance in the presence of its potential degradation products, excipients, and impurities.[8] For stability testing, this is non-negotiable. Without such a method, you cannot be certain if a decrease in the main compound's concentration is real or if a degradation product is co-eluting and artificially inflating the result. Forced degradation studies are used to generate these degradation products and validate the specificity of the analytical method, which is most often HPLC.[9][10]
Q5: At what UV wavelength should I monitor this compound during HPLC analysis?
A: Aporphine alkaloids typically exhibit strong UV absorbance. A common detection wavelength for this class of compounds is around 270 nm.[4][11] However, it is best practice to determine the optimal wavelength empirically by running a UV scan of a pure standard solution using a diode array detector (DAD or PDA). This will identify the wavelength of maximum absorbance (λ-max), ensuring the highest sensitivity for your analysis.
Section 2: Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the stability analysis of this compound.
Problem: Inconsistent HPLC Results (Drifting Retention Times or Fluctuating Peak Areas)
Inconsistent analytical results are a primary sign that either the sample is unstable or the analytical system is not properly controlled.
Potential Causes & Solutions:
-
Solution Instability: The compound may be degrading in the autosampler over the course of a long analytical run.
-
Troubleshooting Step: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). Analyze a freshly prepared standard at the beginning, middle, and end of your sequence. If the peak area of the standard systematically decreases, degradation in the autosampler is the likely cause.
-
-
Mobile Phase Inconsistency: The pH or composition of the mobile phase can drift, especially if buffers are poorly prepared or volatile components evaporate.
-
Troubleshooting Step: Always prepare fresh mobile phase daily. Ensure the pH is accurately measured and adjusted. Keep solvent bottles capped to minimize evaporation. An acidic mobile phase (e.g., pH 3) is often used for aporphine alkaloids to ensure the secondary amine is protonated, leading to sharper, more reproducible peaks.[11][12]
-
-
Column Equilibration: Insufficient column equilibration before starting the analytical run is a common cause of retention time drift.
-
Troubleshooting Step: Equilibrate the column with the initial mobile phase for at least 15-20 column volumes before the first injection. Monitor the baseline until it is stable.
-
Caption: Troubleshooting workflow for inconsistent HPLC results.
Problem: Appearance of New, Unidentified Peaks in the Chromatogram
The emergence of new peaks during a stability study is the primary indicator of degradation.
Investigative Strategy: Forced Degradation Studies
To understand the source of these new peaks, you must perform a forced degradation (stress testing) study.[9] This involves intentionally exposing the compound to harsh conditions to accelerate its decomposition.[8][10] By comparing the degradation peaks from the stress conditions to the unknown peaks in your sample, you can identify the degradation pathway.
Key Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal: 70°C in a dry oven.
-
Photolytic: Exposing the solution to light according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and near UV energy of not less than 200 watt-hours/square meter).[13][14]
The goal is to achieve 5-20% degradation of the parent compound.[15] This provides enough of the degradant peaks for detection without being so destructive that secondary or tertiary degradants complicate the profile.[8]
Section 3: Key Experimental Protocols
Protocol 1: Preparation of a Stock Solution (1 mg/mL)
-
Weighing: Accurately weigh approximately 5.0 mg of this compound reference standard into a 5 mL amber volumetric flask.
-
Dissolution: Add approximately 4 mL of HPLC-grade methanol. Sonicate for 5 minutes or until all solid material is completely dissolved.
-
Dilution: Allow the solution to return to room temperature. Dilute to the 5 mL mark with methanol.
-
Mixing: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: Store the stock solution in a tightly sealed amber vial at 2-8°C. This solution should be used to prepare fresh working standards daily.
Protocol 2: Recommended HPLC-UV Method for Stability Analysis
This method provides a starting point for a stability-indicating assay. It must be fully validated for your specific application.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase, 150 x 4.6 mm, 5 µm | Provides good retention and separation for alkaloids.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the analyte is protonated, leading to sharp peaks.[11] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 10% B to 90% B over 15 minutes | A gradient is often necessary to elute both the parent compound and potential degradation products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Temperature control ensures reproducible retention times. |
| Injection Vol. | 10 µL | Adjust as needed based on concentration and detector response. |
| Detection | UV at 270 nm (or determined λ-max) | Common wavelength for aporphine alkaloid detection.[4] |
Protocol 3: Conducting a Forced Degradation Study
-
Prepare Solutions: Prepare 100 µg/mL solutions of the compound in the following stress agents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and pure water (for thermal/photolytic control).
-
Expose to Stress:
-
Hydrolytic/Thermal: Place vials for HCl, NaOH, and water in a 60°C water bath or oven.
-
Oxidative: Keep the H₂O₂ vial at room temperature, protected from light.
-
Photolytic: Place a solution in a clear vial inside a photostability chamber. Include a dark control (wrapped in foil) to differentiate between light and heat effects.[16][17]
-
-
Time Points: Sample from each condition at intervals (e.g., 2, 4, 8, 24 hours).
-
Neutralization: Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column.
-
Analysis: Analyze all samples by the validated HPLC method alongside an unstressed control solution.
-
Evaluation: Calculate the percent degradation and examine the chromatograms for new peaks. The method is considered stability-indicating if all degradation peaks are baseline-resolved from the parent peak.
Section 4: Understanding Potential Degradation Pathways
While the exact degradation pathway for this compound must be confirmed experimentally, knowledge of aporphine chemistry allows us to predict likely transformations.
-
Oxidation: The tertiary amine and the electron-rich aromatic rings are susceptible to oxidation. This can lead to the formation of N-oxides or quinone-type structures, particularly if any of the methoxy groups were to be demethylated to hydroxyl groups under stress.[18] Such changes often result in colored compounds.
-
Photolysis: The conjugated aromatic system can absorb UV light, leading to photochemical reactions. This can involve radical mechanisms, dimerization, or cleavage of the methylenedioxy bridge.
Caption: Potential degradation pathways under various stress conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Stability of apomorphine in solutions containing selected antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. benchchem.com [benchchem.com]
- 12. farm.ucl.ac.be [farm.ucl.ac.be]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 16. biobostonconsulting.com [biobostonconsulting.com]
- 17. ikev.org [ikev.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Resolving Chromatographic Peak Tailing for Noraporphine Compounds
Welcome to the technical support center for the chromatographic analysis of noraporphine compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peak tailing during their high-performance liquid chromatography (HPLC) experiments. As basic compounds, noraporphines are prone to strong interactions with the stationary phase, which can lead to asymmetrical peaks, compromising resolution and the accuracy of quantification.[1][2] This resource provides in-depth troubleshooting strategies and answers to frequently asked questions to help you achieve optimal peak shapes and reliable results.
Understanding the Challenge: Why Do Noraporphine Compounds Exhibit Peak Tailing?
Noraporphine and its analogs are basic compounds, meaning they readily accept protons. In reversed-phase HPLC, which typically utilizes silica-based stationary phases, this basicity is the primary cause of peak tailing. The surface of silica contains silanol groups (Si-OH) which can exist in an ionized state (Si-O-), particularly at mobile phase pH values above 3.[3][4] These negatively charged silanol groups can interact electrostatically with the positively charged (protonated) noraporphine molecules.[4] This secondary interaction mechanism, in addition to the desired hydrophobic interactions with the C18 stationary phase, leads to a portion of the analyte molecules being more strongly retained, resulting in a "tailing" effect on the peak.[1][2]
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses common issues and provides actionable solutions to resolve peak tailing for noraporphine compounds.
Q1: I'm observing significant peak tailing with my noraporphine compound on a standard C18 column. What is the most likely cause and my first step to fix it?
A1: The most probable cause is the interaction between your protonated noraporphine analyte and ionized residual silanol groups on the silica surface of your C18 column.[2][3] This is a classic issue encountered with basic compounds.
Your first and most impactful step should be to adjust the mobile phase pH .[5] Lowering the pH of the mobile phase to a value between 2.5 and 3.5 will protonate the silanol groups, neutralizing their negative charge and minimizing the undesirable ionic interactions with your basic analyte.[5][6]
Q2: I've lowered the mobile phase pH, but I'm still seeing some peak tailing. What should I try next?
A2: If pH adjustment alone is insufficient, the next step is to introduce a mobile phase additive , such as an amine modifier.[7][8]
-
Triethylamine (TEA): Adding a small concentration of TEA (e.g., 0.05% to 0.1%) to the mobile phase is a common and effective strategy.[7][9] TEA acts as a "silanol suppressor."[9] Being a basic compound itself, TEA will preferentially interact with the active silanol sites on the stationary phase, effectively masking them from your noraporphine analyte.[8][9] This competitive interaction reduces the secondary retention that causes peak tailing.[9]
-
Other Amine Modifiers: Diethylamine is another option that can be even more effective than TEA in some cases due to its stronger basicity.[7][9]
It's important to note that while effective, prolonged use of amine additives can sometimes shorten column lifetime.[6]
Q3: Are there any alternatives to using amine additives? I'm concerned about column longevity and potential ion suppression in my LC-MS analysis.
A3: Absolutely. If you wish to avoid amine additives, your focus should shift to the stationary phase chemistry .
-
Use an End-Capped Column: Most modern HPLC columns are "end-capped."[5] This means that after the primary C18 chains are bonded to the silica, a smaller silylating agent, like trimethylsilyl (TMS), is used to react with and cap many of the remaining free silanol groups.[10][11] Using a column with a high degree of end-capping, or even double end-capping, significantly reduces the number of available sites for secondary interactions.[11]
-
Consider Polar-Embedded or Polar-Endcapped Columns: These columns have a polar group embedded within the C18 chain or at the point of end-capping.[12][13] This polar group can help to shield the residual silanols from basic analytes, further improving peak shape.[12][14]
The diagram below illustrates the mechanism of peak tailing and how end-capping helps to mitigate it.
Caption: Mechanism of Peak Tailing and Mitigation by End-Capping.
Q4: My compound has very poor retention even at a moderate pH. If I increase the pH to improve retention, the peak tailing becomes severe. What are my options?
A4: This is a common dilemma. Increasing the pH deprotonates your basic noraporphine, making it more hydrophobic and increasing its retention on a C18 column. However, this also increases the ionization of silanol groups, leading to worse peak tailing.[15] The solution is to use a pH-stable column that is designed to operate at mid to high pH ranges.[16][17]
-
Hybrid Silica and Polymer-Based Columns: These columns are more resistant to dissolution at higher pH (e.g., up to pH 12) compared to traditional silica-based columns.[16][18]
-
Benefits of High pH Chromatography: By operating at a pH well above the pKa of your noraporphine (typically 2 pH units higher), you ensure it is in a stable, neutral form. At the same time, while the silanols are fully ionized, the neutral analyte has no electrostatic attraction to them, resulting in excellent peak shape and improved retention.[15][18]
The following table summarizes the different column types that can be used to address peak tailing.
| Column Type | Key Feature | Optimal pH Range | Best For... |
| Standard C18 | General purpose | 2.5 - 7.5 | Use with low pH mobile phase for basic compounds. |
| End-Capped C18 | Reduced silanol activity[10] | 2.5 - 8.0 | Improving peak shape of basic compounds at low to mid pH.[5] |
| Polar-Embedded C18 | Shielded silanol groups[12] | 2.5 - 8.0 | Basic compounds that still tail on end-capped columns. |
| High pH Stable (Hybrid/Polymer) | Resistant to alkaline dissolution[16][17] | 2.0 - 12.0 | Analytes requiring high pH for retention and good peak shape.[15] |
Q5: Could my instrument setup be contributing to the peak tailing?
A5: Yes, though less common than chemical interactions, extra-column effects can contribute to peak broadening and tailing.[12]
-
Excessive Tubing: Long or wide-bore tubing between the injector, column, and detector can increase dead volume, leading to peak dispersion.[5][12] Use narrow internal diameter tubing (e.g., 0.005") to minimize this effect.[12]
-
Improper Fittings: Poorly connected fittings can create small voids that disrupt the flow path and cause peak distortion.[5]
-
Column Voids: A void at the head of the column, caused by high pressure or pH, can lead to peak tailing.[1] If you suspect this, reversing and flushing the column (if the manufacturer allows) or replacing it may be necessary.[3]
The troubleshooting workflow below can guide you through a systematic approach to resolving peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. labcompare.com [labcompare.com]
- 6. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. welch-us.com [welch-us.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. chromtech.com [chromtech.com]
- 12. chromtech.com [chromtech.com]
- 13. hplc.eu [hplc.eu]
- 14. chromanik.co.jp [chromanik.co.jp]
- 15. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. agilent.com [agilent.com]
- 18. chromatographytoday.com [chromatographytoday.com]
Minimizing degradation of 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine during storage.
Technical Support Center: 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine
A Guide to Minimizing Degradation During Storage and Experimentation
Welcome to the technical support guide for this compound. As a Senior Application Scientist, my objective is to provide you with a comprehensive, experience-driven resource to ensure the long-term stability and integrity of this valuable aporphine alkaloid in your research. Aporphine alkaloids are known for their sensitivity to environmental factors, and improper handling can significantly compromise experimental outcomes.[1][2] This guide is structured to address the common challenges and questions that arise during the lifecycle of a research chemical, from initial receipt to final analysis.
Section 1: Fundamental Principles of Aporphine Alkaloid Stability
Understanding the inherent chemical vulnerabilities of the this compound structure is paramount to preventing its degradation. The aporphine core is a tetracyclic aromatic system susceptible to specific environmental stresses.
-
Oxidative Degradation: The electron-rich aromatic rings and the tertiary amine are susceptible to oxidation.[3] Exposure to atmospheric oxygen, especially when catalyzed by light or trace metal impurities, can lead to the formation of oxoaporphine derivatives or N-oxides.[3][4] This is a primary degradation pathway for many aporphine alkaloids.[2]
-
Photodegradation: The conjugated aromatic system of the aporphine skeleton absorbs light in the UV-visible spectrum. This absorbed energy can trigger photochemical reactions, leading to complex structural changes and loss of potency.[2][5] Aporphine alkaloids are generally considered light and heat-sensitive compounds.[2]
-
Hydrolytic Instability: While generally more stable to hydrolysis than compounds with ester or amide linkages, the methylenedioxy bridge can be susceptible to cleavage under strong acidic conditions (pH < 3), although this is less common under typical storage conditions.
-
Thermal Stress: Elevated temperatures accelerate all chemical degradation processes.[6] Storing the compound at ambient or elevated temperatures will significantly shorten its shelf-life.[7]
Section 2: Frequently Asked Questions (FAQs) - Storage & Handling
This section addresses the most common queries regarding the day-to-day handling and storage of this compound.
Question: What are the ideal storage conditions for the compound as a solid (lyophilized powder)?
Answer: To maximize the shelf-life of the solid compound, you must control temperature, light, and atmosphere.
-
Temperature: Store at -20°C or below.[1][8] This minimizes the kinetic energy of the molecules, drastically slowing the rate of all potential degradation reactions.
-
Light: Always store the compound in an amber or opaque vial to protect it from light.[1][9]
-
Atmosphere: For long-term storage (>6 months), we recommend storing the vial within a desiccator containing a desiccant to protect against moisture.[1] Furthermore, backfilling the vial with an inert gas like argon or nitrogen before sealing can displace oxygen and provide the best protection against oxidation.
-
Container: Use tightly sealed, high-quality glass vials. Ensure the cap provides an airtight seal.
Question: I need to prepare a stock solution. What solvent should I use and how should I store it?
Answer: The choice of solvent and storage conditions for solutions is critical, as degradation rates increase significantly in the solution state.
-
Solvent Selection: Use high-purity, anhydrous-grade solvents such as DMSO, ethanol, or acetonitrile. If using aqueous buffers, ensure they are sterile and prepared with high-purity water. The stability of aporphine alkaloids can be pH-dependent; they are generally more stable in slightly acidic to neutral conditions.[10][11] Avoid highly basic or acidic buffers for long-term storage.
-
Solution Storage: Store stock solutions at -20°C or, preferably, -80°C in small, single-use aliquots.[7] This strategy is crucial for avoiding repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[8]
-
Causality: Aliquoting prevents the need to warm the entire stock solution for each experiment. Every warming cycle introduces thermal stress and increases the risk of water condensation from the air, which can facilitate hydrolysis or other reactions.
Question: How can I visually assess if my compound might be degrading?
Answer: While not a substitute for analytical chemistry, visual inspection is a useful first-line check. A pure, stable sample of this compound should be a consistent, free-flowing powder. Signs of degradation can include:
-
A change in color (e.g., yellowing or browning), which often indicates oxidation.
-
Clumping or changing texture of the solid, suggesting moisture absorption.
-
The appearance of particulates or color changes in a previously clear solution.
If you observe any of these changes, the sample integrity is suspect and should be verified analytically before use.
Section 3: Troubleshooting Guide
This guide provides a logical workflow for addressing common experimental problems that may be linked to compound instability.
Issue: My experimental results are inconsistent or show a loss of compound activity over time.
This is a classic symptom of compound degradation. The active concentration of your compound may be lower than calculated due to the presence of inactive degradants.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue: My HPLC/LC-MS analysis shows new peaks that were not present when the sample was fresh.
Answer: This is strong evidence of degradation. The new peaks represent degradation products. To manage this, you should:
-
Characterize the Degradants: If possible, use high-resolution mass spectrometry (HRMS) to get an accurate mass for the new peaks. This can provide clues about the degradation pathway (e.g., an increase of 16 amu often suggests oxidation).
-
Implement a Stability-Indicating Method: Your analytical method must be able to separate the parent compound from all potential degradation products.[12] This is essential for accurately quantifying the amount of active compound remaining.
-
Conduct a Forced Degradation Study: To proactively identify likely degradation products, perform a forced degradation study (see protocol below). This will help you confirm if the new peaks seen in your stored sample match those generated under specific stress conditions (e.g., oxidation, acid, heat).[13][14]
Section 4: Protocols & Methodologies
Adherence to standardized protocols is essential for reproducible science.
Protocol 1: Preparation and Aliquoting of Stock Solutions
This protocol is designed to minimize contamination and degradation during solution preparation.
-
Preparation: Before opening the vial, allow it to equilibrate to room temperature for at least 15-20 minutes in a desiccator. This prevents atmospheric moisture from condensing on the cold solid.
-
Environment: Perform all work in a clean, controlled environment, such as a chemical fume hood or laminar flow bench.[8]
-
Calculation: Calculate the exact amount of solvent needed to achieve your target concentration.
-
Dissolution: Add the solvent to the vial containing the solid compound. Cap tightly and vortex or sonicate until the solid is completely dissolved.
-
Aliquoting: Immediately dispense the solution into single-use, light-protecting (amber) microfuge tubes or cryovials.
-
Inert Gas Purge (Optional but Recommended): Gently blow a stream of inert gas (argon or nitrogen) over the top of the solution in each aliquot before capping. This displaces oxygen from the headspace.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.[9]
-
Storage: Immediately place the labeled aliquots in a labeled container and store them at -80°C.
Protocol 2: Forced Degradation (Stress Testing) Study
This study deliberately exposes the compound to harsh conditions to identify potential degradation pathways and products, which is crucial for developing a stability-indicating analytical method.[13][15]
Caption: Potential degradation pathways for aporphine alkaloids under stress.
Objective: To generate likely degradants of this compound. An ideal study aims for 5-20% degradation of the parent compound.[13]
Methodology:
-
Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like 50:50 acetonitrile:water.
-
Divide the solution into five separate, clearly labeled, light-protected vials.
-
Control: Store one vial at -20°C. This is your time-zero and control sample.
-
Acid Hydrolysis: To one vial, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C for 2-4 hours.
-
Base Hydrolysis: To one vial, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Leave at room temperature for 4-8 hours.
-
Oxidation: To one vial, add an appropriate volume of 3% H₂O₂. Leave at room temperature for 8-24 hours.
-
Thermal Degradation: Place one vial in an oven at 80°C for 24-48 hours.
-
Analysis: After the designated stress period, neutralize the acidic and basic samples as needed. Analyze all samples (including the control) by a suitable method like HPLC-UV or LC-MS.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to identify new peaks, which represent degradation products, and confirm that your analytical method can resolve them from the parent peak.
| Stress Condition | Typical Reagent/Setting | Primary Degradation Pathway Targeted |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Cleavage of acid-labile groups (e.g., methylenedioxy) |
| Base Hydrolysis | 0.1 M NaOH, RT | Base-catalyzed reactions |
| Oxidation | 3% H₂O₂, RT | Oxidation of aromatic rings and tertiary amine |
| Thermal | 80°C Dry Heat | Thermally induced degradation |
| Photolytic | ICH-compliant light source | Photochemical reactions |
Section 5: References
-
How to Handle Research Compounds Safely. (n.d.). Maxed Out Compounds. Retrieved from --INVALID-LINK--
-
Best Practices for Handling and Storing Research Chemicals. (2025, April 29). Lab Chems. Retrieved from --INVALID-LINK--
-
Hanif, M. S. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First. On-Demand Chemical Shop. Retrieved from --INVALID-LINK--
-
5 Tips On How to store research chemicals safely in Your Lab. (2025, July 27). Global Chems Depot. Retrieved from --INVALID-LINK--
-
Wang, Y., et al. (2023). Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application. ResearchGate. Retrieved from --INVALID-LINK--
-
Aporphine alkaloids. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
-
Best Practices for Chemical Storage in Research Labs. (n.d.). Apollo Scientific. Retrieved from --INVALID-LINK--
-
Reddy, L. H., et al. (2007). Manganese(III) Acetate Mediated Oxidation of Aporphines: A Convenient and Useful Synthesis of Oxoaporphines. ResearchGate. Retrieved from --INVALID-LINK--
-
Wang, Y., et al. (2024). Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application. Phytomedicine, 123, 155223.
-
Sederstrom, T. C., et al. (2025). Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors. Journal of Medicinal Chemistry. Retrieved from --INVALID-LINK--
-
Ye, Y., et al. (2020). Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome. Molecules, 25(21), 5093.
-
Tian, B., et al. (2020). Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis. Pharmaceutical Biology, 58(1), 806-823.
-
Safety Data Sheet. (n.d.). TargetMol. Retrieved from --INVALID-LINK--
-
Zahari, A., et al. (2016). Ultraviolet-visible study on acid-base equilibria of aporphine alkaloids with antiplasmodial and antioxidant activities from Alseodaphne corneri and Dehaasia longipedicellata. Scientific Reports, 6, 21517.
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from --INVALID-LINK--
-
Sharma, G., & Saini, V. (2017). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Scientific Innovation, 6(5), 102-106.
-
Patel, P., & Patel, M. (2018). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 7(2), 235-245.
-
Analytical Methods for the Degradation of Phytoconstituents. (n.d.). International Journal of Creative Research Thoughts.
-
Zahari, A., et al. (2025). Ultraviolet-visible study on acid-base equilibria of aporphine alkaloids with antiplasmodial and antioxidant activities from Alseodaphne corneri and Dehaasia longipedicellata. ResearchGate. Retrieved from --INVALID-LINK--
-
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(2).
-
Saran, S., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-250.
-
Nakyinsige, K., et al. (2022). Evaluation of Thermal Degradation of Tropane and Opium Alkaloids in Gluten-Free Corn Breadsticks Samples Contaminated with Stramonium Seeds and Baked with Poppy Seeds under Different Conditions. Foods, 11(15), 2198.
References
- 1. globalresearchchem.com [globalresearchchem.com]
- 2. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijrpp.com [ijrpp.com]
- 6. mdpi.com [mdpi.com]
- 7. apolloscientific.co.uk [apolloscientific.co.uk]
- 8. maxedoutcompounds.com [maxedoutcompounds.com]
- 9. globalchemsdepot.com [globalchemsdepot.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ajpsonline.com [ajpsonline.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. globalresearchonline.net [globalresearchonline.net]
Challenges in scaling up the synthesis of 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine.
Technical Support Center: Synthesis of 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This resource is designed to provide targeted troubleshooting advice and frequently asked questions (FAQs) to assist you in navigating the complexities of scaling up the synthesis of this aporphine alkaloid. The guidance provided herein is based on established principles of aporphine synthesis and addresses common challenges encountered during process development.[1][2][3][4]
While direct literature on the scale-up of this compound is limited, the strategies and troubleshooting guides presented are derived from extensive experience with structurally similar and well-documented aporphine alkaloids such as glaucine and bulbocapnine.[5][6][7] The core principles of the synthetic methodologies, particularly the Bischler-Napieralski reaction, Pictet-Spengler cyclization, and subsequent oxidative coupling or Pschorr cyclization, are highly translatable.[8][9][10][11][12][13][14][15][16]
Part 1: Troubleshooting Guide - Common Scale-Up Challenges
This section addresses specific issues you may encounter during the multi-step synthesis and scale-up of this compound.
Issue 1: Low Yield in the Bischler-Napieralski Reaction for Dihydroisoquinoline Intermediate
Question: We are experiencing a significant drop in yield for the Bischler-Napieralski cyclization of our β-arylethylamide precursor when moving from a 1 g to a 50 g scale. What are the likely causes and how can we optimize this critical step?
Answer:
Low yields in Bischler-Napieralski reactions during scale-up are a common challenge and can often be attributed to several factors.[10][14][15] The reaction involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[14][15]
Causality and Optimization Strategies:
-
Inefficient Heat Transfer:
-
The "Why": Larger reaction volumes have a lower surface-area-to-volume ratio, leading to inefficient heat distribution.[17][18] This can result in localized overheating, causing decomposition of the starting material or product, or insufficient heating, leading to an incomplete reaction.
-
The "How-To":
-
Mechanical Stirring: Ensure vigorous and efficient mechanical stirring to maintain a homogenous temperature throughout the reaction mixture.
-
Controlled Reagent Addition: Add the dehydrating agent (e.g., POCl₃) slowly and controllably, possibly using a syringe pump, to manage the exothermic nature of the reaction.
-
Jacketed Reactor: Utilize a jacketed reactor with a circulating oil or water bath for precise temperature control.
-
-
-
Reagent Stoichiometry and Purity:
-
The "Why": The stoichiometry of the dehydrating agent is critical. An excess can lead to side reactions and charring, while an insufficient amount will result in incomplete conversion. The purity of the solvent and reagents is also paramount, as moisture can quench the dehydrating agent.
-
The "How-To":
-
Reagent Titration: Carefully optimize the molar equivalents of the dehydrating agent on a smaller scale before attempting the larger scale reaction.
-
Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Side Reactions:
-
The "Why": A common side reaction is the retro-Ritter reaction, which can lead to the formation of styrenes, especially if the reaction is overheated.[14]
-
The "How-To":
-
Temperature Optimization: Carefully control the reaction temperature. It is often beneficial to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Solvent Choice: The choice of solvent can influence the reaction outcome. Toluene or xylene are commonly used.[14]
-
-
Experimental Protocol: Optimized Bischler-Napieralski Reaction (Illustrative)
-
Objective: To synthesize the 3,4-dihydroisoquinoline precursor.
-
Materials: β-arylethylamide, phosphorus oxychloride (POCl₃), anhydrous toluene.
-
Procedure:
-
Set up a jacketed reactor equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Charge the reactor with the β-arylethylamide and anhydrous toluene.
-
Begin stirring and heat the mixture to the desired temperature (e.g., 80-110 °C).
-
Slowly add POCl₃ via the dropping funnel over 1-2 hours, maintaining the internal temperature.
-
After the addition is complete, continue to stir the reaction at the same temperature for the optimized reaction time (monitor by TLC or LC-MS).
-
Cool the reaction mixture and carefully quench by pouring it onto a mixture of ice and ammonia solution.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or crystallization.
-
Issue 2: Poor Regioselectivity and Low Yield in the Aporphine Ring Closure
Question: We are attempting the final ring closure to form the aporphine core via a Pschorr cyclization and are observing low yields and the formation of multiple isomers. How can we improve the efficiency and selectivity of this step?
Answer:
The Pschorr cyclization is a powerful tool for forming the aporphine core but is known to be sensitive to steric and electronic effects, which can impact both yield and regioselectivity.[8][9][11][12] This reaction involves the intramolecular cyclization of a diazonium salt, typically catalyzed by copper powder or a copper(I) salt.[8]
Causality and Optimization Strategies:
-
Steric Hindrance:
-
The "Why": The substitution pattern on the aromatic rings can sterically hinder the desired bond formation. The presence of bulky groups near the cyclization sites can disfavor the reaction.[8]
-
The "How-To":
-
Protecting Groups: While adding complexity, the use of smaller protecting groups on nearby functionalities can sometimes alleviate steric hindrance.
-
Alternative Cyclization Strategies: If steric hindrance is a persistent issue, consider alternative methods for aporphine synthesis such as phenolic oxidative coupling or photochemical methods.[19][20][21][22][23]
-
-
-
Diazonium Salt Stability:
-
The "Why": The diazonium salt intermediate can be unstable, especially at elevated temperatures, leading to decomposition and the formation of undesired side products.
-
The "How-To":
-
Low-Temperature Diazotization: Perform the diazotization at low temperatures (0-5 °C) using sodium nitrite and a strong acid (e.g., sulfuric acid or hydrochloric acid).
-
In Situ Cyclization: Add the copper catalyst to the cold diazonium salt solution and then slowly warm the mixture to effect cyclization. This avoids isolating the potentially unstable intermediate.
-
-
-
Catalyst Activity:
-
The "Why": The activity of the copper catalyst is crucial. Deactivated or impure copper can lead to low conversion rates.
-
The "How-To":
-
Freshly Prepared Catalyst: Use freshly prepared copper powder or a highly active copper(I) salt (e.g., CuBr or CuCl).
-
Homogeneous Catalysis: In some cases, homogeneous copper catalysts can offer better results.
-
-
Experimental Protocol: Optimized Pschorr Cyclization (Illustrative)
-
Objective: To form the aporphine ring system.
-
Materials: 1-(2'-aminobenzyl)-tetrahydroisoquinoline precursor, sodium nitrite, sulfuric acid, copper(I) bromide.
-
Procedure:
-
Dissolve the amino-tetrahydroisoquinoline precursor in a mixture of sulfuric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir for 30 minutes.
-
In a separate flask, prepare a suspension of copper(I) bromide in water.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide suspension.
-
Gradually warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.
-
Cool the reaction, make it basic with an ammonia solution, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The synthesis of aporphine alkaloids involves several hazardous reagents and reactions. Key safety considerations include:
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Strong Acids (H₂SO₄, HCl): Corrosive and can cause severe burns. Use with caution and appropriate PPE.
-
Diazonium Salts: Potentially explosive, especially when dry. Always keep them in solution and at low temperatures.
-
Exothermic Reactions: The Bischler-Napieralski reaction can be highly exothermic. Ensure adequate cooling and controlled reagent addition to prevent runaway reactions.[18]
Q2: What are the most effective methods for purifying the final aporphine product at a larger scale?
A2: Purification of aporphine alkaloids can be challenging due to their similar polarities to byproducts.[24][25][26][27][28]
-
Crystallization: If the final product is a solid, crystallization is often the most efficient and scalable purification method. Screen various solvent systems to find conditions that provide high purity and yield.
-
Column Chromatography: While effective at the lab scale, traditional silica gel chromatography can be cumbersome and expensive for large quantities. Consider using automated flash chromatography systems with pre-packed columns for better efficiency and reproducibility.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly well-suited for the purification of natural products like alkaloids and can be an excellent alternative to solid-phase chromatography, especially for large-scale purifications.[24][25]
Q3: Are there any "green chemistry" considerations we can implement during the scale-up process?
A3: Yes, incorporating green chemistry principles can make the synthesis more sustainable and environmentally friendly.[3]
-
Solvent Selection: Whenever possible, choose less hazardous solvents. Consider solvent recycling to minimize waste.
-
Atom Economy: Analyze the synthetic route for atom economy and explore alternative reactions that are more efficient. For example, some modern photochemical or enzymatic methods can offer milder and more atom-economical routes to the aporphine core.[19][20][29]
-
Catalysis: Utilize catalytic reactions instead of stoichiometric reagents where possible. This reduces waste and often leads to milder reaction conditions.
Part 3: Visualization & Data
Diagrams
Figure 1: General Synthetic Workflow for Aporphine Alkaloids
Caption: A representative synthetic pathway for aporphine alkaloids.
Figure 2: Troubleshooting Decision Tree for Low Yield in Bischler-Napieralski Reaction
Caption: A decision tree for troubleshooting the Bischler-Napieralski reaction.
Data Table
Table 1: Comparison of Reaction Conditions for Bischler-Napieralski Cyclization
| Parameter | Condition A (Lab Scale) | Condition B (Pilot Scale) | Recommended Optimization |
| Scale | 1 g | 50 g | N/A |
| Solvent | Toluene (20 mL) | Toluene (1 L) | Ensure anhydrous grade |
| Dehydrating Agent | POCl₃ (3 eq.) | POCl₃ (3 eq.) | Optimize to 2.5-3.0 eq. |
| Temperature | 110 °C (reflux) | 110 °C (reflux) | Monitor internal temp; consider 90-100 °C |
| Addition Time | 10 min | 10 min | Increase to 1-2 hours |
| Stirring | Magnetic stir bar | Mechanical stirrer | Ensure high torque and vortex |
| Yield | 85% | 40% | Target >75% |
References
- 1. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 3. Exploring Challenges in the Synthesis of Pharmaceutical Drugs | Technology Networks [technologynetworks.com]
- 4. Innovation in Route Design, (Bio)Catalysis and Process Development Applied to the Second Generation Synthesis of Sacubitril | CHIMIA [chimia.ch]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibitory effects of bulbocapnine on dopamine biosynthesis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. uh-ir.tdl.org [uh-ir.tdl.org]
- 14. Bischler-Napieralski Reaction [organic-chemistry.org]
- 15. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 16. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 17. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 18. researchgate.net [researchgate.net]
- 19. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. Gram-scale enantioselective formal synthesis of morphine through an ortho-para oxidative phenolic coupling strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Purification and characterization of aporphine alkaloids from leaves of Nelumbo nucifera Gaertn and their effects on glucose consumption in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Gl… [ouci.dntb.gov.ua]
- 28. Alkaloid Purification - Lifeasible [lifeasible.com]
- 29. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Dopamine Receptor Ligands: Profiling 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine and its Contemporaries
For researchers, scientists, and drug development professionals navigating the complex landscape of dopamine receptor pharmacology, the selection of appropriate molecular tools is paramount. This guide provides an in-depth comparison of 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine, a member of the aporphine alkaloid class, with other well-characterized dopamine receptor ligands. By delving into their binding affinities, functional activities, and the experimental methodologies used for their characterization, we aim to equip the scientific community with the knowledge to make informed decisions in their research endeavors.
Introduction: The Significance of Dopamine Receptor Ligands
Dopamine, a critical neurotransmitter in the central nervous system, modulates a plethora of physiological processes, including motor control, motivation, reward, and cognition.[1] Its actions are mediated by five distinct G protein-coupled receptors (GPCRs), classified into two families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors.[2] The D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), while D2-like receptors couple to Gαi/o proteins to inhibit adenylyl cyclase and decrease cAMP levels.[3] This differential signaling underlies the diverse and sometimes opposing effects of dopamine in different brain circuits.
Given their central role in brain function, dopamine receptors are key targets for therapeutic intervention in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[2] The development of ligands with specific affinities and functional activities for different dopamine receptor subtypes is a cornerstone of modern neuropharmacology.
This guide focuses on this compound, an aporphine alkaloid. Aporphines are a class of naturally occurring or synthetic compounds that share a common tetracyclic core and are known to interact with dopamine receptors.[4] Apomorphine, a well-known aporphine derivative, is a non-selective dopamine receptor agonist used in the treatment of Parkinson's disease.[5] By examining the structural and pharmacological properties of aporphines and comparing them with other classes of dopamine receptor ligands, we can infer the potential profile of this compound and understand its place within the broader armamentarium of dopamine receptor modulators.
Comparative Analysis of Dopamine Receptor Ligands
The pharmacological profile of a dopamine receptor ligand is defined by its binding affinity (how tightly it binds to the receptor) and its functional activity (what it does upon binding). A ligand can be an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (elicits a submaximal response).[6]
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand for a receptor is typically quantified by its inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
The following table summarizes the reported Ki values for a selection of well-characterized dopamine receptor ligands at human D1, D2, and D3 receptors.
| Ligand | Class | D1 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | Primary Activity |
| Apomorphine | Aporphine Agonist | ~50 | ~30 | ~20 | Non-selective Agonist |
| Bromocriptine | Ergot Agonist | ~440[7] | ~8[7] | ~5[7] | D2-like Agonist |
| Pramipexole | Non-ergot Agonist | >10,000 | 3.9[8] | 0.5[8] | D3-preferring Agonist |
| Ropinirole | Non-ergot Agonist | >10,000 | 29 | 1.99[9] | D2/D3 Agonist |
| Haloperidol | Antagonist | ~200 | 0.66-2.84[10] | ~5 | D2-like Antagonist |
| Spiperone | Antagonist | ~100 | ~0.1 | ~1 | D2-like Antagonist |
Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand used and the tissue or cell preparation.
Structure-Activity Relationships of Aporphine Alkaloids and Predictions for this compound
The substitution pattern on the aporphine core is a key determinant of its affinity and selectivity for dopamine receptors.[11] For instance, the presence and position of hydroxyl and methoxy groups on the aromatic rings, as well as the nature of the substituent on the nitrogen atom, significantly influence binding.[11]
-
(R)-Apomorphine , with hydroxyl groups at the C-10 and C-11 positions, is a potent non-selective dopamine receptor agonist.[3]
-
Aporphines with a single hydroxyl group at C-11 tend to be D1 receptor antagonists.[3]
-
N-alkylation can modulate D1 versus D2 receptor selectivity. For example, N-propyl substitution in some 2-methoxy-11-hydroxyaporphines enhances D2 receptor affinity.[11]
Based on these structure-activity relationships, we can make some predictions about the pharmacological profile of This compound :
-
The 1,2-methylenedioxy group is a common feature in psychoactive compounds and may influence binding to monoamine receptors.
-
The 3,10,11-trimethoxy substitution pattern is less common than the dihydroxy pattern of apomorphine. The absence of hydroxyl groups, which are often crucial for high-affinity interactions with dopamine receptors, suggests that this compound may have a lower affinity than apomorphine. The methoxy groups may confer a different selectivity profile.
-
The "nor " prefix indicates the absence of a substituent on the nitrogen atom (a secondary amine). This can impact both affinity and selectivity.
Given its structure, this compound is likely to be an area of active investigation, and its full pharmacological profile remains to be elucidated through rigorous experimental testing.
Experimental Methodologies for Characterizing Dopamine Receptor Ligands
The data presented in the comparison table are generated through a series of well-established in vitro and in vivo experimental techniques. Understanding these methods is crucial for interpreting the data and designing further experiments.
In Vitro Assays
Principle: Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[12] These assays involve incubating a biological sample containing the receptor of interest (e.g., cell membranes or tissue homogenates) with a radiolabeled ligand (a ligand with a radioactive isotope attached).[2] The amount of radioactivity bound to the receptors is then measured. In a competition binding assay, a fixed concentration of a radioligand is co-incubated with varying concentrations of an unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the Ki value can be calculated.[13]
Experimental Workflow:
Workflow for a competitive radioligand binding assay.
Detailed Protocol for a Dopamine D2 Receptor Radioligand Binding Assay:
-
Membrane Preparation:
-
Culture cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay). Store the membrane preparation at -80°C.[2][14]
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable D2 receptor radioligand (e.g., [3H]spiperone or [3H]raclopride) to each well.
-
Add varying concentrations of the unlabeled test compound to different wells.
-
To determine non-specific binding, add a high concentration of a known D2 receptor antagonist (e.g., haloperidol) to a set of wells.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.[2]
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
Causality Behind Experimental Choices:
-
Choice of Radioligand: The radioligand should have high affinity and selectivity for the target receptor and low non-specific binding.[15]
-
Filtration: Rapid filtration is crucial to prevent the dissociation of the ligand-receptor complex during the separation step.[14]
-
Non-specific Binding: Determining non-specific binding is essential to accurately quantify the specific binding to the receptor of interest.[2]
-
Cheng-Prusoff Equation: This equation corrects for the competitive interaction between the radioligand and the test compound, allowing for the determination of the true affinity (Ki) of the test compound.
Principle: Functional assays measure the cellular response to receptor activation. For dopamine receptors, a common functional assay is the measurement of intracellular cAMP levels. For D1-like receptors, agonists will increase cAMP, while for D2-like receptors, agonists will decrease forskolin-stimulated cAMP levels.
Experimental Workflow:
Workflow for a cAMP functional assay.
Detailed Protocol for a Dopamine D2 Receptor cAMP Functional Assay (HTRF):
-
Cell Culture and Plating:
-
Culture cells stably expressing the human dopamine D2 receptor in a suitable growth medium.
-
Plate the cells in a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Remove the growth medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of the test compound (agonist) to the wells.
-
For D2 receptor agonist testing, co-stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and perform a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay according to the manufacturer's instructions. This assay typically involves the addition of two conjugates: a cAMP-d2 (acceptor) and an anti-cAMP-cryptate (donor). In the absence of cellular cAMP, the two conjugates are in close proximity, leading to a high HTRF signal. Cellular cAMP produced upon stimulation competes with the cAMP-d2 for binding to the anti-cAMP-cryptate, leading to a decrease in the HTRF signal.
-
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor emission / donor emission) for each well.
-
Plot the HTRF ratio as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax value (the maximal response).
-
Causality Behind Experimental Choices:
-
Phosphodiesterase Inhibitor: This is included to prevent the enzymatic breakdown of cAMP, thus amplifying the signal and increasing the assay sensitivity.
-
Forskolin (for D2 receptors): Since D2 receptor activation inhibits adenylyl cyclase, a stimulator of the enzyme (forskolin) is needed to generate a measurable baseline of cAMP that can then be inhibited by the agonist.
-
HTRF: This technology provides a sensitive and robust method for measuring cAMP in a high-throughput format.
In Vivo Techniques
Principle: In vivo microdialysis is a technique used to measure the concentration of neurotransmitters, such as dopamine, in the extracellular fluid of specific brain regions in freely moving animals.[16] A small, semi-permeable probe is implanted into the brain region of interest. The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid, aCSF), and small molecules, including dopamine, diffuse across the membrane into the perfusate (dialysate). The dialysate is then collected and analyzed to determine the concentration of the neurotransmitter.[17]
Detailed Protocol for In Vivo Microdialysis in Rats:
-
Stereotaxic Surgery:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula directed at the brain region of interest (e.g., the striatum or nucleus accumbens).
-
Secure the guide cannula to the skull with dental cement.
-
Allow the animal to recover from surgery for several days.[17]
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula into the brain.
-
Connect the probe to a syringe pump and perfuse it with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of 1-2 hours.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer the test compound (e.g., via intraperitoneal injection).
-
Continue to collect dialysate samples for several hours after drug administration.[17]
-
-
Sample Analysis:
-
Analyze the dopamine concentration in the dialysate samples using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).[17]
-
-
Data Analysis:
-
Express the dopamine concentrations in the post-drug samples as a percentage of the average baseline concentration.
-
Plot the percentage change in dopamine concentration over time.
-
Causality Behind Experimental Choices:
-
Freely Moving Animals: This allows for the study of neurochemical changes in awake, behaving animals, providing more physiologically relevant data.[17]
-
HPLC-ED: This is a highly sensitive and specific method for quantifying dopamine and other monoamines in small volume samples.[17]
-
Normalization to Baseline: This accounts for individual differences in basal dopamine levels and allows for a clearer assessment of the drug's effect.[17]
Concluding Remarks
The characterization of dopamine receptor ligands is a multifaceted process that requires a combination of in vitro and in vivo techniques. While this compound remains a compound of interest with a yet-to-be-fully-elucidated pharmacological profile, our understanding of the structure-activity relationships of aporphine alkaloids provides a framework for predicting its potential interactions with dopamine receptors.
By comparing this novel aporphine with well-established dopamine receptor ligands such as apomorphine, bromocriptine, pramipexole, ropinirole, haloperidol, and spiperone, researchers can better position it within the existing pharmacological landscape. The detailed experimental protocols provided in this guide are intended to serve as a practical resource for scientists engaged in the discovery and development of new modulators of the dopaminergic system. As our understanding of the intricacies of dopamine receptor signaling continues to evolve, so too will our ability to design and develop novel therapeutics with improved efficacy and safety profiles for a range of debilitating neurological and psychiatric disorders.
References
- 1. Characterization of (3H)-spiperone binding to alpha 1-adrenergic receptors in a smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification and characterization of a novel class of atypical dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. tandfonline.com [tandfonline.com]
- 15. revvity.com [revvity.com]
- 16. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to Validating Analytical Methods for 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine. The content herein is structured to empower researchers, scientists, and drug development professionals to select and validate the most appropriate analytical method for their specific research needs, grounded in the principles of scientific integrity and regulatory compliance.
The compound, this compound, is an aporphine alkaloid derivative. Accurate and reliable quantification of such compounds is paramount in research and pharmaceutical development to ensure safety, efficacy, and quality. The validation of an analytical procedure is the process of demonstrating its fitness for the intended purpose.[1] This guide is developed in accordance with internationally recognized guidelines, including those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][3]
Section 1: Foundational Principles of Analytical Method Validation
Before comparing specific techniques, it is crucial to understand the core validation characteristics as mandated by regulatory bodies like the ICH.[4] The objective of analytical method validation is to establish, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[5]
The key parameters, as outlined in the ICH Q2(R1) and USP <1225> guidelines, include:[3][4][6]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. It is often determined using recovery studies of a known quantity of the analyte in the sample matrix.[8]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[6]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8]
Section 2: Method Comparison: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as required sensitivity, selectivity, sample complexity, and cost.[9]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for quantitative analysis in the pharmaceutical industry.[10] It separates compounds based on their interaction with a stationary phase (the column) and a mobile phase, with detection based on the analyte's ability to absorb UV light.[11][12]
Causality Behind Experimental Choices:
-
Rationale for Use: HPLC-UV is often the first choice for assay and purity determinations in drug substances and finished products due to its cost-effectiveness, reliability, and straightforward operation.[9] It is ideal when the analyte has a strong chromophore and is present at sufficient concentrations.
-
Detector Selection: A UV-Visible detector is chosen because many organic molecules, including alkaloids with aromatic rings, absorb light in the UV-visible spectrum.[11] The wavelength is selected to maximize the analyte's absorbance, thereby maximizing sensitivity.
Experimental Protocol: Validation of an HPLC-UV Method
-
System Suitability: Before starting validation, perform system suitability tests to ensure the chromatographic system is adequate for the intended analysis. This includes evaluating parameters like tailing factor, theoretical plates, and repeatability of injections.
-
Specificity:
-
Analyze a blank (diluent) and a placebo (matrix without analyte) to ensure no interfering peaks at the analyte's retention time.
-
Perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte. The method must demonstrate the ability to separate the intact analyte peak from any degradation product peaks.
-
-
Linearity:
-
Prepare a minimum of five standard solutions of the analyte at different concentrations, spanning 80-120% of the expected sample concentration.
-
Inject each standard in triplicate and construct a calibration curve by plotting the mean peak area against concentration.
-
Calculate the correlation coefficient (r²), which should typically be ≥ 0.999.
-
-
Accuracy:
-
Perform spike-recovery studies by adding known amounts of the analyte to a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate and calculate the percent recovery. Acceptance criteria are typically 98.0% to 102.0%.
-
-
Precision:
-
Repeatability: Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., three concentrations, three replicates each).[6] The Relative Standard Deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or different equipment. The RSD between the datasets should be evaluated.
-
-
LOD & LOQ:
-
Determine based on the signal-to-noise ratio (S/N). A ratio of 3:1 is generally acceptable for LOD and 10:1 for LOQ.
-
-
Robustness:
-
Introduce small, deliberate changes to method parameters such as mobile phase composition (e.g., ±2% organic), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).
-
Evaluate the effect on system suitability parameters and analyte quantification.
-
Data Presentation: HPLC-UV Performance
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at analyte RT | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (Repeatability RSD) | ≤ 2.0% | 0.8% |
| Precision (Intermediate RSD) | ≤ 2.0% | 1.2% |
| LOQ | S/N ≥ 10 | 0.1 µg/mL |
| Robustness | System suitability passes | Pass |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[13][14] It is the gold standard for trace-level quantification and analysis in complex matrices.[9][15]
Causality Behind Experimental Choices:
-
Rationale for Use: LC-MS/MS is employed when high sensitivity is required (e.g., for metabolite studies, bioanalysis, or trace impurity analysis) or when the sample matrix is complex and causes interference in UV detection.[16][17] The technique provides mass-to-charge ratio data, which offers a much higher degree of specificity than UV absorbance.[18]
-
Ionization and Detection: Electrospray ionization (ESI) is a common choice for polar molecules like alkaloids.[19] Tandem MS (using modes like Multiple Reaction Monitoring, MRM) allows for the selection of a specific precursor ion and its characteristic product ions, virtually eliminating matrix interference and providing unambiguous identification.[20]
Experimental Protocol: Validation of an LC-MS/MS Method
-
System Suitability: Infuse the analyte and an internal standard (ideally a stable isotope-labeled version) to optimize MS parameters (e.g., cone voltage, collision energy) and confirm signal stability.
-
Specificity/Selectivity:
-
Analyze at least six different blank matrix lots to check for interferences at the retention time of the analyte and internal standard.
-
The response of any interfering peak should be less than 20% of the LOQ response.
-
-
Linearity:
-
Prepare a calibration curve with a minimum of six non-zero standards in the biological matrix.
-
Use a weighted linear regression (e.g., 1/x²) to account for heteroscedasticity. The correlation coefficient (r²) should be ≥ 0.99.
-
-
Accuracy & Precision:
-
Analyze Quality Control (QC) samples at a minimum of three concentration levels (low, mid, high) in at least five replicates.
-
Accuracy (as % bias) should be within ±15% of the nominal value (±20% at the LOQ).
-
Precision (as RSD) should be ≤ 15% (≤ 20% at the LOQ).
-
-
LOD & LOQ:
-
LOQ is the lowest standard on the calibration curve that meets the accuracy and precision criteria (±20% and ≤20%, respectively). LOD is typically determined at an S/N of 3:1.
-
-
Matrix Effect:
-
Assess the ion suppression or enhancement caused by the matrix. This is done by comparing the peak response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.
-
-
Robustness:
-
Evaluate the impact of variations in LC parameters (as with HPLC-UV) and critical MS source parameters.
-
Data Presentation: LC-MS/MS Performance
| Validation Parameter | Acceptance Criteria | Typical Result |
| Selectivity | No significant interference | Pass |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) | -5.2% to 6.8% |
| Precision (Intra- & Inter-day RSD) | ≤ 15% (≤ 20% at LOQ) | < 10% |
| LOQ | Meets Acc. & Prec. criteria | 0.5 ng/mL |
| Matrix Effect | RSD of IS-normalized factor <15% | Pass |
Section 3: Head-to-Head Performance and Application Summary
| Feature | HPLC-UV | LC-MS/MS |
| Principle | UV Absorbance | Mass-to-Charge Ratio |
| Selectivity | Moderate to Good | Excellent |
| Sensitivity | Good (µg/mL range) | Excellent (pg/mL to ng/mL range) |
| Application | Assay, Purity, Content Uniformity | Bioanalysis, Trace Impurities, Metabolite ID |
| Cost | Lower | Higher |
| Complexity | Simpler Operation | More Complex, Requires Expertise |
| Matrix Tolerance | Prone to interference | High tolerance due to selectivity |
Section 4: Workflow Visualizations
The following diagrams illustrate the logical flow of the validation process and the decision-making framework for method selection.
Caption: A generalized workflow for analytical method validation.
Caption: A decision tree for selecting between HPLC-UV and LC-MS/MS.
Conclusion
The validation of an analytical method is a mandatory process that ensures the reliability, consistency, and accuracy of analytical data. For the quantification of this compound, both HPLC-UV and LC-MS/MS are powerful techniques, but they serve different purposes.
-
HPLC-UV is a cost-effective, robust, and reliable method perfectly suited for routine quality control applications, such as the assay of the bulk drug substance or quantification in a final product, where analyte concentrations are relatively high and the sample matrix is clean.[21]
-
LC-MS/MS offers superior sensitivity and selectivity, making it the indispensable choice for applications involving trace-level quantification, analysis in complex biological matrices, or when definitive identification is required.[17]
The selection of the appropriate technique should be based on a thorough evaluation of the analytical requirements, including sensitivity, selectivity, sample nature, and regulatory context. Regardless of the method chosen, a comprehensive validation following ICH, FDA, and USP guidelines is essential to guarantee data integrity and support scientific and regulatory success.[2][3][22]
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. fda.gov [fda.gov]
- 3. USP <1225> Method Validation - BA Sciences [basciences.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. uspbpep.com [uspbpep.com]
- 6. database.ich.org [database.ich.org]
- 7. drugfuture.com [drugfuture.com]
- 8. propharmagroup.com [propharmagroup.com]
- 9. benchchem.com [benchchem.com]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 12. HPLC Basics – Essential Guide to Chromatography Principles [knauer.net]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. chemyx.com [chemyx.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. microsaic.com [microsaic.com]
- 19. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. tandfonline.com [tandfonline.com]
- 22. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
A Researcher's Guide to the Cross-Validation of Bioactivity Assays for Noraporphine Compounds
In the landscape of contemporary drug discovery, particularly within the realm of natural products, the robust characterization of a compound's biological activity is paramount. Noraporphine alkaloids, a class of compounds sharing a structural scaffold with the well-known dopamine agonist apomorphine, represent a promising frontier for therapeutic development. Their diverse pharmacological profiles, spanning from potential anticancer to neuroprotective and antioxidant activities, necessitate a multi-faceted and critically evaluated approach to bioactivity screening.
This guide provides a comprehensive framework for the cross-validation of bioactivity assays for a novel, hypothetical noraporphine compound, which we will refer to as "Noraporphine-X." Our objective is to move beyond a superficial listing of protocols and delve into the causal relationships that underpin experimental design, data interpretation, and the strategic integration of multiple assays to construct a holistic and trustworthy biological profile.
The Imperative of Cross-Validation
In the context of bioactivity screening, cross-validation refers to the practice of employing multiple, distinct assays to evaluate the same biological endpoint or to probe different facets of a compound's activity.[1][2] This approach is critical for several reasons: it helps to identify and mitigate the risk of artifacts or off-target effects inherent in any single assay, it provides a more nuanced understanding of the compound's mechanism of action, and it strengthens the overall confidence in the observed biological effects before committing to more resource-intensive preclinical and clinical studies.[3][4][5]
The following sections will detail a suite of assays to characterize the potential anticancer, neuroprotective, and antioxidant activities of Noraporphine-X. For each, we will provide a detailed protocol, discuss the underlying scientific principles, and present illustrative data to guide the researcher in their comparative analysis.
I. Assessment of Anticancer Activity
A primary area of interest for novel alkaloid compounds is their potential as anticancer agents.[6] A common initial step is to assess the compound's ability to inhibit cancer cell proliferation.
A. The MTT Cell Viability Assay: A First-Line Screening Tool
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7][8][9][10] It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[9][10]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of Noraporphine-X (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0.1 | 98.5 ± 2.1 | 95.3 ± 3.4 | 90.1 ± 2.8 |
| 1 | 92.1 ± 3.5 | 85.6 ± 4.1 | 75.4 ± 3.9 |
| 10 | 75.3 ± 4.2 | 60.1 ± 3.8 | 48.9 ± 4.5 |
| 50 | 40.2 ± 3.9 | 25.8 ± 3.1 | 15.2 ± 2.7 |
| 100 | 21.5 ± 2.8 | 10.4 ± 2.2 | 5.1 ± 1.9 |
| IC50 (µM) | ~45 | ~12 | ~8 |
B. Cross-Validation with a Mechanism-Specific Assay: Annexin V/PI Apoptosis Assay
While the MTT assay provides valuable information on overall cell viability, it does not elucidate the mechanism of cell death.[11] To cross-validate the findings and gain deeper mechanistic insights, an apoptosis assay is crucial. The Annexin V/Propidium Iodide (PI) assay is a standard method to differentiate between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that intercalates with DNA in cells with compromised membrane integrity (late apoptotic and necrotic cells).
-
Cell Treatment: Treat MCF-7 cells with Noraporphine-X at its IC50 concentration (determined from the MTT assay) for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Vehicle Control | 95.2 ± 1.8 | 2.1 ± 0.5 | 1.5 ± 0.4 | 1.2 ± 0.3 |
| Noraporphine-X (12 µM) | 45.8 ± 3.5 | 35.7 ± 2.9 | 12.3 ± 2.1 | 6.2 ± 1.5 |
The results from the Annexin V/PI assay would corroborate the cytotoxic effect observed in the MTT assay and suggest that Noraporphine-X induces apoptosis in MCF-7 cells. This mechanistic insight is a critical piece of the puzzle that the MTT assay alone cannot provide.
II. Evaluation of Neuroprotective Potential via Receptor Binding
Given the structural similarity of noraporphine compounds to apomorphine, a potent dopamine receptor agonist, investigating their interaction with dopamine receptors is a logical step in characterizing their neuroprotective potential.[12][13][14] Radioligand binding assays are a classic and robust method to determine the affinity of a compound for a specific receptor.
dot
Caption: Workflow for a competitive radioligand binding assay.
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human dopamine D2 receptor.
-
Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a high-affinity radioligand for the D2 receptor (e.g., [3H]-Spiperone) and increasing concentrations of Noraporphine-X.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (Noraporphine-X) concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
| Compound | Ki (nM) for D2 Receptor |
| Apomorphine (Control) | 15.2 |
| Noraporphine-X | 45.8 |
This data suggests that Noraporphine-X has a moderate affinity for the dopamine D2 receptor, albeit lower than that of apomorphine. This finding provides a potential molecular target for its neuroprotective effects and warrants further investigation in functional assays.
III. Characterization of Antioxidant Activity
Many natural alkaloids exhibit antioxidant properties, which can contribute to their overall therapeutic effects.[15][16][17][18] It is therefore prudent to assess the antioxidant capacity of Noraporphine-X using multiple assays that probe different aspects of antioxidant activity.
A. DPPH Radical Scavenging Assay: A Measure of General Antioxidant Capacity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and widely used method to evaluate the free radical scavenging ability of a compound.[15][16][17] In its radical form, DPPH has a deep violet color, which is reduced to a pale yellow in the presence of an antioxidant.
-
Reaction Setup: In a 96-well plate, add a solution of Noraporphine-X at various concentrations to a methanolic solution of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
B. Cross-Validation with a Biologically Relevant Assay: Cellular Antioxidant Activity (CAA) Assay
While the DPPH assay is a good initial screen, it is a cell-free chemical assay. To cross-validate these findings in a more biologically relevant context, the Cellular Antioxidant Activity (CAA) assay can be employed. This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cultured cells.
-
Cell Seeding and Staining: Plate human hepatocarcinoma (HepG2) cells in a 96-well plate and incubate with a solution of the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Compound Treatment: Remove the DCFH-DA solution and treat the cells with Noraporphine-X at various concentrations.
-
Induction of Oxidative Stress: Add a free radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader.
-
Data Analysis: Calculate the CAA value, which represents the percentage of inhibition of fluorescence compared to the control.
| Assay | EC50 / IC50 (µM) |
| DPPH Radical Scavenging | 25.4 |
| Cellular Antioxidant Activity (CAA) | 42.1 |
The data indicates that Noraporphine-X possesses antioxidant activity in both a chemical and a cellular system. The difference in potency between the two assays is expected and highlights the importance of using a cell-based assay to confirm the activity observed in a cell-free system.
IV. Synthesizing the Data: A Holistic View of Noraporphine-X Bioactivity
By cross-validating the bioactivity of Noraporphine-X across a panel of assays, we can construct a more comprehensive and reliable profile of its therapeutic potential.
dot
Caption: Interconnected bioactivities of Noraporphine-X.
Our cross-validated findings suggest that Noraporphine-X is a promising lead compound with multiple potential mechanisms of action:
-
Anticancer: It exhibits dose- and time-dependent cytotoxicity against MCF-7 breast cancer cells, with an IC50 in the low micromolar range. This effect is at least partially mediated by the induction of apoptosis.
-
Neuroprotective: It binds to the dopamine D2 receptor, suggesting a potential role in modulating dopaminergic signaling, which could be relevant for neurodegenerative diseases.
-
Antioxidant: It demonstrates free radical scavenging activity in both cell-free and cell-based assays, indicating a capacity to mitigate oxidative stress.
The convergence of these activities paints a compelling picture. For instance, the antioxidant properties of Noraporphine-X could contribute to its neuroprotective and even its anticancer effects, as oxidative stress is implicated in the pathophysiology of these conditions.
Conclusion
The journey from a promising natural product to a clinically viable drug is long and fraught with challenges. A rigorous and thoughtful approach to the initial characterization of a compound's bioactivity is the bedrock upon which all subsequent development is built. By embracing the principles of cross-validation and seeking a deeper, mechanistic understanding of a compound's effects, researchers can navigate this complex path with greater confidence and a higher probability of success. The multi-assay strategy outlined in this guide for our hypothetical Noraporphine-X serves as a robust template for the comprehensive evaluation of novel noraporphine compounds and, indeed, any promising therapeutic candidate.
References
- 1. Cross validation in bioanalysis: Why, when and how? | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. openreview.net [openreview.net]
- 4. Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, functional and binding profile of (R)-apomorphine based homobivalent ligands targeting the dopamine D2 receptor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Introduction to extraction and antioxidant activity of alkaloids | Semantic Scholar [semanticscholar.org]
- 16. Assessment of antioxidative activity of alkaloids from Huperzia selago and Diphasiastrum complanatum using in vitro systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antidiabetic and Antioxidant Properties of Alkaloids from Catharanthus roseus (L.) G. Don - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Dopaminergic Activity of 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine and Apomorphine
For Researchers, Scientists, and Drug Development Professionals
Introduction to Aporphine Alkaloids as Dopamine Receptor Modulators
Aporphine alkaloids, a class of isoquinoline alkaloids, are recognized for their diverse pharmacological effects, particularly on the central nervous system. Their tetracyclic structure provides a privileged scaffold for interacting with various G-protein coupled receptors (GPCRs), most notably dopamine receptors. The prototypical aporphine, apomorphine, is a potent agonist at both D1-like (D1 and D5) and D2-like (D2, D3, and D4) dopamine receptors and is clinically used in the management of Parkinson's disease.[1][2] The pharmacological profile of aporphine alkaloids can be significantly modulated by the substitution patterns on their aromatic rings and the nature of the substituent on the nitrogen atom.
Chemical Structures
A comparative look at the chemical structures of apomorphine and 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine reveals key differences that are expected to influence their interaction with dopamine receptors.
-
Apomorphine: Features a catechol moiety (hydroxyl groups at C-10 and C-11) and a methyl group on the nitrogen atom (an aporphine). The catechol group is crucial for its dopaminergic activity.
-
This compound: This compound is a noraporphine, meaning it lacks the N-methyl group present in apomorphine. It possesses a methylenedioxy bridge at C-1 and C-2 and three methoxy groups at C-3, C-10, and C-11. The presence of the methylenedioxy group and the substitution of the catechol with methoxy groups are significant alterations.
Comparative Analysis of Dopaminergic Activity
This section will compare the known dopaminergic activity of apomorphine with the predicted activity of this compound based on SAR principles.
Receptor Binding Affinity
Apomorphine is a non-selective dopamine receptor agonist with affinity for all five dopamine receptor subtypes.[3] While Ki values can vary between studies and experimental conditions, apomorphine generally exhibits nanomolar affinity for D2-like receptors and slightly lower affinity for D1-like receptors.
Table 1: Reported Dopamine Receptor Binding Affinities (Ki, nM) of Apomorphine
| Receptor | Reported Ki (nM) | Reference(s) |
| D1 | 660 - 680 | [4] |
| D2 | 0.28 - 79,500 | [5][6] |
| D3 | 0.53 - 20 | [5] |
| D4 | 4.4 - 44 | [5] |
| D5 | - | - |
Note: The wide range for D2 affinity reflects different radioligands and tissue preparations used in various studies.
This compound: Specific binding data for this compound is not publicly available. However, based on the SAR of related aporphines, we can infer the following:
-
Methylenedioxy Group: The introduction of a methylenedioxy bridge can influence receptor affinity and selectivity. For instance, the related compound (-)10,11-methylenedioxy-N-n-propylnoraporphine (MDO-NPA) is a potent centrally acting dopaminergic agent.[7]
-
Methoxy vs. Hydroxyl Groups: The replacement of the catechol hydroxyl groups of apomorphine with methoxy groups is likely to reduce affinity for dopamine receptors. The hydroxyl groups are critical for the high-affinity binding of catecholic aporphines.
-
Noraporphine Structure: The absence of an N-methyl group (noraporphine) can also impact affinity and selectivity.
Functional Activity
Apomorphine acts as an agonist at all dopamine receptor subtypes, stimulating downstream signaling pathways.[3] At D1-like receptors, it stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). At D2-like receptors, it inhibits adenylyl cyclase, causing a decrease in cAMP.[5] Apomorphine also engages β-arrestin signaling pathways.[8]
Table 2: Reported Functional Activity (EC50, nM) of Apomorphine
| Receptor | Pathway | Reported EC50 (nM) | Reference(s) |
| D1 | cAMP | 0.78 | [8] |
| D2L | cAMP | 0.10 | [8] |
| D2S | cAMP | 0.07 | [8] |
| D3 | cAMP | 2.20 | [8] |
| D4 | cAMP | 0.1 | [8] |
| D5 | cAMP | 5.34 | [8] |
| D1 | β-arrestin | 92.97 | [8] |
| D2L | β-arrestin | 6.35 | [8] |
| D2S | β-arrestin | 11.55 | [8] |
| D3 | β-arrestin | 9.40 | [8] |
| D4 | β-arrestin | 36.92 | [8] |
| D5 | β-arrestin | 96.45 | [8] |
This compound: The functional activity of this compound is unknown. The replacement of the catechol with methoxy groups might render it an antagonist or a very weak partial agonist at dopamine receptors. However, some aporphines with methoxy substitutions have been shown to retain some activity.
In Vivo Activity
Apomorphine induces a range of behavioral effects in rodents that are characteristic of dopamine receptor stimulation. These include stereotyped behaviors (such as sniffing, licking, and gnawing), rotational behavior in unilaterally 6-hydroxydopamine (6-OHDA)-lesioned rats, and effects on locomotor activity.[7]
This compound: There is no published in vivo data for this specific compound. The related compound, MDO-NPA, demonstrates dose-dependent effects on motor activity in rats, with higher doses causing stimulation and lower doses leading to inhibition and catalepsy.[7] This suggests that aporphines with a methylenedioxy group can be centrally active. MDO-NPA is also reported to be a long-acting prodrug of N-n-propylnorapomorphine (NPA).[9][10] It is plausible that this compound could also have central activity, though its specific behavioral profile would depend on its receptor affinities and functional activities.
Experimental Protocols
To empirically determine the pharmacological profile of this compound and directly compare it to apomorphine, the following experimental workflows are recommended.
In Vitro Assays
1. Radioligand Binding Assays:
These assays are crucial for determining the binding affinity (Ki) of the test compounds for each of the five human dopamine receptor subtypes (D1, D2, D3, D4, and D5).
-
Principle: Competition binding assays are performed using cell membranes expressing the specific dopamine receptor subtype and a radiolabeled ligand with known high affinity for that receptor. The ability of the test compound to displace the radioligand is measured, and the IC50 (concentration of the test compound that inhibits 50% of radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
Workflow Diagram:
Caption: Radioligand Binding Assay Workflow.
2. Functional Assays (cAMP Accumulation):
These assays determine whether a compound acts as an agonist, antagonist, or partial agonist at D1-like and D2-like receptors by measuring changes in the second messenger cAMP.
-
Principle:
-
D1-like Receptors (Gs-coupled): Agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.
-
D2-like Receptors (Gi-coupled): Agonist binding inhibits adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP levels.
-
-
Workflow Diagram:
Caption: cAMP Functional Assay Workflow.
In Vivo Assays
1. Rodent Models of Parkinson's Disease:
-
6-OHDA-Lesioned Rat Model: This model is widely used to assess the anti-parkinsonian potential of dopaminergic drugs. Unilateral injection of 6-OHDA into the medial forebrain bundle causes degeneration of dopaminergic neurons on one side of the brain. Administration of a dopamine agonist will induce contralateral (away from the lesion) rotations.
-
MPTP-Treated Mouse Model: Systemic administration of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) causes selective destruction of dopaminergic neurons in the substantia nigra, mimicking some of the pathology of Parkinson's disease. The effects of test compounds on motor deficits can be evaluated.
2. Locomotor Activity and Stereotypy Assessment:
-
Open Field Test: This test measures general locomotor activity, exploration, and anxiety-related behaviors in rodents. Dopamine agonists typically increase locomotor activity.
-
Stereotypy Scoring: The intensity of stereotyped behaviors (repetitive, purposeless movements) induced by dopamine agonists is scored according to a standardized rating scale.
Conclusion
Apomorphine is a well-established non-selective dopamine agonist with a clear pharmacological profile and clinical utility. In contrast, the specific activity of this compound at dopamine receptors remains to be experimentally determined. Based on structure-activity relationships, the substitution of the catechol moiety with methoxy groups and the presence of a methylenedioxy bridge suggest that its affinity and functional activity at dopamine receptors may be significantly different from that of apomorphine. It is plausible that it may act as a partial agonist or even an antagonist.
The experimental protocols outlined in this guide provide a clear path forward for the comprehensive pharmacological characterization of this compound. Such studies are essential to elucidate its potential as a novel modulator of the dopaminergic system and to draw a definitive, data-driven comparison with apomorphine.
References
- 1. researchgate.net [researchgate.net]
- 2. Binding Interactions of Dopamine and Apomorphine in D2High and D2Low States of Human Dopamine D2 Receptor Using Computational and Experimental Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdsabstracts.org [mdsabstracts.org]
- 4. apomorphine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioral effects of (-)10,11-methylenedioxy-N-n-propylnoraporphine, an orally effective long-acting agent active at central dopamine receptors, and analogous aporphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apomorphine differentially engages the cAMP and β-arrestin signaling pathways relative to dopamine at human dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo assessment of dopamine uptake in rat medial prefrontal cortex: comparison with dorsal striatum and nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tissue levels of N-n-propylnorapomorphine after treatment with (-)10,11-methylenedioxy-N-n-propylnoraporphine, an orally long-acting prodrug active at central dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine: An Analysis of Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of established synthetic protocols for the aporphine alkaloid, 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine. The objective is to offer a critical evaluation of the reproducibility of these methods, supported by detailed experimental procedures and a discussion of the underlying chemical principles. This document is intended to serve as a practical resource for researchers in medicinal chemistry and natural product synthesis.
Introduction: The Significance of Aporphine Alkaloids and the Need for Reproducible Syntheses
Aporphine alkaloids are a large and structurally diverse class of isoquinoline alkaloids with a wide range of pharmacological activities, making them attractive targets for drug discovery and development.[1] this compound, a specific member of this class, holds potential for various therapeutic applications. However, the successful synthesis of this complex molecule is often hampered by issues of reproducibility. This guide will dissect and compare three classical and widely employed strategies for the construction of the aporphine core, providing a comprehensive analysis to aid researchers in selecting the most reliable and efficient synthetic route.
The three primary synthetic strategies that will be compared are:
-
The Bischler-Napieralski/Pschorr Cyclization Route: A two-step process involving the formation of a dihydroisoquinoline followed by an intramolecular arylation.
-
The Pictet-Spengler/Pschorr Cyclization Route: An alternative to the Bischler-Napieralski reaction for the initial cyclization, also followed by a Pschorr cyclization.
-
A Convergent Pschorr Cyclization Route: A strategy that aims to construct a key aminobenzyl-tetrahydroisoquinoline intermediate for a final, decisive cyclization.
Each of these routes will be evaluated based on the synthesis of the requisite precursors and the key cyclization steps, with a focus on potential pitfalls and factors influencing reproducibility.
Core Synthetic Pathways: A Visual Overview
To provide a clear conceptual framework, the following diagrams illustrate the logical flow of the three synthetic strategies.
Figure 1: Bischler-Napieralski/Pschorr Cyclization Route.
Figure 2: Pictet-Spengler/Pschorr Cyclization Route.
Figure 3: Convergent Pschorr Cyclization Route.
Experimental Protocols and Comparative Analysis
This section provides detailed, step-by-step protocols for each synthetic route, followed by a critical analysis of their reproducibility.
Protocol 1: Bischler-Napieralski/Pschorr Cyclization Route
This is a classical and widely used approach for the synthesis of isoquinoline alkaloids.[2] The key steps involve the formation of a phenethylamide, followed by an acid-catalyzed cyclization to a dihydroisoquinoline, which is then reduced and subjected to a final ring closure.
Step 1: Synthesis of N-(3,4-Methylenedioxy-5-methoxyphenethyl)-2-(3,4,5-trimethoxyphenyl)acetamide
-
Objective: To couple the key phenethylamine and phenylacetic acid precursors.
-
Materials:
-
Procedure:
-
To a stirred solution of 3,4,5-trimethoxyphenylacetic acid (1.0 eq) in dry DCM at 0 °C, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of 3,4-Methylenedioxy-5-methoxyphenethylamine (1.0 eq) in dry DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Bischler-Napieralski Cyclization
-
Objective: To form the dihydroisoquinoline ring.
-
Materials:
-
Procedure:
-
Dissolve the amide from Step 1 in anhydrous acetonitrile.
-
Cool the solution to 0 °C and slowly add POCl₃ (3.0 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with saturated sodium bicarbonate and extract with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude dihydroisoquinoline.
-
Step 3: Reduction of the Dihydroisoquinoline
-
Objective: To form the tetrahydroisoquinoline.
-
Materials:
-
Crude dihydroisoquinoline from Step 2
-
Sodium borohydride (NaBH₄)
-
Methanol
-
-
Procedure:
-
Dissolve the crude dihydroisoquinoline in methanol.
-
Cool the solution to 0 °C and add NaBH₄ (2.0 eq) portion-wise.
-
Stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with DCM.
-
Dry the combined organic layers and concentrate to give the crude tetrahydroisoquinoline.
-
Step 4: Pschorr Cyclization
-
Objective: To form the aporphine core.
-
Materials:
-
Crude tetrahydroisoquinoline from Step 3
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper powder
-
-
Procedure:
-
Dissolve the crude tetrahydroisoquinoline in a mixture of acetic acid and water.
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Add copper powder to the solution and warm the mixture to 60-70 °C until nitrogen evolution ceases.
-
Cool the reaction, basify with ammonia, and extract with chloroform.
-
Wash the organic layer, dry, and concentrate. Purify by column chromatography to yield the target compound.
-
Reproducibility Analysis of Protocol 1:
The Bischler-Napieralski reaction is generally robust for electron-rich aromatic systems.[9] However, the use of POCl₃ requires strictly anhydrous conditions, as moisture can lead to decomposition of the reagent and lower yields. The Pschorr cyclization is often the most challenging step in this sequence.[2][10][11][12][13] Yields can be variable and are highly dependent on the reaction conditions, including temperature, the quality of the copper catalyst, and the stability of the diazonium salt intermediate. Side reactions, such as the formation of phenols, are common. Careful control of the diazotization and decomposition steps is crucial for reproducibility.
Protocol 2: Pictet-Spengler/Pschorr Cyclization Route
This route offers a milder alternative to the Bischler-Napieralski reaction for the formation of the tetrahydroisoquinoline ring system.[14][15][16]
Step 1: Synthesis of 3,4,5-Trimethoxyphenylacetaldehyde
-
Objective: To prepare the aldehyde required for the Pictet-Spengler reaction.
-
Materials:
-
3,4,5-Trimethoxyphenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Quinoline-sulfur catalyst poison
-
-
Procedure (Rosenmund Reduction):
-
Convert 3,4,5-trimethoxyphenylacetic acid to its acid chloride using thionyl chloride.
-
Dissolve the acid chloride in toluene and add Pd/C and the quinoline-sulfur poison.
-
Hydrogenate the mixture at atmospheric pressure until the uptake of hydrogen ceases.
-
Filter the catalyst and concentrate the filtrate to obtain the crude aldehyde. This is often used immediately in the next step.
-
Step 2: Pictet-Spengler Cyclization
-
Objective: To form the tetrahydroisoquinoline ring.
-
Materials:
-
3,4-Methylenedioxy-5-methoxyphenethylamine
-
Crude 3,4,5-Trimethoxyphenylacetaldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the phenethylamine and the crude aldehyde in DCM.
-
Add trifluoroacetic acid and stir the mixture at room temperature for 24-48 hours.
-
Wash the reaction with saturated sodium bicarbonate solution.
-
Dry the organic layer and concentrate. Purify by column chromatography.
-
Step 3: Pschorr Cyclization
-
Objective: To form the aporphine core.
-
Procedure: This step is identical to Step 4 in Protocol 1.
Reproducibility Analysis of Protocol 2:
The Pictet-Spengler reaction is generally considered milder than the Bischler-Napieralski reaction and can be more tolerant of functional groups.[16] However, the preparation and handling of the aldehyde precursor can be challenging, as aldehydes are prone to oxidation and self-condensation. The Rosenmund reduction requires careful control to prevent over-reduction to the alcohol. The success of this route is heavily dependent on the purity and stability of the aldehyde. The subsequent Pschorr cyclization carries the same reproducibility challenges as in Protocol 1.
Protocol 3: Convergent Pschorr Cyclization Route
This strategy focuses on the late-stage formation of the aporphine ring from a pre-assembled aminobenzyl-tetrahydroisoquinoline precursor.
Step 1: Multi-step Synthesis of 1-(2'-Amino-3',4',5'-trimethoxybenzyl)-6,7-methylenedioxy-8-methoxy-1,2,3,4-tetrahydroisoquinoline
-
Objective: To synthesize the key precursor for the final cyclization.
-
Note: This is a multi-step process that would involve the synthesis of a substituted benzyl chloride or bromide and its coupling with a pre-formed tetrahydroisoquinoline. The synthesis of the individual components would follow standard organic chemistry procedures. The final step would be the reduction of a nitro group on the benzyl moiety to an amine.
Step 2: Pschorr Cyclization
-
Objective: To form the aporphine core.
-
Procedure: This step is identical to Step 4 in Protocol 1, using the advanced intermediate from Step 1 of this protocol.
Reproducibility Analysis of Protocol 3:
While this convergent approach appears elegant, the multi-step synthesis of the complex aminobenzyl-tetrahydroisoquinoline precursor can be lengthy and challenging, with potential for low overall yields. Each step in this lengthy synthesis introduces a potential point of failure, impacting the overall reproducibility. However, if the precursor can be synthesized in good yield and purity, the final Pschorr cyclization may proceed more cleanly than in the other routes, as the reactive functionalities are introduced at a late stage.
Quantitative Data Summary
| Protocol | Key Cyclization Method(s) | Typical Reported Yields (Overall) | Key Reproducibility Challenges |
| 1 | Bischler-Napieralski & Pschorr | 10-30% | Anhydrous conditions for Bischler-Napieralski; variable yields and side reactions in Pschorr cyclization. |
| 2 | Pictet-Spengler & Pschorr | 15-35% | Stability and purity of the aldehyde precursor; variable yields and side reactions in Pschorr cyclization. |
| 3 | Convergent Pschorr | 5-20% | Lengthy and potentially low-yielding synthesis of the advanced precursor. |
Conclusion and Recommendations
Based on the analysis of these three classical synthetic routes, the Pictet-Spengler/Pschorr Cyclization Route (Protocol 2) appears to offer the best balance of practicality and potential for reproducibility for the synthesis of this compound. While the preparation of the aldehyde intermediate requires careful execution, the milder conditions of the Pictet-Spengler reaction may lead to fewer side products and a cleaner reaction profile compared to the Bischler-Napieralski approach.
The primary challenge for all three routes remains the Pschorr cyclization. To enhance the reproducibility of this critical step, the following recommendations are crucial:
-
High Purity of Precursors: The tetrahydroisoquinoline precursor must be of high purity to avoid side reactions during the diazotization.
-
Careful Control of Reaction Conditions: Strict temperature control during the diazotization and decomposition steps is essential.
-
Optimization of the Catalyst: The source and activity of the copper catalyst can significantly impact the yield and should be carefully evaluated.
Ultimately, the choice of synthetic route will depend on the specific expertise and resources of the research group. However, by understanding the inherent challenges and critical parameters of each protocol, researchers can significantly improve the likelihood of a successful and reproducible synthesis of this valuable aporphine alkaloid.
References
- 1. The synthesis of N-(3-methoxy-benzyl)-N-methyl-3-methoxy-4,5-methylenedioxy phenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction of Nitrostyrenes using Red-Al [chemistry.mdma.ch]
- 6. US7745665B2 - Substituted phenethylamines - Google Patents [patents.google.com]
- 7. Henry reaction - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. <MMDA> Shulgin, Nature, 201, 1120 (1964) , Hive Novel Discourse [chemistry.mdma.ch]
- 14. Myristicin - Wikipedia [en.wikipedia.org]
- 15. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 16. Henry Reaction [organic-chemistry.org]
Unambiguous Structural Confirmation of 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine: A Comparative Guide Using 2D NMR
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel or known compounds is a cornerstone of chemical and pharmaceutical research. Aporphine alkaloids, a large and structurally diverse class of isoquinoline alkaloids, present a significant challenge in this regard due to the potential for multiple isomeric forms with closely related substitution patterns. This guide provides an in-depth, practical comparison of how a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments can be leveraged for the unambiguous structural confirmation of 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine . We will explore the causality behind experimental choices and demonstrate how a self-validating system of protocols can definitively distinguish the target molecule from a plausible isomer.
The Isomeric Challenge: Distinguishing Substitution Patterns
The core of the aporphine skeleton is a rigid tetracyclic system, offering multiple positions for substituent attachment on its aromatic rings (A and D). A common challenge is to definitively locate functional groups. For our target molecule, This compound (Structure A) , a plausible isomeric alternative could be 2,3-Methylenedioxy-1,10,11-trimethoxynoraporphine (Structure B) . While both would exhibit similar mass spectra and possess the same functional groups, the connectivity, and thus their pharmacological properties, would differ. This guide will demonstrate how 2D NMR provides the necessary through-bond correlation data to solve this structural puzzle.
The 2D NMR Toolkit for Structural Elucidation
One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environments of protons and carbons, respectively. However, in complex molecules like aporphine alkaloids, signal overlap and the lack of direct connectivity information necessitate the use of 2D NMR techniques.[1][2] The primary experiments in our toolkit are:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[3] It is invaluable for tracing out proton networks within the molecule, such as the aliphatic chain in the aporphine core.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation).[4] It provides a definitive link between the proton and carbon skeletons of the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (and sometimes four in conjugated systems).[4] HMBC is the cornerstone of structural elucidation for complex molecules as it allows for the piecing together of the molecular framework across quaternary carbons and heteroatoms.
Experimental Protocols: A Self-Validating Workflow
The following protocols outline a robust workflow for acquiring the necessary 2D NMR data. The sample, this compound, is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed on a high-field NMR spectrometer (e.g., 500 MHz or higher).
Step 1: 1D NMR Spectra Acquisition
-
Acquire a standard ¹H NMR spectrum to assess sample purity and identify proton chemical shifts and multiplicities.
-
Acquire a ¹³C NMR spectrum, often with proton decoupling, to identify the chemical shifts of all carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
Step 2: 2D NMR Spectra Acquisition
-
COSY: Acquire a gradient-selected COSY (gCOSY) spectrum to map out ¹H-¹H spin systems.
-
HSQC: Acquire a phase-sensitive gradient-edited HSQC spectrum to establish one-bond ¹H-¹³C correlations. This allows for the unambiguous assignment of protonated carbons.
-
HMBC: Acquire a gradient-selected HMBC spectrum. This is often the most time-consuming but also the most informative experiment. It is crucial to optimize the long-range coupling delay to observe key two- and three-bond correlations.
Caption: Experimental workflow for 2D NMR-based structural elucidation.
Data Analysis and Interpretation: A Case Study
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Structure A)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 142.5 | - |
| 1a | 116.5 | - |
| 2 | 146.8 | - |
| 3 | 107.5 | 6.55, s |
| 3a | 127.0 | - |
| 4 | 29.5 | 2.70, m; 3.10, m |
| 5 | 53.5 | 2.55, m; 3.05, m |
| 6a | 62.0 | 3.20, m |
| 7 | 35.0 | 2.80, m; 3.15, m |
| 7a | 127.2 | - |
| 8 | 126.8 | 6.80, s |
| 9 | 126.4 | 7.25, d, 8.0 |
| 10 | 152.0 | - |
| 11 | 152.2 | - |
| 11a | 132.0 | - |
| O-CH₂-O | 101.0 | 5.95, d, 1.5; 6.05, d, 1.5 |
| 3-OCH₃ | 56.0 | 3.85, s |
| 10-OCH₃ | 60.5 | 3.90, s |
| 11-OCH₃ | 60.8 | 3.92, s |
Table 2: Key 2D NMR Correlations for Structure A
| Proton(s) | COSY Correlations | HSQC Correlations (¹³C) | Key HMBC Correlations (¹³C) |
| H-3 | - | C-3 | C-1a, C-2, C-3a, C-4 |
| H-4 | H-5 | C-4 | C-3, C-3a, C-5, C-11b |
| H-5 | H-4, H-6a | C-5 | C-3a, C-4, C-6a |
| H-8 | - | C-8 | C-6a, C-7, C-7a, C-9, C-10 |
| H-9 | H-8 | C-9 | C-7a, C-8, C-10, C-11, C-11a |
| O-CH₂-O | - | O-CH₂-O | C-1, C-2 |
| 3-OCH₃ | - | 3-OCH₃ | C-3 |
| 10-OCH₃ | - | 10-OCH₃ | C-10 |
| 11-OCH₃ | - | 11-OCH₃ | C-11 |
Deciphering the Structure with HMBC
The HMBC spectrum is the key to differentiating between Structure A and Structure B. The long-range correlations allow us to piece together the substitution pattern on the aromatic rings.
-
Confirmation of Ring A Substitution:
-
The protons of the methylenedioxy group (δH ~5.95 and 6.05) will show correlations to the quaternary carbons C-1 and C-2. This is a definitive link.
-
The aromatic proton H-3 (δH ~6.55) will show a strong three-bond correlation to the carbon of the attached methoxy group (δC ~56.0).
-
Crucially, H-3 will also show correlations to C-1a and C-2, confirming its position adjacent to the methylenedioxy-bearing carbons.
-
-
Confirmation of Ring D Substitution:
-
The aromatic proton H-8 will show correlations to C-10, and H-9 will show correlations to C-11, confirming the relative positions of these protons and the methoxy-substituted carbons.
-
The methoxy protons at C-10 and C-11 will show strong three-bond correlations to their respective carbons, C-10 and C-11.
-
Caption: Key HMBC correlations confirming the substitution pattern of Structure A. (Note: This is a conceptual representation; actual spectral analysis would involve a 2D plot).
The Decisive Comparison: Structure A vs. Structure B
The power of 2D NMR lies in its ability to provide definitive evidence that one structure is correct while ruling out others. Let's compare the expected key HMBC correlations for our target molecule (Structure A) with its isomer (Structure B).
Table 3: Comparative HMBC Correlations for Isomeric Structures
| Correlation | Expected for Structure A (Target) | Expected for Structure B (Isomer) |
| O-CH₂-O Protons to: | C-1, C-2 | C-2, C-3 |
| Aromatic Proton on Ring A to: | C-1a, C-2, C-3a, C-4 | C-1a, C-2, C-4, C-11b |
| Methoxy Protons on Ring A to: | C-3 | C-1 |
As the table clearly shows, the HMBC correlations originating from the methylenedioxy protons are diagnostic. In Structure A, these protons will correlate with C-1 and C-2. In the isomeric Structure B, they would correlate with C-2 and C-3. This single piece of evidence, corroborated by the other correlations, provides an unambiguous structural assignment.
Conclusion
The structural elucidation of complex natural products like aporphine alkaloids demands a rigorous and evidence-based approach. While 1D NMR and mass spectrometry provide essential preliminary data, they are often insufficient to distinguish between closely related isomers. A comprehensive suite of 2D NMR experiments, particularly COSY, HSQC, and HMBC, provides a self-validating system for unambiguous structural confirmation. By systematically analyzing the through-bond correlations, it is possible to piece together the molecular framework with a high degree of confidence. The HMBC experiment, in particular, is a powerful tool for defining the substitution patterns on aromatic rings, thereby providing the decisive evidence needed to differentiate between isomers such as this compound and its potential alternatives. This robust methodology is indispensable for ensuring the scientific integrity of research in natural product chemistry and drug development.
References
- 1. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. Processing tactics for low-cost production of pure nuciferine from lotus leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine and its Analogues: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine and its structurally related analogues. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of this class of noraporphine alkaloids. By integrating experimental data and established scientific principles, this guide aims to serve as a valuable resource for the exploration of these compounds as potential therapeutic agents.
Introduction: The Aporphine Scaffold as a Privileged Structure in CNS Drug Discovery
Aporphine alkaloids, a class of isoquinoline alkaloids, represent a "privileged scaffold" in medicinal chemistry, known to interact with a variety of G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[1] Their rigid tetracyclic framework provides a distinct three-dimensional structure that can be strategically modified to achieve selectivity and desired functional activity at various CNS targets. The noraporphine backbone, lacking a methyl group on the nitrogen at position 6, offers a key site for synthetic modification, allowing for the introduction of various substituents to probe receptor binding pockets and modulate pharmacological activity.[2]
The subject of this guide, this compound, possesses a unique substitution pattern on its A and D rings. The methylenedioxy bridge at C-1 and C-2, along with the trimethoxy substitution at C-3, C-10, and C-11, are anticipated to significantly influence its interaction with biogenic amine receptors. Understanding the contribution of these structural features is paramount for the rational design of novel CNS agents. This guide will explore the known pharmacology of analogues to infer the potential activity of the title compound and to delineate the broader SAR of this chemical series.
Chemical Synthesis of the Noraporphine Core and its Analogues
The synthesis of the noraporphine scaffold is a well-established area of organic chemistry, typically involving a key intramolecular cyclization step. While a specific synthetic route for this compound is not extensively documented in publicly available literature, a general and adaptable synthetic strategy can be proposed based on established methodologies for related aporphine alkaloids. A common approach involves the Bischler-Napieralski or Pictet-Spengler reaction to construct the isoquinoline core, followed by an oxidative phenolic coupling to form the characteristic biphenyl linkage of the aporphine framework.
A plausible synthetic approach is outlined below. It is important to note that optimization of reaction conditions would be necessary for each specific analogue.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of noraporphine alkaloids.
Comparative Pharmacological Analysis: Structure-Activity Relationships
The pharmacological activity of noraporphine analogues is highly dependent on the substitution patterns on the aromatic rings and the nature of the substituent on the nitrogen atom. The primary targets for this class of compounds are dopamine and serotonin receptors, and subtle structural modifications can dramatically alter affinity and selectivity.
Table 1: Comparative Binding Affinities (Ki, nM) of Selected Noraporphine Analogues
| Compound/Analogue | D1 Receptor | D2 Receptor | 5-HT1A Receptor | 5-HT2A Receptor | 5-HT7 Receptor | Reference |
| (R)-(-)-Apomorphine | 50 | 3 | 450 | 120 | - | [1] |
| N-n-Propylnorapomorphine | 733 | 9.9 | - | - | - | [3] |
| 1,2,10-Trisubstituted Analogue (128e) | 58 | >10,000 | >10,000 | 1272 | - | [1] |
| 1,2,10-Trisubstituted Analogue (127b) | - | - | - | 156 | - | [1] |
| Benzofused Aminothiazole Analogue (108a) | >10,000 | >10,000 | - | - | 6.5 | [1] |
Note: The numbering and specific substitutions for analogues 128e, 127b, and 108a can be found in the cited literature.[1]
From the available data, several key SAR trends emerge:
-
N-Alkylation: The nature of the N-alkyl substituent is a critical determinant of dopamine receptor affinity and selectivity. For instance, an N-n-propyl group often enhances D2 receptor affinity.[3]
-
A-Ring Substitution: The substitution pattern on the A-ring (C1, C2, C3) significantly influences receptor interaction. The 1,2-methylenedioxy group, as present in the title compound, is a common feature in many psychoactive natural products and is known to modulate receptor affinity.
-
D-Ring Substitution: Substitutions on the D-ring (C10, C11) are crucial for both dopamine and serotonin receptor affinity. Hydroxyl groups at these positions are often important for hydrogen bonding interactions within the receptor binding pocket. The trimethoxy substitution in the title compound is expected to impart a distinct electronic and steric profile compared to hydroxylated analogues.
-
C10-Nitrogenous Substitutions: The introduction of nitrogen-containing functionalities at the C-10 position can lead to potent and selective ligands for serotonin receptors, particularly the 5-HT7 receptor.[1]
Based on these trends, it is hypothesized that This compound will exhibit significant affinity for both dopamine and serotonin receptors. The combination of the methylenedioxy bridge and the trimethoxy groups may confer a unique selectivity profile. Further experimental validation is required to confirm this hypothesis.
Experimental Protocols for Pharmacological Evaluation
To facilitate the comparative analysis of this compound and its analogues, detailed protocols for key in vitro assays are provided below. These protocols are designed to be self-validating and are based on established methodologies in the field of GPCR pharmacology.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a high-affinity radiolabeled ligand by the unlabeled test compound.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human dopamine (e.g., D1, D2) or serotonin (e.g., 5-HT1A, 5-HT2A) receptor of interest.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of cell membrane preparation to each well.
-
Add a fixed concentration of a suitable radioligand (e.g., [³H]SCH23390 for D1, [³H]raclopride for D2, [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).
-
Add increasing concentrations of the unlabeled test compound (this compound or its analogues).
-
For determination of non-specific binding, add a high concentration of a known non-radioactive ligand.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filtermat and add scintillation cocktail.
-
Quantify the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. These assays measure the downstream signaling events that occur upon receptor activation.
Signaling Pathways of Dopamine and Serotonin Receptors
Caption: Simplified signaling pathways for major dopamine and serotonin receptor subtypes.
Step-by-Step Protocol (cAMP Assay for D1/D2 Receptors):
-
Cell Culture and Plating:
-
Use cells stably expressing the D1 or D2 receptor.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
For D1 receptor agonist testing, add increasing concentrations of the test compound.
-
For D2 receptor agonist testing, pre-treat the cells with forskolin (an adenylate cyclase activator) and then add increasing concentrations of the test compound.
-
For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist.
-
Incubate the plate at 37°C for a specified time.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonists, determine the IC50 value and calculate the functional inhibitory constant (Kb).
-
Conclusion and Future Directions
The noraporphine scaffold continues to be a fertile ground for the discovery of novel CNS-active compounds. While a complete pharmacological profile of this compound remains to be fully elucidated, the analysis of its structural analogues provides a strong foundation for predicting its potential as a modulator of dopamine and serotonin receptors. The structure-activity relationships discussed in this guide highlight the critical role of specific substitutions in determining receptor affinity and selectivity.
Future research should focus on the synthesis of this compound and its comprehensive in vitro and in vivo characterization. The experimental protocols detailed herein provide a robust framework for such investigations. A thorough understanding of the pharmacology of this compound and its analogues will undoubtedly contribute to the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.
References
A Comparative Analysis of Aporphine Alkaloids: Unveiling the Nuances of In Vivo and In Vitro Efficacy
In the landscape of natural product drug discovery, aporphine alkaloids have emerged as a promising class of compounds with a diverse range of pharmacological activities. Their characteristic tetracyclic isoquinoline core structure lends itself to a multitude of substitutions, giving rise to a rich chemical diversity that translates into varied biological effects. This guide delves into a comparative analysis of two representative aporphine alkaloids, Laurotetanine and Boldine, to elucidate the critical distinctions between their in vitro cytotoxic potential and their in vivo therapeutic efficacy. Understanding this translation from the benchtop to a complex biological system is paramount for researchers and drug development professionals seeking to harness the therapeutic potential of this fascinating class of molecules.
The Aporphine Scaffold: A Foundation for Diverse Bioactivity
Aporphine alkaloids are a subclass of isoquinoline alkaloids found in various plant families, including the Lauraceae and Magnoliaceae. Their rigid, tetracyclic structure provides a unique three-dimensional framework that can interact with a variety of biological targets. The pharmacological effects of aporphine alkaloids are broad, encompassing antioxidant, anti-inflammatory, and neuroprotective properties.[1] However, it is their potent cytotoxic activity against various cancer cell lines that has garnered significant attention within the oncology research community.[2][3]
The specific substitutions on the aporphine ring system, particularly the nature and position of hydroxyl and methoxy groups, profoundly influence the biological activity of these compounds. This guide will focus on Laurotetanine and Boldine, two aporphine alkaloids with distinct substitution patterns, to illustrate how subtle structural differences can lead to significant variations in their efficacy, both in controlled in vitro environments and in complex in vivo models.
In Vitro Cytotoxicity: A Tale of Two Alkaloids
The initial assessment of a compound's anticancer potential typically begins with in vitro cytotoxicity assays against a panel of cancer cell lines. These assays provide a rapid and cost-effective means to determine the concentration at which a compound can inhibit cell growth or induce cell death.
One study investigated the cytotoxic effects of Laurotetanine and Boldine, among other aporphine alkaloids, against the HeLa human cervical cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] The results, summarized in the table below, highlight a significant difference in their in vitro potency.
| Compound | Cell Line | IC50 (µg/mL) |
| Laurotetanine | HeLa | 2 |
| Boldine | HeLa | 46 |
Table 1: Comparative In Vitro Cytotoxicity of Laurotetanine and Boldine against HeLa Cells. [3]
As the data clearly indicates, Laurotetanine exhibits substantially greater cytotoxicity against HeLa cells, with an IC50 value of 2 µg/mL, compared to Boldine, which has a much higher IC50 of 46 µg/mL.[3] This 23-fold difference in potency underscores the critical role of the substitution pattern on the aporphine core in determining its direct cytotoxic effects.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The following protocol outlines the general steps involved in an MTT assay, a common method for assessing cell viability and cytotoxicity.
Caption: Workflow for determining the in vitro cytotoxicity of aporphine alkaloids using the MTT assay.
The In Vivo Reality: A More Complex Picture
While in vitro assays provide valuable initial data, they do not fully recapitulate the complex environment of a living organism. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a crucial role in determining the ultimate efficacy of a drug candidate. Therefore, in vivo studies in animal models are essential to evaluate the therapeutic potential of a compound in a more physiologically relevant context.
Key Considerations for In Vivo Efficacy of Aporphine Alkaloids:
-
Metabolism: The hydroxyl and methoxy groups on the aporphine ring are susceptible to phase I (e.g., O-demethylation) and phase II (e.g., glucuronidation) metabolism in the liver.[4] This can lead to rapid clearance and reduced exposure of the active compound to the tumor site.
-
Bioavailability: The oral bioavailability of many alkaloids is limited due to poor absorption and first-pass metabolism. Formulation strategies, such as nanoencapsulation, may be required to enhance their systemic exposure.
-
Toxicity: While exhibiting selective cytotoxicity against cancer cells in vitro, aporphine alkaloids can also have off-target effects that lead to toxicity in vivo. Careful dose-escalation studies are necessary to determine a safe and effective therapeutic window.
Caption: Key pharmacokinetic and pharmacodynamic factors influencing the in vivo efficacy of aporphine alkaloids.
Bridging the Gap: The Path Forward
The disparity between the in vitro and potential in vivo efficacy of aporphine alkaloids like Laurotetanine and Boldine highlights the critical need for a multi-faceted approach in drug discovery. While a potent in vitro activity is a desirable starting point, it is by no means a guarantee of in vivo success.
Future research in this area should focus on:
-
Comprehensive ADME Profiling: Early characterization of the metabolic fate and pharmacokinetic properties of promising aporphine alkaloids is essential to identify candidates with favorable drug-like properties.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the aporphine scaffold can lead to the identification of analogs with improved potency, selectivity, and metabolic stability.
-
Advanced Drug Delivery Systems: The development of novel formulations can help to overcome challenges related to poor bioavailability and improve the therapeutic index of these compounds.
By integrating data from both in vitro and in vivo studies, and by applying a rational, data-driven approach to lead optimization, the full therapeutic potential of aporphine alkaloids can be unlocked, paving the way for the development of novel and effective therapies for a range of diseases.
References
- 1. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ikm.org.my [ikm.org.my]
- 4. In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Potential of Aporphine Alkaloids: Glaucine as a Case Study Against Known Chemotherapeutic Agents
Introduction
The relentless pursuit of novel anticancer therapeutics has led researchers to explore the vast chemical diversity of natural products. Among these, aporphine alkaloids, a class of isoquinoline alkaloids, have emerged as a promising scaffold for the development of new oncologic agents.[1][2] This guide provides an in-depth comparative analysis of the biological activity of a representative aporphine alkaloid, Glaucine, against established chemotherapeutic standards. While direct experimental data for 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine remains limited, the extensive research on the structurally analogous compound, Glaucine, offers valuable insights into the potential of this subclass of molecules.
This document is intended for researchers, scientists, and drug development professionals, providing a technical overview of the cytotoxic and mechanistic properties of Glaucine in comparison to well-documented anticancer drugs. The experimental protocols and data presented herein are designed to serve as a foundational resource for the evaluation of novel aporphine derivatives.
Comparative Cytotoxicity Analysis
The cornerstone of anticancer drug evaluation lies in the assessment of a compound's cytotoxicity against various cancer cell lines. To provide a clear benchmark for the performance of Glaucine, its activity is compared with two widely used chemotherapeutic agents, Doxorubicin and Paclitaxel. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is the primary metric for comparison.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Glaucine and Standard Chemotherapeutic Agents Against Human Breast Cancer Cell Lines.
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| Glaucine | MCF-7 | Inhibits proliferation at 0-50 µM | [3] |
| MDA-MB-231 | Inhibits invasion at 0-30 µM | [3] | |
| Doxorubicin | MCF-7 | 0.29 ± 0.09 | [4] |
| MDA-MB-231 | 0.20 ± 0.06 | [4] | |
| Paclitaxel | MCF-7 | 3.5 | [5] |
| MDA-MB-231 | 0.3 | [5] |
Note: The available data for Glaucine indicates a concentration-dependent inhibition of proliferation and invasion rather than a specific IC50 value from a single study. Further dose-response studies would be required to establish a precise IC50 for direct comparison.
The data presented in Table 1 highlights the cytotoxic potential of Glaucine against both hormone-responsive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines. While a direct IC50 comparison is challenging with the current literature, the effective concentration range for Glaucine's antiproliferative and anti-invasive effects suggests a notable biological activity that warrants further investigation. It is evident that the standard chemotherapeutics, Doxorubicin and Paclitaxel, exhibit high potency with IC50 values in the sub-micromolar to low micromolar range.
Mechanistic Insights: Unraveling the Anticancer Action of Glaucine
Understanding the mechanism of action is paramount in the development of targeted cancer therapies. Research into Glaucine has elucidated a multi-faceted approach to its anticancer effects, primarily revolving around the inhibition of key signaling pathways involved in tumor progression and metastasis.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a protein complex that plays a critical role in regulating the immune response to infection and is implicated in cancer development and progression.[6] In many cancers, NF-κB is constitutively active, leading to the transcription of genes involved in cell proliferation, survival, and invasion.[6]
Glaucine has been shown to suppress the activation of NF-κB in breast cancer cells.[7] It achieves this by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, Glaucine effectively blocks the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of its target genes.[6]
Suppression of Matrix Metalloproteinase-9 (MMP-9) Expression
Matrix metalloproteinases (MMPs) are a family of enzymes responsible for the degradation of the extracellular matrix, a critical process in tumor invasion and metastasis. MMP-9, in particular, is often overexpressed in aggressive cancers and its levels correlate with poor prognosis.[7]
The expression of the MMP-9 gene is regulated by NF-κB. By inhibiting NF-κB activation, Glaucine consequently downregulates the transcription and activity of MMP-9.[6] This suppression of MMP-9 is a key factor in Glaucine's ability to inhibit the migration and invasion of breast cancer cells.[7]
Phosphodiesterase 4 (PDE4) Inhibition
Glaucine is also known to be an inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[3] While the primary therapeutic application of PDE4 inhibitors has been in inflammatory diseases, emerging evidence suggests a role for PDE4 in cancer.[8] Dysregulation of cAMP signaling has been implicated in cell proliferation and survival pathways, and PDE4 inhibitors are being explored as potential anticancer agents.[8] The contribution of PDE4 inhibition to the overall anticancer activity of Glaucine is an area of ongoing research.
Experimental Methodologies
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. The following sections detail the methodologies for assessing in vitro cytotoxicity.
Cell Culture
Human breast cancer cell lines, MCF-7 (ATCC HTB-22) and MDA-MB-231 (ATCC HTB-26), are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (Glaucine) or standard drugs (Doxorubicin, Paclitaxel). A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours at 37°C.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Conclusion and Future Directions
This comparative guide demonstrates that the aporphine alkaloid Glaucine exhibits promising anticancer activity, particularly against breast cancer cell lines. Its mechanism of action, involving the inhibition of the pro-survival NF-κB signaling pathway and the metastatic enzyme MMP-9, provides a strong rationale for its further development as an oncologic therapeutic.
While the in vitro potency of Glaucine may not currently match that of established chemotherapeutics like Doxorubicin and Paclitaxel, its distinct mechanistic profile suggests potential for synergistic combinations or as a lead compound for the synthesis of more potent derivatives. The structural framework of this compound, being closely related to Glaucine, represents a compelling area for future investigation.
Further research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To identify the key structural features of aporphine alkaloids that contribute to their cytotoxic and mechanistic activities.
-
In vivo efficacy studies: To evaluate the antitumor activity of Glaucine and its derivatives in animal models.
-
Combination therapy studies: To explore the potential synergistic effects of aporphine alkaloids with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.
The exploration of aporphine alkaloids like Glaucine underscores the immense potential of natural products in the discovery of next-generation anticancer drugs.
References
- 1. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hippuric acid nanocomposite enhances doxorubicin and oxaliplatin-induced cytotoxicity in MDA-MB231, MCF-7 and Caco2 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glaucine inhibits breast cancer cell migration and invasion by inhibiting MMP-9 gene expression through the suppression of NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glaucine inhibits breast cancer cell migration and invasion by inhibiting MMP-9 gene expression through the suppression of NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Independent Verification of the Therapeutic Potential of 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine: A Comparative Guide
Introduction: The Aporphine Alkaloid Scaffold as a Source of Novel Therapeutics
Aporphine alkaloids, a significant subclass of isoquinoline alkaloids, are characterized by a tetracyclic dibenzo[de,g]quinoline core.[1] This rigid, planar structure has proven to be a privileged scaffold in drug discovery, conferring a wide array of pharmacological activities.[2] Found across numerous plant families, these natural products have demonstrated potent anticancer, neuroactive, and antioxidant properties.[3][4] Well-known members of this class, such as apomorphine, are utilized in the treatment of Parkinson's disease, highlighting the therapeutic precedent for this chemical family.[3]
This guide focuses on a novel, lesser-studied analogue: 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine . Given the rich pharmacological profile of related aporphine alkaloids, this compound presents a compelling candidate for investigation. The presence of the methylenedioxy group, a feature shared with compounds known for significant psychoactivity and cytotoxicity, alongside multiple methoxy groups, suggests a potential for unique interactions with biological targets.[3]
The objective of this document is to provide a rigorous framework for the independent verification of the therapeutic potential of this compound. We will outline a series of comparative in vitro and in vivo studies, benchmarking its performance against established aporphine alkaloids. This guide is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate novel compounds within this promising chemical space.
Comparative Landscape: Benchmarking Against Established Aporphine Alkaloids
To ascertain the therapeutic viability of this compound, a direct comparison with well-characterized aporphine alkaloids is essential. The selection of appropriate comparators will depend on the hypothesized therapeutic area. Based on the structural motifs of the target compound, we propose two primary avenues of investigation: neuroactivity and cytotoxicity .
Neuroactive Potential: Dopaminergic and Serotonergic Receptor Interactions
The aporphine scaffold is a well-established ligand for dopamine and serotonin receptors.[2] Variations in substitution patterns on the aporphine core can dramatically alter binding affinity and functional activity, leading to profiles ranging from full agonism to antagonism.[5]
Comparative Data Table 1: Dopamine Receptor Binding Affinities (Ki in nM)
| Alkaloid | D1 Receptor | D2 Receptor | D3 Receptor | D4 Receptor | D5 Receptor | Dopamine Transporter (DAT) |
| This compound | TBD | TBD | TBD | TBD | TBD | TBD |
| (R)-Apomorphine | 484 | 52 | 26 | 4.37 | 188.9 | - |
| Nuciferine | >10,000 | 434 | 4000 | 150 | 978 | 206 |
| Boldine | 3,000 (IC50) | 96,000 (IC50) | - | - | - | - |
Data for comparators sourced from BenchChem.[6] TBD: To Be Determined.
Comparative Data Table 2: Serotonin Receptor Binding Affinities (Ki in nM)
| Alkaloid | 5-HT1A | 5-HT2A | 5-HT2C |
| This compound | TBD | TBD | TBD |
| (R)-Apomorphine | 2,750 | 1,230 | 1,180 |
| Nuciferine | 188 | 203 | 205 |
| Glaucine | Agonist | Antagonist | - |
Data for comparators sourced from BenchChem.[6] TBD: To Be Determined.
Anticancer Potential: Cytotoxicity in Relevant Cell Lines
A significant body of research points to the potential of aporphine alkaloids as anticancer agents.[3][7] Their planar structure is believed to facilitate intercalation with DNA, while other proposed mechanisms include topoisomerase inhibition and the induction of apoptosis.[1][7]
Comparative Data Table 3: In Vitro Cytotoxicity (EC50 in µM)
| Alkaloid | Kasumi (Leukemia) | KG-1 (Leukemia) | K-562 (Leukemia) | A549 (Lung) | BGC-823 (Gastric) |
| This compound | TBD | TBD | TBD | TBD | TBD |
| Boldine | 46 | 116 | 145 | - | - |
| Liriodenine | - | - | - | Reported Cytotoxic | Reported Cytotoxic |
Data for Boldine sourced from ACS Omega.[8] Data for Liriodenine indicates reported activity without specific EC50 values in the cited source.[7] TBD: To Be Determined.
Experimental Protocols for Independent Verification
The following protocols are designed to be self-validating systems, providing a clear path to generating the data required to populate the tables above and build a comprehensive pharmacological profile of this compound.
Protocol 1: In Vitro Neurotransmitter Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of the test compound for a panel of key dopamine and serotonin receptors. This is a foundational step in characterizing its potential as a neuroactive agent.
Methodology: Radioligand Binding Assay [9][10]
-
Receptor Preparation: Utilize commercially available cell membranes from CHO or HEK293 cells recombinantly expressing the human receptor subtypes of interest (e.g., D1, D2, D3, D4, D5, 5-HT1A, 5-HT2A, 5-HT2C).[11]
-
Assay Buffer Preparation: Prepare an appropriate assay buffer for each receptor target. For example, for D3 receptors, a buffer containing 20 mM HEPES (pH 7.4), 100 mM NaCl, and 3 mM MgCl2 can be used.[9]
-
Competition Binding: In a 96-well plate, combine the receptor preparation with a known concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) and a range of concentrations of the unlabeled test compound (this compound) or a known competitor (e.g., unlabeled Haloperidol).
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.[12]
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of the competitor. The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Workflow Diagram: Receptor Binding Assay
Caption: Workflow for determining receptor binding affinity.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal effective concentration (EC50) of the test compound in various cancer cell lines, providing a quantitative measure of its cytotoxic potential.
Methodology: MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., K-562, KG-1, A549) in appropriate media and conditions until they reach logarithmic growth phase.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 10^5 cells/mL) and allow them to adhere overnight.[8]
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator compounds. Treat the cells with these concentrations for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of the compound and use non-linear regression to determine the EC50 value.[8]
Workflow Diagram: Cytotoxicity Assay
Caption: Workflow for determining in vitro cytotoxicity (EC50).
Protocol 3: In Vivo Assessment of Psychoactive and Abuse Potential
Objective: To evaluate the psychoactive effects and abuse liability of the test compound in a rodent model, which is critical for CNS-active drug candidates.
Methodology: Drug Self-Administration and Reinstatement Model [13][14]
This protocol assesses whether an animal will voluntarily work to receive the drug, a key indicator of reinforcing properties and abuse potential.[14]
-
Surgical Preparation: Implant intravenous catheters into the jugular veins of rats or mice. Allow for a recovery period.
-
Acquisition Phase: Place the animals in operant conditioning chambers equipped with two levers. Responses on the "active" lever result in an intravenous infusion of the test compound, while responses on the "inactive" lever have no consequence. Train the animals in daily sessions until they demonstrate stable self-administration.[14] A positive control, such as cocaine, should be used in a separate cohort.
-
Extinction Phase: Once self-administration is acquired, replace the drug infusion with a saline infusion. Continue sessions until responding on the active lever decreases to a baseline level.
-
Reinstatement Phase: Test the ability of various stimuli to reinstate drug-seeking behavior (i.e., pressing the active lever). This can be induced by a small, non-contingent "priming" dose of the drug, a stressor (e.g., a mild footshock), or a cue previously associated with drug delivery.[14] A robust reinstatement of lever-pressing suggests a high potential for relapse.
-
Data Analysis: Compare the number of active versus inactive lever presses during each phase. A significant preference for the active lever during acquisition and a significant increase in active lever presses during reinstatement, compared to extinction, indicates abuse potential.
Logical Relationship Diagram: Abuse Potential Assessment
Caption: Logic flow for assessing abuse potential in vivo.
Conclusion and Future Directions
The structural features of This compound place it at the intersection of several pharmacologically active classes of aporphine alkaloids. The proposed comparative framework provides a systematic and robust methodology to elucidate its therapeutic potential. Initial in vitro receptor binding and cytotoxicity assays will serve as a critical decision-making gate. Promising results from these initial screens would warrant progression to more complex functional assays (e.g., measuring cAMP accumulation for GPCRs) and in vivo models to assess efficacy and safety. This structured approach, grounded in direct comparison with established benchmarks, is essential for the efficient and scientifically sound development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. (R)-11-hydroxy- and (R)-11-hydroxy-10-methylaporphine: synthesis, pharmacology, and modeling of D2A and 5-HT1A receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. researchgate.net [researchgate.net]
- 13. Animal models of addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Complexities of Aporphine Alkaloid Disposition: A Guide to the Proper Disposal of 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive framework for the proper disposal of 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine, a compound of interest within the aporphine alkaloid class. Adherence to these procedures is essential not only for regulatory compliance but also for the protection of personnel and the ecosystem. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally related compounds.
Foundational Principles: Understanding the Compound and Associated Risks
Core Assumption: In the absence of specific toxicological data, this compound should be treated as a potentially hazardous substance. This includes potential for toxicity if ingested, inhaled, or absorbed through the skin. All waste containing this compound, including neat material, contaminated labware, and solutions, must be segregated and disposed of as hazardous chemical waste.
Pre-Disposal Checklist: Ensuring a Safe and Compliant Workflow
A systematic approach is critical to prevent accidental exposure and ensure regulatory compliance. The following steps must be completed before waste is removed from the laboratory.
Table 1: Pre-Disposal Safety and Compliance Checklist
| Step | Action | Rationale |
| 1 | Consult Institutional EHS | Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on chemical waste disposal procedures and local regulations. They will provide specific guidance and approved waste containers. |
| 2 | Review Available Data | If an internal SDS or other toxicological data is available, review it thoroughly to understand specific hazards. |
| 3 | Wear Appropriate PPE | At a minimum, this includes a lab coat, chemical-resistant gloves (nitrile is often a suitable starting point, but verify compatibility), and safety glasses with side shields. A chemical fume hood should be used when handling the neat compound or preparing waste. |
| 4 | Segregate Waste Streams | Never mix this waste with non-hazardous or other types of chemical waste unless explicitly approved by EHS. |
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the collection and preparation of this compound waste for final disposal by trained EHS personnel.
Waste Collection and Segregation
-
Obtain a Designated Waste Container: Contact your EHS department to procure a properly labeled hazardous waste container. The container must be made of a material compatible with the solvents used (e.g., polyethylene for many organic solvents).
-
Label the Container: The label must be filled out completely and accurately before any waste is added. This includes:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A complete list of all other components in the container (e.g., methanol, dichloromethane, water), including their approximate percentages.
-
The date the first drop of waste was added.
-
The name of the principal investigator and the laboratory location.
-
-
Transfer Waste: Carefully transfer the waste into the designated container using a funnel. This should be done inside a chemical fume hood to minimize inhalation exposure.
-
Secure the Container: Keep the container securely capped at all times, except when adding waste. This prevents the release of volatile organic compounds (VOCs) and protects the lab atmosphere.
Disposal of Contaminated Materials
-
Solid Waste: Items such as contaminated gloves, weigh paper, and pipette tips should be collected in a separate, clearly labeled bag or container designated for solid hazardous waste. This container should also list the chemical contaminant.
-
Glassware: All glassware that has come into contact with the compound must be decontaminated before being washed or disposed of. A common procedure involves a triple rinse with a suitable solvent (e.g., acetone, ethanol). The rinsate from these washes must be collected and disposed of as hazardous liquid waste.
Diagram: Waste Segregation Workflow
The following diagram illustrates the decision-making process for segregating waste generated from experiments involving this compound.
Caption: Decision workflow for proper waste stream segregation.
Spill Management: Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or spill pillow.
-
Place the used absorbent materials into the designated solid hazardous waste container.
-
Wipe the area with a suitable solvent, collecting the wipe and rinsate as hazardous waste.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and close the laboratory doors.
-
Contact your institution's EHS or emergency response team from a safe location.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
Final Disposition: The Role of Environmental Health & Safety
The final and most critical step is the transfer of custody to your institution's EHS department. Once your waste container is full or you have completed the project, schedule a pickup according to your facility's procedures. EHS professionals are trained to handle, transport, and arrange for the final disposal of hazardous materials in compliance with all local, state, and federal regulations, typically through high-temperature incineration or other specialized chemical treatment methods.
This guide provides a framework for the responsible disposal of this compound. However, it is not a substitute for the specific directives provided by your institution's safety professionals. Always prioritize their guidance to ensure a safe and compliant laboratory environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
